Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVAHJOADQNEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181605 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-45-1 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135908-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Core Scaffold for Modern Drug Discovery
In the landscape of modern drug development, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Flat, aromatic structures, while historically prevalent, often present challenges related to metabolic stability, solubility, and off-target effects. This has catalyzed a shift towards three-dimensional, conformationally restricted scaffolds that offer superior spatial orientation of pharmacophoric elements. This compound, a key member of the bicyclo[2.2.2]octane (BCO) class, has emerged as a cornerstone of this "escape from flatland" paradigm.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block to construct next-generation therapeutics. The inherent rigidity of the BCO cage, combined with the versatile 1,4-disubstitution pattern of an amine and an ester, provides a powerful platform for navigating chemical space with precision and purpose.
Core Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its unique and rigid structure. The BCO framework locks the substituent groups into a fixed spatial arrangement, a critical feature for optimizing molecular recognition at a biological target.[1]
Key Properties Summary
| Property | Data | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 135908-45-1 (Free Base) | [3] |
| 949153-20-2 (Hydrochloride Salt) | [2][4][5] | |
| Molecular Formula | C₁₁H₁₉NO₂ (Free Base) | [6] |
| C₁₁H₂₀ClNO₂ (Hydrochloride Salt) | [4][5] | |
| Molecular Weight | 197.27 g/mol (Free Base) | [3] |
| 233.73 g/mol (Hydrochloride Salt) | [5] | |
| Appearance | Typically a solid, may appear as a beige powder. | [7] |
| Stability | Stable under normal storage conditions. | [7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [8] |
Molecular Structure
The structure features a highly saturated, cage-like hydrocarbon framework. The amino and ethyl carboxylate groups are situated at bridgehead positions (C4 and C1, respectively), projecting outwards in a diametrically opposed, linear fashion. This predictable geometry is the primary advantage of the BCO scaffold in drug design.
Caption: 2D representation of this compound.
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthesis of this bifunctional molecule is a multi-step process that leverages classic organic reactions to build the core and install the key functionalities. Its reactivity is dominated by the nucleophilic amine and the electrophilic ester, allowing for orthogonal chemical modifications.
General Synthetic Strategy
A common route to the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid core involves the Hofmann or Curtius rearrangement of a C4-carboxamide or acyl azide, respectively.[1] This approach strategically introduces the bridgehead amine from a more accessible carboxylic acid precursor.
A Representative Synthetic Workflow:
-
Diels-Alder Cycloaddition: The bicyclo[2.2.2]octene ring system is first constructed via a [4+2] cycloaddition.
-
Functional Group Manipulation: The resulting adduct is converted to a bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivative.
-
Mono-protection/activation: One of the carboxylic acid groups is selectively converted into an amide or another precursor for rearrangement.
-
Hofmann or Curtius Rearrangement: The key C-N bond is formed, installing the C4-amino group.
-
Esterification: The remaining C1-carboxylic acid is esterified to yield the final ethyl ester product.
Caption: Generalized synthetic workflow for the target molecule.
Chemical Reactivity
The true power of this molecule lies in the distinct reactivity of its two terminal functional groups, which allows for its sequential or directed incorporation into larger, more complex structures.
-
The C4-Amine: As a primary, sterically accessible amine, it is a potent nucleophile. It readily participates in:
-
Amide Bond Formation: This is the most common and critical reaction in its application. Coupling with carboxylic acids using standard reagents (e.g., HATU, HOBt/EDC) forges a stable amide linkage.
-
Acylation and Sulfonylation: Reacts with acid chlorides and sulfonyl chlorides.
-
Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
-
The C1-Ester: The ethyl ester is a versatile handle that can be:
-
Hydrolyzed: Saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis converts the ester to the corresponding carboxylic acid. This unmasks a new reactive site for subsequent amide coupling.
-
Reduced: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
-
Spectroscopic Profile
-
¹H NMR: The spectrum would be characterized by complex multiplets in the aliphatic region (typically ~1.5-2.0 ppm) corresponding to the 12 protons of the BCO cage. The ethyl group would present as a quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons. The amine protons (-NH₂) would appear as a broad singlet.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~175 ppm), the two bridgehead carbons (C1 and C4), and the six equivalent methylene carbons of the cage. The two carbons of the ethyl group would also be clearly visible.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (strong band around 1730 cm⁻¹), and C-H stretches of the aliphatic cage (below 3000 cm⁻¹).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (197.27).
Field-Proven Application in Drug Development: The MDM2 Inhibitor Case Study
The theoretical advantages of the BCO scaffold are validated by its successful incorporation into clinical candidates. A prominent example is its use as a key building block in the synthesis of potent Murine Double Minute 2 (MDM2) inhibitors for cancer therapy.[9][10]
MDM2 is a key negative regulator of the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a validated strategy for reactivating p53 and inducing apoptosis in cancer cells. In the development of the clinical candidate AA-115/APG-115, researchers sought to replace a metabolically liable piperidine ring with a more robust, rigid scaffold.[10]
The 4-aminobicyclo[2.2.2]octane-1-carboxylate core was selected for this purpose. The amine at the C4 position served as the attachment point to the main spirooxindole core of the inhibitor via an amide bond. The C1-carboxylate was then hydrolyzed and used to attach a terminal group, demonstrating the utility of the bifunctional nature of the scaffold.
Caption: Role of the BCO scaffold in synthesizing an MDM2 inhibitor.
This strategic replacement resulted in compound 56 (a precursor to the final drug), which exhibited high binding affinity to MDM2 (IC₅₀ = 3.7 nM) and potent cell growth inhibition.[10] This example powerfully illustrates how the BCO scaffold serves as a non-planar, rigid linker that can improve pharmacokinetic properties while maintaining or enhancing target engagement.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for the title compound is not universally available, data from closely related aminobicycloalkane derivatives provides a reliable guide.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Hazards: May cause skin, eye, and respiratory irritation. Some related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[8][11]
-
Handling: Handle in a well-ventilated area or fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[8][11]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated environment, away from incompatible materials.[8]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its conformationally rigid, three-dimensional structure provides a robust and predictable framework for the precise spatial arrangement of pharmacophores. This quality makes it an exceptional bioisostere for traditional planar rings, often conferring advantages in solubility, metabolic stability, and overall drug-like properties. The orthogonal reactivity of its terminal amine and ester functionalities allows for its versatile and directional incorporation into complex molecular architectures. As demonstrated by its successful application in the development of clinical-stage MDM2 inhibitors, this BCO scaffold is a field-proven asset for overcoming challenges in drug design and unlocking new therapeutic possibilities.
References
-
Title: this compound hydrochloride | C11H20ClNO2. Source: PubChem. URL: [Link]
-
Title: this compound hydrochloride CAS#: 949153-20-2. Source: ChemWhat. URL: [Link]
-
Title: Material Safety Data Sheet - Ethyl 4-aminobenzoate. Source: West Liberty University. URL: [Link]
-
Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Source: ACS Publications. URL: [Link]
-
Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Source: PubMed Central - NIH. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride [synhet.com]
- 3. This compound [cymitquimica.com]
- 4. This compound hydrochloride | C11H20ClNO2 | CID 66790102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate 97% | CAS: 1626482-00-5 | AChemBlock [achemblock.com]
- 7. fishersci.com [fishersci.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
A Technical Guide to the Structural Elucidation of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Introduction
In the landscape of modern drug discovery, rigid molecular scaffolds are of paramount importance. They offer a means to reduce conformational flexibility, thereby enhancing binding affinity and selectivity for biological targets. The bicyclo[2.2.2]octane core is a classic example of such a scaffold, prized for its three-dimensional, cage-like structure.[1] When functionalized with key pharmacophoric groups, such as amines and esters, it becomes a valuable building block for novel therapeutics. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (IUPAC Name: this compound[2]) is one such molecule, combining the rigidity of the bicyclic system with a primary amine and an ethyl ester, offering two points for further chemical elaboration.
This in-depth guide provides a comprehensive walkthrough of the structural elucidation of this compound. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of multiple analytical methods. This document is designed for researchers, scientists, and drug development professionals, providing not only the "how" but the "why" behind the analytical choices, ensuring a self-validating and robust confirmation of the molecular structure.
The Analytical Strategy: A Multi-Pronged Approach
The structural confirmation of a molecule like this compound, CAS number 135908-45-1, relies on the synergistic use of several spectroscopic techniques.[3] No single method provides all the necessary information. Instead, we build a case, piece by piece, using data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique offers a unique piece of the puzzle: the molecular weight, the functional groups present, and the precise connectivity of the atoms, respectively.[4][5]
The logical flow of our analysis is designed to be iterative and self-validating, as illustrated in the workflow diagram below.
Caption: A logical workflow for structural elucidation.
Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Expertise & Experience: The first and most fundamental question for any newly synthesized compound is: "Did I make what I think I made, and what is its molecular weight?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of our polar, amine-containing compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the amine is protonated, promoting efficient ionization.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is used, calibrated for positive ion mode.
-
Infusion: The sample is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500. The instrument's high resolution allows for the determination of the exact mass to within a few parts per million (ppm).
Data Presentation & Interpretation:
The molecular formula of this compound is C₁₁H₁₉NO₂. The expected monoisotopic mass for the neutral molecule is 197.1416 g/mol . In the positive ESI mode, we expect to see the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Observed Value (Typical) |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| Exact Mass [M] | 197.1416 | - |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Expected m/z | 198.1494 | 198.1492 |
| Mass Error | - | < 5 ppm |
Trustworthiness: The observation of an ion with an m/z value matching the calculated exact mass of the protonated molecule to within 5 ppm provides extremely strong evidence for the correct elemental composition. This self-validating step is crucial before proceeding to more detailed structural analysis.
Part 2: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups: the amine and the ester. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for this purpose. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation:
We anticipate characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O and C-H bonds of the structure.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3300-3400 | Medium, Doublet | N-H Stretch | Primary Amine (R-NH₂) |
| 2850-2960 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |
| 1715-1735 | Strong, Sharp | C=O Stretch | Saturated Ester |
| 1150-1250 | Strong | C-O Stretch | Ester |
Trustworthiness: The simultaneous observation of the N-H doublet and the strong C=O stretch provides direct, corroborating evidence for the presence of both the amine and ester functionalities hypothesized from the molecular formula. This cross-validation with MS data strengthens the analytical foundation.
Part 3: Definitive Connectivity Mapping with NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework.[5] For a rigid bicyclic system, NMR is particularly powerful. We will employ a suite of experiments: ¹H NMR to map the proton environments, ¹³C NMR for the carbon backbone, and 2D NMR (COSY and HSQC) to piece them together.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, and transferred to an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.
-
Data Presentation & Interpretation:
The high symmetry of the bicyclo[2.2.2]octane core simplifies the spectrum. The structure has several groups of chemically equivalent protons and carbons.
¹H NMR Analysis:
-
Ethyl Group: We expect a characteristic quartet (~4.1 ppm) for the -OCH₂- protons coupled to the methyl group, and a triplet (~1.2 ppm) for the -CH₃ protons.
-
Bicyclic Core: Due to the rigid structure, the six protons on the ethylene bridges adjacent to the amine (C2, C3, C5, C6, C7, C8) are chemically equivalent. They will appear as a single, likely broad, multiplet. The six protons on the bridges adjacent to the ester are also equivalent. We expect two main multiplets for the 12 bridge protons. The exact chemical shifts are influenced by the neighboring functional groups.
-
Amine Group: The -NH₂ protons often appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
¹³C NMR Analysis:
-
Ester Group: The carbonyl carbon (C=O) will be the most downfield signal (~175 ppm). The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon will be upfield (~14 ppm).
-
Bridgehead Carbons: The quaternary carbon attached to the ester (C1) will be downfield (~40-50 ppm) compared to the quaternary carbon attached to the amine (C4), which will be slightly more shielded (~35-45 ppm).
-
Bridge Carbons: The six equivalent methylene carbons of the bridges will appear as a single peak, typically in the 25-35 ppm region.
Predicted NMR Data Summary:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl (CH₂) | ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| Ethyl (CH₃) | ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| Bridge Protons | ~1.8 - 2.0 | Multiplet (m) | 6H | Protons on C2, C3, C5 |
| Bridge Protons | ~1.6 - 1.8 | Multiplet (m) | 6H | Protons on C6, C7, C8 |
| Amine (NH₂) | Variable (e.g., 1.5) | Broad Singlet (br s) | 2H | -NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~175 | C =O |
| Ethyl (OCH₂) | ~60 | -O -CH₂-CH₃ |
| Bridgehead (C1) | ~45 | C -COOEt |
| Bridgehead (C4) | ~40 | C -NH₂ |
| Bridge Carbons | ~29 | -C H₂- |
| Ethyl (CH₃) | ~14 | -O-CH₂-C H₃ |
2D NMR for Final Confirmation:
The following diagram illustrates how 2D NMR data definitively links the fragments.
Caption: Key 2D NMR correlations for structural confirmation.
-
COSY: A cross-peak between the quartet at ~4.1 ppm and the triplet at ~1.2 ppm confirms they are coupled, validating the ethyl group assignment.
-
HSQC: This experiment is critical. It will show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~60 ppm (the -OCH₂- group). Similarly, it will link the bridge proton multiplets to the bridge carbon signal at ~29 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): While not detailed in the table, an HMBC experiment would provide the final links, showing correlations between the bridgehead carbons and the bridge protons, and between the ester carbonyl carbon and the -OCH₂- protons.
Trustworthiness: The complete and consistent dataset from ¹H, ¹³C, COSY, and HSQC NMR provides an unambiguous and self-validating picture of the molecular structure. The high symmetry observed in the spectra is a key diagnostic feature that perfectly matches the proposed bicyclo[2.2.2]octane framework.
Conclusion
The structural elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. By systematically integrating data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments, we have built an unassailable case for the compound's identity. The initial HRMS experiment confirmed the elemental composition. FTIR then provided direct evidence of the required amine and ester functional groups. Finally, a comprehensive set of 1D and 2D NMR experiments mapped the complete atomic connectivity, confirming the rigid bicyclic core and the precise placement of the functional groups. This rigorous, self-validating approach ensures the highest level of scientific integrity and is essential for advancing compounds in research and drug development pipelines.
References
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
Khan Academy. Bicyclic compounds. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
ACS Publications. Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry and drug development. The rigid bicyclo[2.2.2]octane scaffold offers a unique three-dimensional framework that is increasingly utilized as a bioisosteric replacement for aromatic rings, enhancing properties such as solubility and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Molecular Structure and Spectroscopic Significance
This compound possesses a highly symmetrical and rigid cage-like structure. This rigidity is a key determinant of its spectroscopic features. The molecule contains several key functional groups: a primary amine (-NH₂), an ethyl ester (-COOCH₂CH₃), and the bicyclo[2.2.2]octane aliphatic core. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses. Understanding the interplay of these features is crucial for unambiguous structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of this molecule. Due to the high symmetry of the bicyclo[2.2.2]octane core, the proton and carbon environments are well-defined.
Predicted ¹H NMR Spectroscopy
While direct experimental ¹H NMR spectra for the ethyl ester are not widely published, data for the closely related methyl ester, Mthis compound, is available and serves as an excellent predictive model.[1] The ethyl ester will exhibit similar signals for the bicyclic core, with additional characteristic resonances for the ethyl group.
Key Predicted Resonances (in CDCl₃, ~400 MHz):
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| Bicyclic CH₂ | ~1.8 - 1.9 | Multiplet (m) | 6H | These six protons are on the carbons adjacent to the bridgehead with the ester group. |
| Bicyclic CH₂ | ~1.6 - 1.7 | Multiplet (m) | 6H | These six protons are on the carbons adjacent to the bridgehead with the amino group. |
| -NH₂ | ~1.5 | Broad Singlet (br s) | 2H | The chemical shift of the amine protons can vary with concentration and solvent. |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | The methyl protons of the ethyl ester. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar organic molecules, as it provides good solubility and a clean spectral window. A spectrometer frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly useful for resolving the complex multiplets of the bicyclic protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is simplified by the molecule's symmetry. The interpretation is aided by extensive studies on various bicyclo[2.2.2]octane derivatives.[2][3]
Key Predicted Resonances (in CDCl₃, ~100 MHz):
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C =O (Ester) | ~175 | The carbonyl carbon is significantly deshielded. |
| -O-CH₂ -CH₃ | ~60 | The methylene carbon of the ethyl ester. |
| C -NH₂ (Bridgehead) | ~48 | The bridgehead carbon attached to the amino group. |
| C -COOEt (Bridgehead) | ~40 | The bridgehead carbon attached to the ester group. |
| Bicyclic CH₂ | ~30 - 32 | The methylene carbons of the bicyclic core. A single, strong signal may be observed due to rapid molecular motion.[4] |
| -O-CH₂-CH₃ | ~14 | The methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| C=O (Ester) | Stretch | ~1730 | Strong |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| C-N (Amine) | Stretch | 1020 - 1220 | Medium |
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid or liquid samples, requiring minimal preparation. A standard mid-IR range of 4000-400 cm⁻¹ is sufficient to capture all relevant functional group vibrations.
Experimental Protocol for FTIR-ATR Data Acquisition
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Key Predicted Mass Spectrometric Data:
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight: 197.27 g/mol
-
Monoisotopic Mass: 197.1416 Da
-
Predicted [M+H]⁺: 198.1489 Da
Fragmentation Pattern: Electron Ionization (EI) would likely lead to fragmentation of the ester group. Key predicted fragments would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 152, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) to give a fragment at m/z 124. The bicyclic core itself is relatively stable. Electrospray Ionization (ESI), being a softer technique, would predominantly show the protonated molecular ion [M+H]⁺ at m/z 198.
Causality Behind Experimental Choices: ESI is the preferred method for this molecule as it is a soft ionization technique that will likely keep the molecule intact, allowing for clear determination of the molecular weight via the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for example using a Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition through accurate mass measurement.
Experimental Protocol for ESI-MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. The rigid, symmetrical bicyclic core gives rise to a distinct and interpretable set of signals. While direct experimental data for this specific molecule may require in-house acquisition, a robust and accurate prediction of its spectroscopic features can be made based on the extensive data available for structurally related analogues and the fundamental principles of spectroscopic interpretation. The protocols and predictive data outlined in this guide provide a solid framework for the successful characterization of this important chemical entity.
References
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-925. [Link]
-
García-Garibay, M. A., et al. (2013). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Journal of the American Chemical Society, 135(22), 8232–8239. [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
Sources
- 1. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR spectrum [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
In contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The bicyclo[2.2.2]octane (BCO) framework has emerged as a strategically significant scaffold in drug design. Its rigid, three-dimensional structure serves as a bioisostere for traditional aromatic rings, such as the para-phenyl group.[1][2] This substitution from a flat, two-dimensional moiety to a saturated, three-dimensional one can profoundly influence a molecule's physicochemical and pharmacokinetic profiles. Notably, increasing the fraction of sp³-hybridized carbons (Fsp³) is a widely recognized strategy to enhance aqueous solubility, reduce metabolic liability, and improve oral bioavailability, thereby mitigating risks associated with high aromatic ring counts like CYP450 inhibition and hERG inhibition.[2]
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a key building block within this chemical space. Its structure combines the rigid BCO core with amino and ethyl ester functionalities, providing versatile handles for further chemical elaboration in the synthesis of more complex drug candidates.[3][4] The physical properties of this intermediate, namely its melting point and solubility, are critical parameters that govern its handling, purification, formulation, and ultimately, its utility in drug discovery workflows. This guide provides an in-depth analysis of these properties and outlines the rigorous experimental methodologies for their determination.
Part 1: Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it is a criterion for purity and a means of identification. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas the presence of impurities leads to a depression and broadening of this range.
Reported Melting Point Data
| Compound | CAS Number | Reported Melting Point (°C) |
| This compound | 135908-45-1 | Data not available |
| This compound hydrochloride | 949153-20-2 | Data not available |
| Analogue: ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl | 1626394-43-1 | 175-178[] |
Experimental Protocol for Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid.[]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[]
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.
-
Obtain a glass capillary tube, sealed at one end.[6]
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) enters the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Dropping the tube down a longer glass tube can aid in efficient packing.[6]
-
-
Measurement using a Digital Melting Point Apparatus:
-
Turn on the apparatus and set a rapid heating ramp (e.g., 10-20 °C/minute) to obtain an approximate melting range.[7]
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.
-
Insert the prepared capillary tube into the sample holder.[6]
-
Set the starting temperature to about 15 °C below the expected melting point and a slow heating ramp rate of 1-2 °C per minute.[6] A slow rate is critical for an accurate measurement.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
Causality and Trustworthiness:
-
Why a slow heating rate? A slow ramp rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing an accurate reading. Heating too quickly will result in a broad and erroneously high melting range.
-
Why a packed, small sample? A small, well-packed sample ensures uniform heat transfer throughout the solid. An excessive amount of sample will lead to a broader melting range due to temperature gradients within the sample.[6]
-
Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. For a newly synthesized batch, a broad range suggests the presence of impurities or residual solvent, necessitating further purification.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Part 2: Solubility Analysis
Solubility is a critical parameter in drug development, influencing everything from in vitro assay reliability to in vivo absorption and bioavailability.[8] It is defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
Expected Solubility Profile
Specific quantitative solubility data for this compound is not widely published. However, we can infer its likely behavior based on its structure and data from related compounds:
-
Aqueous Solubility: The presence of a primary amine and an ethyl ester suggests the compound will have some degree of aqueous solubility. The amine group can be protonated at physiological pH, forming a hydrochloride salt. This salt form is expected to have significantly enhanced aqueous solubility. An analogue, ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, is reported to have "high aqueous solubility".[]
-
Organic Solvent Solubility: The bicyclic core and the ethyl group provide lipophilic character. Therefore, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Indeed, a derivative of the target compound has been noted to be soluble in DMSO.[6]
| Solvent | Predicted Solubility | Rationale |
| Water (as free base) | Low to Moderate | Polar amine and ester groups balanced by a lipophilic bicyclic core. |
| Aqueous Buffer (as salt) | High | Protonation of the amine group to form a salt dramatically increases polarity and aqueous solubility.[] |
| DMSO | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of compounds.[6] |
| Methanol / Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the amine and ester groups. |
| Dichloromethane | Likely Soluble | A common organic solvent for compounds of intermediate polarity. |
| Hexanes | Low to Insoluble | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |
Experimental Protocol for Thermodynamic (Shake-Flask) Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[8]
Principle: An excess amount of the solid compound is agitated in a specific solvent until the solution reaches equilibrium saturation. The concentration of the dissolved compound in the supernatant is then quantified.[8]
Methodology:
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline for aqueous solubility) in a glass vial. The presence of undissolved solid is essential.
-
Prepare a series of calibration standards of the compound in the same solvent.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully remove an aliquot of the supernatant. It is critical not to disturb the solid material.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Use the previously prepared calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the equilibrium solubility.
-
Causality and Trustworthiness:
-
Why excess solid? The presence of undissolved solid ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.
-
Why 24-48 hours? This extended period allows the dissolution process to reach a true equilibrium, which can be slow for sparingly soluble compounds.
-
Why filtration/centrifugation? This step is crucial to ensure that the analyzed solution contains only dissolved compound. Failure to remove microscopic solid particles will lead to an overestimation of solubility.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, it indicates that equilibrium has been achieved.
Diagram of the Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific, publicly available data for the melting point and solubility of this compound are limited, its chemical structure and data from close analogues provide a strong basis for estimating its physicochemical properties. It is anticipated to be a crystalline solid with a high melting point, moderate solubility in its free base form, and high solubility as a hydrochloride salt in aqueous media. The compound is also expected to be soluble in polar organic solvents. The rigorous, well-established protocols detailed in this guide provide the necessary framework for researchers to experimentally determine these critical parameters, ensuring data integrity and facilitating the progression of drug discovery programs that utilize this valuable bicyclic building block.
References
-
University of Colorado, Boulder. The Determination of Melting Points. Link
-
Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Link
-
University of Calgary. Melting point determination. Link
-
ChemShuttle. ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride. Link
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Link
-
Smolecule. (2023, August 15). Buy Bicyclo[2.2.2]octane-2-carboxylic acid | 29221-25-8. Link
-
PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Link
-
Nagase, H., et al. (1995). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. PubMed. Link
-
Nilsson, M., et al. (2012). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry. Link
-
SynHet. This compound hydrochloride. Link
-
Kotha, S., et al. (2022). Natural products containing Bicyclo[2.2.2]octane. ResearchGate. Link
-
Millipore Corporation. MultiScreen Solubility Filter Plate. Link
-
U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. Link
-
Smolecule. Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate. Link
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link
-
Chemsrc. Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride. Link
-
Smolecule. 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one. Link
-
CymitQuimica. This compound. Link
-
Journal of the American Chemical Society. Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Link
-
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Link
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Link
-
PubChem. This compound hydrochloride. Link
-
Chemicalbook. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER. Link
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 949153-20-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Buy 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride [smolecule.com]
- 6. This compound hydrochloride | C11H20ClNO2 | CID 66790102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aurumpharmatech.com [aurumpharmatech.com]
- 8. CAS 135908-45-1 | 4258-1-62 | MDL MFCD20702136 | this compound | SynQuest Laboratories [synquestlabs.com]
An In-Depth Technical Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. The bicyclo[2.2.2]octane core, a rigid and sterically defined structure, represents a significant class of these scaffolds. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on a key derivative, Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a versatile building block whose unique architecture is increasingly leveraged in the synthesis of sophisticated therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, serving as a critical resource for scientists engaged in cutting-edge pharmaceutical research.
Part 1: Core Chemical Identity
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is most accurately identified by its CAS (Chemical Abstracts Service) number.
It is critical to note that this compound is frequently supplied and used as its hydrochloride salt to improve stability and handling. The CAS number for the hydrochloride form is distinct and should be specified in experimental records.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| CAS Number (Free Base) | 135908-45-1 | [1][2] |
| CAS Number (HCl Salt) | 949153-20-2 | [3][4][5][6] |
| Molecular Formula | C11H19NO2 | [4] |
| Molecular Weight | 197.27 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethyl 4-amino-1-bicyclo[2.2.2]octanecarboxylate | - |
Structural and Physicochemical Properties
The molecule's rigid bicyclic structure fixes the spatial relationship between the amine and the ethyl carboxylate groups at the bridgehead positions. This rigidity is a key feature exploited in drug design.
Molecular Structure Diagram
Caption: Structure of this compound.
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Common Synthesis Routes
The synthesis of bicyclo[2.2.2]octane derivatives is a well-established field. The core structure is typically formed via a Diels-Alder reaction, followed by functional group manipulations. For this compound, a common precursor is a protected amine derivative, such as Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate.[7] The final amine is then revealed in a deprotection step.
General Synthesis Workflow
Sources
- 1. CAS 135908-45-1 | 4258-1-62 | MDL MFCD20702136 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound [cymitquimica.com]
- 3. This compound hydrochloride [synhet.com]
- 4. a2bchem.com [a2bchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 949153-20-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 444344-90-5 [lookchem.com]
An In-Depth Technical Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a saturated bicyclic amine of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable non-planar bioisostere for aromatic rings, offering a strategy to improve the physicochemical properties of drug candidates. This document details the synthesis, physicochemical properties, spectroscopic data, and applications of this compound, with a particular focus on its role as a key building block in the development of novel therapeutics, including Murine Double Minute 2 (MDM2) inhibitors.
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling structural motif.[1] Its rigid, cage-like structure provides a predictable spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.
One of the most significant applications of the BCO scaffold is as a bioisosteric replacement for aromatic rings.[1] Over-reliance on flat, aromatic structures in drug candidates can lead to metabolic liabilities and poor solubility. The three-dimensional nature of the BCO core can mitigate these issues, enhancing the "drug-likeness" of a molecule. This compound, with its strategically placed amino and ester functionalities, is a prime example of a BCO-based building block that is finding increasing use in the synthesis of complex pharmaceutical agents.[2][3]
Physicochemical and Spectroscopic Profile
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound hydrochloride | [2][4] |
| CAS Number | 135908-45-1 | 949153-20-2 | [2][4] |
| Molecular Formula | C₁₁H₁₉NO₂ | C₁₁H₂₀ClNO₂ | [4][5] |
| Molecular Weight | 197.27 g/mol | 233.74 g/mol | [4][5] |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid | [5] |
| Purity | >95% (commercially available) | >99% (commercially available) | [4][5] |
Spectroscopic Data
While specific spectroscopic data for the free base is not extensively published, data for the closely related methyl ester and the hydrochloride salt of the ethyl ester provide valuable reference points. Commercial suppliers confirm that analytical data including NMR, LC-MS, GC-MS, and IR are available upon request for the hydrochloride salt.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the methyl ester, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester, the proton NMR spectrum would be expected to show characteristic signals for the bicyclic core protons and the methyl ester group.[6] For the ethyl ester, additional signals for the ethyl group (a quartet and a triplet) would be present.
-
¹³C NMR: The carbon NMR spectrum for a related compound, ethyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, shows distinct signals for the bicyclic carbons, the ester carbonyl, and the ethyl group carbons.[7]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.
Mass Spectrometry (MS):
Mass spectral analysis, typically by LC-MS or GC-MS, would confirm the molecular weight of the compound.[5] For the free base, the molecular ion peak [M]⁺ would be expected at m/z 197.27.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence, with the key transformation being a Hofmann rearrangement of a precursor amide.
Synthetic Pathway Overview
A plausible and commonly employed synthetic route is outlined below. This pathway begins with the readily available bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Caption: Synthetic workflow for this compound.
Key Reaction: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide.
The mechanism proceeds through several key steps:
-
N-Bromination: The amide is first deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.
-
Second Deprotonation: A second proton is removed from the nitrogen by the base, forming a bromoamide anion.
-
Rearrangement: The bromoamide anion undergoes a concerted rearrangement where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride [synhet.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [cymitquimica.com]
- 5. 949153-20-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Bicyclo[2.2.2]octane: From Foundational Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid, three-dimensional cage-like structure that has garnered significant interest across scientific disciplines, particularly in medicinal chemistry and materials science.[1][2] Its unique architecture provides a robust and predictable framework for the precise spatial arrangement of functional groups, making it an invaluable tool in the design of novel therapeutics and advanced materials.[1] This guide provides an in-depth exploration of the discovery, history, synthesis, and application of BCO derivatives, offering field-proven insights for professionals in drug development and chemical research.
Historical Perspective: A Legacy of the Diels-Alder Reaction
The story of bicyclo[2.2.2]octane is intrinsically linked to one of the most powerful reactions in organic chemistry. The foundational work on such bicyclic systems can be traced back to the pioneering research of Otto Diels and Kurt Alder.[2] Their description of the [4+2] cycloaddition in 1928, a discovery that earned them the Nobel Prize in Chemistry in 1950, laid the theoretical and practical groundwork for constructing six-membered rings and, by extension, complex polycyclic structures like the BCO framework.[2] This reaction, now universally known as the Diels-Alder reaction, remains the prototypical and most efficient method for assembling the BCO core.[1][3]
The reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative with a dienophile, creating the characteristic bridged structure in a single, highly stereocontrolled step.[3] The development of BCO chemistry evolved over subsequent decades, with researchers refining synthetic methodologies and exploring the unique properties imparted by this rigid scaffold.
The Bicyclo[2.2.2]octane Core: A Rigid Scaffold with Unique Physicochemical Properties
The BCO system is characterized by its remarkable rigidity, stemming from two cyclohexane rings fused at a 1,4-bridge.[2] This constrained geometry dictates specific bond angles and distances, which in turn influence the chemical and physical properties of its derivatives.[2] This rigidity is highly advantageous in drug design, as it can reduce the entropic penalty associated with a ligand binding to its protein target.[4]
A Three-Dimensional Bioisostere for the Phenyl Ring
One of the most significant applications of the BCO core is its role as a three-dimensional (3D) bioisostere for the flat, two-dimensional (2D) para-phenyl group.[5] In drug discovery, high aromatic ring counts are often associated with poor aqueous solubility, high lipophilicity, and off-target effects such as CYP450 inhibition.[5] Replacing a phenyl ring with a saturated scaffold like BCO—a strategy often termed "escaping from flatland"—can mitigate these issues while maintaining or even improving pharmacological efficacy.
The BCO scaffold effectively mimics the geometry of a para-substituted phenyl ring. The distance between its bridgehead connecting atoms (2.60 Å) is very similar to that of the p-phenyl group (2.82 Å).[5] However, its key advantage lies in its saturated nature. The fraction of sp³-hybridized carbons (Fsp³) for BCO is 1.0, a stark contrast to the phenyl ring's Fsp³ of 0.[5] A higher Fsp³ count in drug candidates is correlated with increased clinical success, partly due to improved solubility and metabolic stability.[5][6]
Physicochemical Data Comparison
The introduction of a BCO or a related heteroatomic scaffold, like 2-oxabicyclo[2.2.2]octane, can significantly alter a molecule's properties.
| Property | para-Phenyl Ring (in Imatinib) | Bicyclo[2.2.2]octane (BCO) | 2-Oxabicyclo[2.2.2]octane |
| Fraction of sp³ Carbons (Fsp³) | 0[5] | 1.0[5] | ~0.875 |
| Lipophilicity (LogP) | Higher | Higher than Phenyl[7] | Reduced vs. Phenyl/BCO[7] |
| Aqueous Solubility | Baseline (e.g., 351 µM for Imatinib)[7] | Decreased (e.g., 113 µM for Imatinib analog)[7] | Increased (e.g., 389 µM for Imatinib analog)[7] |
| Metabolic Stability | Variable | Generally Enhanced[6][7] | Enhanced[6][7] |
Data for solubility is based on a comparative study using Imatinib and its analogs.[7]
Core Synthetic Methodologies
The construction of the BCO framework is dominated by several powerful synthetic strategies, with the Diels-Alder reaction being the most prominent.[1]
The Diels-Alder Reaction: The Workhorse of BCO Synthesis
The [4+2] cycloaddition is the cornerstone for forming the BCO skeleton.[1] This method is highly efficient, atom-economical, and offers excellent control over stereochemistry.[3]
Key Variations:
-
Asymmetric Diels-Alder: Utilizes chiral catalysts, such as chiral oxazaborolidinium catalysts, to achieve high enantioselectivity, which is crucial for accessing biologically active compounds.[1][8]
-
Intramolecular Diels-Alder (IMDA): A powerful strategy where the diene and dienophile are part of the same molecule, facilitating the rapid construction of complex and sterically congested BCO systems, often inspired by biosynthetic pathways.[9][10]
-
Lewis Acid Catalysis: Accelerates the reaction rate and enhances selectivity, often allowing for milder reaction conditions compared to purely thermal methods.[3]
Other Synthetic Approaches
While the Diels-Alder reaction is dominant, other methodologies have been developed to synthesize functionalized BCO derivatives. These include:
-
Domino Michael/Michael Additions: A powerful cascade reaction for constructing the ring system with high stereocontrol.[1]
-
Modified Wessely Oxidation: This method, followed by an intramolecular cycloaddition, provides a route to bicyclo[2.2.2]octenone derivatives.[10][11]
-
Transition Metal-Catalyzed Oxidations: Novel methods involve treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted BCO intermediate, which can be further derivatized.[12]
Representative Experimental Protocol: Asymmetric Diels-Alder Reaction
The following protocol is a generalized workflow for the enantioselective synthesis of a BCO derivative using a chiral catalyst.
Step 1: Catalyst Preparation
-
In a flame-dried, inert-atmosphere flask, the chiral ligand is dissolved in a dry, aprotic solvent (e.g., dichloromethane).
-
The Lewis acid is added dropwise at a reduced temperature (e.g., -78 °C).
-
The mixture is stirred for 30-60 minutes to allow for the in-situ formation of the active chiral catalyst.
Step 2: Cycloaddition
-
The 1,3-cyclohexadiene derivative is added to the catalyst solution.
-
The dienophile is then added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).[1]
Step 3: Quench and Work-up
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., a few drops of trifluoroacetic acid or saturated aqueous sodium bicarbonate).[1]
-
The mixture is allowed to warm to room temperature and is diluted with an organic solvent.
-
The organic layer is washed sequentially with aqueous solutions (e.g., saturated NaHCO₃, brine), dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[1]
Step 4: Purification and Analysis
-
The crude product is purified by flash column chromatography on silica gel.[1]
-
The final product's structure is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).[1]
Applications in Research and Development
The unique structural and physicochemical properties of BCO derivatives have led to their widespread use in both medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
The BCO scaffold is a privileged structure in modern drug design. Its rigid nature allows for the precise positioning of pharmacophoric elements, enhancing binding affinity and selectivity.
-
Bioisosteric Replacement: As discussed, it serves as a non-classical isostere for phenyl rings, leading to compounds with improved ADME (absorption, distribution, metabolism, and excretion) properties.[4][6] For example, replacing the phenyl ring in the cancer drug Vorinostat with a 2-oxabicyclo[2.2.2]octane core resulted in a new bioactive analog with potentially improved properties.[7][13]
-
Antiviral Agents: BCO- and BCO-ene-amine derivatives have been synthesized and investigated for their antiviral activities.[14]
-
Enzyme Inhibitors: Functionalized BCOs, such as bicyclo[2.2.2]octane-hexols, have been developed as specific glycosidase inhibitors.[15]
-
Conformational Analogs: The rigid framework has been used to create conformationally restricted analogs of known drugs, such as local anesthetics, to study structure-activity relationships.[16]
Materials Science and Polymer Chemistry
The rigidity and defined geometry of the BCO core make it an excellent building block for advanced materials.
-
Metal-Organic Frameworks (MOFs): BCO-dicarboxylic acids are used as rigid organic linkers to construct MOFs.[17][18] The use of such aliphatic linkers, in contrast to more common aromatic ones, can lead to the formation of transparent porous materials, creating "solid solvents" for studying molecules in confined spaces.[17]
-
High-Performance Polymers: Alicyclic polyimides derived from BCO-tetracarboxylic dianhydrides exhibit high thermal stability (above 400 °C), high glass transition temperatures, and good solubility in organic solvents, making them suitable for specialized applications.[19][20]
-
Molecular Electronics: In the search for single-molecule insulators, the BCO motif has been identified as a promising candidate. Destructive quantum interference through the σ-conjugated framework can fully suppress electronic transmission, a key property for molecular-scale insulators.[21]
Conclusion
From its theoretical origins in the Nobel Prize-winning work of Diels and Alder, the bicyclo[2.2.2]octane core has evolved into a fundamentally important scaffold in modern chemistry. Its synthesis, primarily achieved through the robust and versatile Diels-Alder reaction, is well-established, with asymmetric variants providing access to chiral derivatives essential for pharmaceutical applications. As a rigid, 3D bioisostere for the ubiquitous phenyl ring, the BCO motif offers a proven strategy to "escape from flatland," enabling the development of drug candidates with superior physicochemical and pharmacokinetic properties. Its utility extends into materials science, where its structural integrity is harnessed to create novel polymers and frameworks. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and application of BCO derivatives is crucial for leveraging this unique scaffold to its full potential in creating the next generation of medicines and materials.
References
- PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock.
- Crimmins, M. T., & Brown, B. H. (n.d.). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. PMC - NIH.
- BenchChem. (2025). Enantioselective Synthesis of Bicyclo[2.2.
- PubMed. (2025). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. PubMed.
- BenchChem. (n.d.). 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | 834-50-4. BenchChem.
- Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864.
- ResearchGate. (2025). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products.
- ChemRxiv. (n.d.).
- Enamine. (n.d.). 2-Oxabicyclo[2.2.
- Baran, A., Günel, A., & Balci, M. (2008). Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. The Journal of Organic Chemistry, 73(12), 4370–4375.
- ResearchGate. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks.
- ResearchGate. (2025). A Facile Diels−Alder Reaction with Benzene: Synthesis of the Bicyclo[2.2.2]octene Skeleton Promoted by Rhenium | Request PDF.
- Yamamoto, K., Fuchi, Y., Ito, Y., & Hari, Y. (2021). Bicyclo[2.2.2]octane-2,3-diol as an universal linker for the solid-phase synthesis of oligonucleotides. CoLab.
- Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Kotha, S., & Gaikwad, V. (n.d.). Natural products containing Bicyclo[2.2.2]octane.
- CymitQuimica. (n.d.). CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid. CymitQuimica.
- Mykhailiuk, P. K., et al. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
- Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Cheméo.
- Shiqiang, Y., Daoqing, D., & Chunwen, X. (n.d.). Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives Catalyzed by 1, 4-Diazabicyclo[2.2.2]octane.
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1, 54-60.
- ChemRxiv. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. ChemRxiv.
- ResearchGate. (2025). Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives.
- MDPI. (n.d.). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.
- ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry.
- Arkat USA. (n.d.). Synthesis and properties of SMAPs 1-phospha-4-silabicyclo[2.2.
- CymitQuimica. (n.d.). CAS 20534-58-1: bicyclo[2.2.2]octan-1-ol. CymitQuimica.
- PubMed. (2025). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed.
- ACS Publications. (n.d.). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry.
- Whitney, J. G., et al. (n.d.). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry.
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.
- Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
- ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. | Download Scientific Diagram.
- PMC - NIH. (n.d.). Bicyclo[2.2.
- Figshare. (2008). Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols.
- Garner, M. H., et al. (2018). The Bicyclo[2.2.
- (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane Cores via Diels-Alder Reaction. BenchChem.
- PMC - PubMed Central. (n.d.). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups.
- eScholarship.org. (n.d.). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide.
- Ley, S. V., & Massi, A. (2000). Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration.
- NIST. (n.d.). Bicyclo[2.2.2]octane. NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. enamine.net [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 19. mdpi.com [mdpi.com]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Technical Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: From Commercial Availability to Synthetic Application
Introduction: The Strategic Value of a Rigid Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise control of molecular architecture. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a particularly valuable motif, serving as a bioisostere for phenyl rings and other aromatic systems.[1] Its rigid, three-dimensional structure provides a predictable orientation for appended functional groups, minimizing conformational ambiguity and enabling a more accurate understanding of structure-activity relationships (SAR). Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key derivative of this scaffold, offers two orthogonal points for chemical elaboration: a nucleophilic amine and an ester suitable for hydrolysis or derivatization. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and practical application for researchers, scientists, and drug development professionals.
Commercial Availability and Sourcing
This compound is commercially available primarily as its hydrochloride salt, which enhances its stability and shelf-life. The free base can also be sourced, though it is less common. When procuring this building block, it is crucial to consider the supplier's reputation, the purity of the material, and the availability of comprehensive analytical data. The compound is typically intended for research and development purposes only.[2][3]
| Supplier | Product Name | CAS Number | Purity/Form | Notes |
| SynHet | This compound hydrochloride | 949153-20-2 | >99% (Pharma Grade available) | Offers bulk quantities and various analytical services upon request.[4] |
| CymitQuimica | This compound | 135908-45-1 | Not specified | Distributed for Apollo Scientific.[5] |
| BLDpharm | This compound hydrochloride | 949153-20-2 | Not specified | Provides access to NMR, HPLC, and LC-MS data.[6] |
| A2B Chem | This compound hydrochloride | 949153-20-2 | 95% | Research use only.[3] |
| Arctom | This compound hydrochloride | 949153-20-2 | Not specified | Available in flexible and larger sizes.[7] |
Synthesis of the Bicyclo[2.2.2]octane Core: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and effective strategy involves the construction of the bicyclic ring system followed by the introduction of the amino group. The following workflow is based on established chemical transformations, including a key cyclization and reductive amination sequence.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure and is intended for experienced synthetic chemists.
Step 1: Cyclization to form the Bicyclic Core
-
Reaction Setup: To a solution of 1-acetyl-4-oxocyclohexylcarboxylic acid ethyl ester (1 equivalent) in toluene, add benzylamine (2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (~0.01 equivalents).
-
Dehydration: Equip the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction Execution: Heat the mixture to reflux and stir for 7-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 4-(benzylamino)bicyclo[2.2.2]-2-octene-1-carboxylic acid ethyl ester, by column chromatography on silica gel.
Step 2: Hydrogenation of the Alkene
-
Reaction Setup: Dissolve the purified product from Step 1 in ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield 4-(benzylamino)bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester.
Step 3: Deprotection to Yield the Final Product
-
Reaction Setup: The benzyl protecting group can be removed under various conditions, such as catalytic transfer hydrogenation or hydrogenolysis. For hydrogenolysis, dissolve the product from Step 2 in ethanol.
-
Catalyst Addition: Add a fresh portion of palladium on carbon (10% w/w).
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through Celite and concentrate the filtrate. The resulting crude product, this compound, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by conversion to its hydrochloride salt followed by recrystallization.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its successful application in drug discovery. A comprehensive analytical testing regimen should be employed.
-
Chromatographic Methods (HPLC, GC-MS, LC-MS): These techniques are essential for determining the purity of the compound and for identifying any potential impurities.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the bicyclic system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the amine (N-H stretching) and the ester (C=O stretching).
-
Elemental Analysis: This method provides the percentage composition of elements (C, H, N, O) in the compound, which can be compared to the theoretical values to confirm the molecular formula.
Potential Impurities:
-
Starting materials: Incomplete reaction can lead to the presence of residual starting materials.
-
Byproducts of cyclization: Incomplete dehydration or side reactions during the cyclization step can generate impurities.
-
Over-reduction products: During hydrogenation, other functional groups could potentially be reduced.
-
Residual catalyst: Traces of palladium from the hydrogenation steps may be present and should be quantified.
Application in Amide Bond Formation: A Case Study
A primary application of this compound is as a building block in the synthesis of more complex molecules, often through the formation of an amide bond with a carboxylic acid. The following section details a robust protocol for amide coupling using HATU, a highly efficient coupling reagent.
The Rationale Behind HATU-Mediated Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed to activate the carboxylic acid.
Caption: Workflow for HATU-mediated amide bond formation.
The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester. This intermediate readily undergoes nucleophilic attack by the amine of this compound to form the desired amide bond. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from a published procedure for the synthesis of MDM2 inhibitors and demonstrates the use of a closely related methyl ester.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add HATU (1.5 equivalents) and DIEA (3 equivalents) to the suspension and stir for 10 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (2 equivalents) and DMAP (1 equivalent) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The resulting amide can be further purified by recrystallization if necessary. The ester group can then be hydrolyzed to the corresponding carboxylic acid if desired.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery and development. Its rigid bicyclic core provides a unique platform for the design of molecules with well-defined three-dimensional structures. A thorough understanding of its synthesis, quality control, and reactivity is essential for its effective implementation in research programs. The protocols and technical insights provided in this guide are intended to empower researchers to confidently source and utilize this versatile compound in their pursuit of novel therapeutics.
References
-
Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(23), 10716-10733. Available at: [Link]
- US Patent 2009/0048454 A1. (2009).
-
Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(12), 10034-10048. Available at: [Link]
-
Roberts, J. D., et al. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(13), 3290-3291. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
-
ChemWhat. This compound hydrochloride CAS#: 949153-20-2. Available at: [Link]
-
Universal Biologicals. This compound. Available at: [Link]
-
Valorization of Platform Chemicals using Photoredox Catalysis. (n.d.). Available at: [Link]
-
Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(12), 10034-10048. Available at: [Link]
-
Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. Available at: [Link]
- Google Patents. WO2010016584A1 - Process for production of bicyclo[2.2.2]octylamine derivative.
-
Forró, E., & Fülöp, F. (2017). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 22(10), 1699. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Miller, S. J. (2014). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of chemical research, 47(7), 2256–2268. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2010016584A1 - Process for production of bicyclo[2.2.2]octylamine derivative - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones [mdpi.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is a perpetual challenge. Medicinal chemists are increasingly looking beyond traditional flat, aromatic structures to embrace three-dimensional (3D) scaffolds that can offer superior physicochemical properties and novel intellectual property. The bicyclo[2.2.2]octane (BCO) core, a rigid and sterically defined framework, has emerged as a valuable bioisostere for the commonly employed para-substituted phenyl ring. This guide focuses on a key derivative, Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate , a versatile building block that provides medicinal chemists with a powerful tool to escape "flatland" and access new chemical space with enhanced drug-like properties.
The rationale for replacing a planar phenyl ring with a saturated, 3D BCO scaffold is rooted in several key potential advantages. These include improved solubility, enhanced metabolic stability, and a reduction in undesirable interactions with off-target proteins often associated with excessive aromaticity.[1][2] The rigid nature of the BCO cage allows for precise, predictable vectoral projection of substituents, enabling fine-tuning of interactions with biological targets. This compound, with its strategically placed amino and ester functionalities, serves as a readily adaptable synthon for incorporation into a wide array of molecular architectures.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and a discussion of the underlying scientific principles.
Physicochemical Properties and Bioisosteric Rationale
The fundamental premise for employing the BCO scaffold as a phenyl ring bioisostere lies in its similar geometric dimensions. The distance between the C1 and C4 bridgehead carbons of the BCO core is comparable to the distance between the para-positions of a benzene ring, allowing it to span similar distances in a receptor binding pocket.[1] However, the electronic and conformational differences are profound and are the source of its advantageous properties.
Comparative Analysis of Physicochemical Properties
The true value of a bioisosteric replacement is quantified by the resulting changes in a compound's properties. The following table summarizes a case study where a para-substituted phenyl ring in the kinase inhibitor Imatinib was replaced with a bicyclo[2.2.2]octane moiety.
| Property | Imatinib (Phenyl-containing) | BCO Analog (BCO-containing) | 2-Oxabicyclo[2.2.2]octane Analog |
| Water Solubility (µM) | 351 | 113 | 389 |
| Lipophilicity (clogP) | 4.5 | 3.6 | 2.6 |
| Metabolic Stability (CLint in HLM) | 28 | 16 | 19 |
Data compiled from studies on Imatinib analogs.[1][2]
Interpretation of the Data:
-
Solubility: While the direct BCO replacement in this specific Imatinib analog led to a decrease in solubility, the related 2-oxabicyclo[2.2.2]octane analog demonstrated a significant improvement, highlighting that the BCO core can be a starting point for further optimization.[1][2]
-
Lipophilicity: The BCO analog exhibited a favorable decrease in calculated lipophilicity (clogP) compared to the phenyl-containing parent drug. Lower lipophilicity is often associated with improved pharmacokinetic properties.[1]
-
Metabolic Stability: The BCO analog showed a marked improvement in metabolic stability (lower intrinsic clearance), suggesting a reduced susceptibility to oxidative metabolism that can be a liability for electron-rich aromatic rings.[1]
This data underscores the potential of the BCO scaffold to modulate key drug-like properties in a favorable direction.
Synthetic Strategies and Key Transformations
The utility of this compound as a building block is contingent on its accessibility and the robustness of methods for its incorporation into larger molecules.
Synthesis of the Bicyclo[2.2.2]octane Core
The synthesis of the bicyclo[2.2.2]octane framework is typically achieved through a multi-step sequence, often commencing with a Diels-Alder reaction to construct the bicyclic system.[3]
Caption: General synthetic workflow for bicyclo[2.2.2]octane derivatives.
A common route to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives involves the Hofmann or Curtius rearrangement from a corresponding dicarboxylic acid precursor.[3]
Application in Lead Optimization: Case Studies
The true impact of this building block is best illustrated through its successful application in drug discovery programs.
Case Study 1: Development of Potent and Orally Active MDM2 Inhibitors
The interaction between p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in oncology. Researchers sought to develop potent, orally bioavailable MDM2 inhibitors. In their efforts to improve the pharmacokinetic properties of a lead compound, they replaced a benzoic acid moiety with non-classical bioisosteres, including the bicyclo[2.2.2]octane-1-carboxylic acid scaffold.[4] This was achieved by coupling the core of their molecule with mthis compound.
The resulting compound, 56 , demonstrated high binding affinity to MDM2 (IC50 = 3.7 nM) and potent inhibition of cell growth in the SJSA-1 cell line.[4] This successful example highlights the utility of the BCO scaffold in optimizing drug candidates.
Case Study 2: Influenza Polymerase PB2 Inhibitors
In the development of novel inhibitors for the influenza polymerase PB2 cap-binding domain, a bicyclo[2.2.2]octane-2-carboxylic acid fragment was identified as a key component that could mimic the binding interactions of known ligands. The synthesis of these inhibitors involved the use of an aminobicyclo[2.2.2]octane derivative, demonstrating the applicability of this scaffold in the design of antiviral agents.[5]
Experimental Protocols
The following protocols are provided as a guide for researchers looking to incorporate this compound into their synthetic workflows.
Protocol 1: General Amide Coupling using HATU
This protocol describes a standard and highly effective method for forming an amide bond between a carboxylic acid and the amino group of this compound. This method was successfully employed in the synthesis of the MDM2 inhibitor mentioned in Case Study 1.[4]
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Carboxylic acid of interest
-
This compound (or its hydrochloride salt)
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMAP (4-Dimethylaminopyridine)
-
DCM (Dichloromethane), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel, and appropriate solvents for chromatography)
Procedure:
-
Reaction Setup: To a stirred suspension of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add HATU (1.5 equivalents) and DIEA (3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid. The formation of the active ester can often be observed by a change in the clarity of the solution.
-
Amine Addition: Add this compound (2.0 equivalents) and DMAP (1.0 equivalent) to the reaction mixture. If using the hydrochloride salt of the amine, an additional equivalent of base (DIEA) may be required.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Rationale for Experimental Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral carboxylic acids.
-
DIEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is used as a hydrochloride salt.
-
DMAP: A nucleophilic catalyst that can accelerate the reaction rate.
-
Stoichiometry: Using an excess of the amine can help to drive the reaction to completion, especially if the carboxylic acid is particularly valuable or sterically hindered.
Protocol 2: Hydrolysis of the Ethyl Ester
To unmask a carboxylic acid functionality for further coupling or to obtain the final drug substance, the ethyl ester can be readily hydrolyzed under basic conditions.
Materials:
-
Ethyl 4-(N-acylated)aminobicyclo[2.2.2]octane-1-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Aqueous HCl (e.g., 1 M) for acidification
Procedure:
-
Dissolution: Dissolve the ester in a mixture of THF (or MeOH) and water.
-
Saponification: Add an excess of LiOH or NaOH (typically 2-5 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with aqueous HCl to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a compelling alternative to the traditional para-substituted phenyl ring, offering the potential to improve key drug-like properties such as solubility and metabolic stability. The successful incorporation of this scaffold into advanced drug candidates, such as MDM2 inhibitors, validates its utility in modern drug discovery programs.
The provided protocols offer a practical starting point for chemists wishing to explore the benefits of this 3D scaffold. As the drive to escape "flatland" continues, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. Future work will likely focus on the development of more diverse functionalized BCO analogs and their application in an even broader range of therapeutic areas.
References
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... ResearchGate. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. Available at: [Link]
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
-
Synthesis of New Esters and Oximes with 4-Aminobicyclo[2.2.2]octane Structure and Evaluation of Their Antitrypanosomal and Antiplasmodial Activities. ResearchGate. Available at: [Link]
-
Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. PMC. Available at: [Link]
-
This compound hydrochloride. PubChem. Available at: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. PMC. Available at: [Link]
-
New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed. Available at: [Link]
- WO2017106556A1 - Tank-binding kinase inhibitor compounds. Google Patents.
- EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents.
-
Advances in Bioresearch. Society of Education, Agra. Available at: [Link]
-
A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. ResearchGate. Available at: [Link]
-
University of Southampton Research Repository. University of Southampton. Available at: [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. MDPI. Available at: [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate as a building block in organic synthesis
Introduction: Embracing the Third Dimension in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the quest for molecular scaffolds that offer precise three-dimensional (3D) control is paramount. Flat, aromatic systems, while historically significant, often present challenges in optimizing physicochemical properties such as solubility and metabolic stability. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate emerges as a superior building block, offering a rigid, non-planar scaffold that escapes the "flatland" of traditional aromatic bioisosteres.[1]
The bicyclo[2.2.2]octane (BCO) core is a saturated, cage-like structure that locks substituents into well-defined spatial orientations. This rigidity minimizes the entropic penalty upon binding to biological targets and provides a predictable vector for substituent placement.[2] This application note provides a comprehensive guide to the synthesis and strategic application of this compound, complete with detailed, field-proven protocols for its use as a transformative building block in drug discovery and complex molecule synthesis.
Physicochemical Properties and Strategic Advantages
The substitution of a traditional para-substituted phenyl ring with the BCO core can significantly enhance the developability of a drug candidate. The key advantages are rooted in its fundamental physicochemical properties.
| Property | Typical Value / Observation | Advantage in Drug Design |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| Molecular Weight | 197.27 g/mol [3] | Provides a scaffold of moderate size for further elaboration. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | Increases saturation, which is correlated with improved clinical success rates by avoiding the pitfalls of high aromatic ring counts.[1] |
| Calculated LogP (cLogP) | ~1.5 - 2.0 (Varies with algorithm) | Generally lower lipophilicity compared to aromatic isosteres, which can lead to improved aqueous solubility and reduced off-target toxicity.[1][4] |
| Aqueous Solubility | Enhanced compared to aromatic analogues.[5] | Crucial for oral bioavailability and formulation development. The non-planar, saturated structure disrupts crystal packing and improves solvation.[5] |
| Metabolic Stability | High | Lacks sites for oxidative metabolism (e.g., aromatic hydroxylation by CYP450 enzymes), leading to a more stable pharmacokinetic profile.[5] |
| ¹³C NMR (CDCl₃, δ) | ~175 (C=O), ~60 (O-CH₂), ~45 (C-NH₂), ~38 (C-CO₂Et), ~28-30 (CH₂) | Characteristic peaks confirming the rigid bicyclic structure. |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H), ~2950 (C-H), ~1725 (C=O, ester) | Key functional group vibrations for reaction monitoring. |
Synthesis of the Building Block
The most practical and scalable synthesis of this compound relies on the functionalization of the readily available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The key transformation is a Curtius rearrangement, which proceeds with complete retention of configuration and is known for its reliability and functional group tolerance.[6][7]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Curtius Rearrangement
This protocol outlines the conversion of the mono-protected dicarboxylic acid to the target amine.
PART A: Preparation of Ethyl 4-(azidocarbonyl)bicyclo[2.2.2]octane-1-carboxylate
-
Mono-esterification: To a suspension of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in absolute ethanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) and reflux for 8-12 hours. Cool the reaction and neutralize with aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the diethyl ester.
-
Selective Hydrolysis: Dissolve the resulting diethyl ester in a 1:1 mixture of THF/Methanol (10 mL/g). Add a solution of NaOH (1.0 eq) in water dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify with 1M HCl to pH ~3 and extract with ethyl acetate. The organic layers contain the desired mono-acid mono-ester.
-
Acyl Azide Formation: Dissolve the mono-acid (1.0 eq) in dry THF (10 mL/g) under an N₂ atmosphere. Cool to 0 °C and add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature. Concentrate the mixture in vacuo to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in dry acetone (10 mL/g) and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously for 1 hour. Extract the product with toluene. The toluene solution containing the acyl azide is used directly in the next step without isolation.
-
Causality: The conversion to the acid chloride activates the carboxylic acid for nucleophilic substitution by the azide ion. Using a two-phase system (toluene/water or acetone/water) for the azide displacement minimizes the hazardous isolation of the potentially explosive acyl azide.[7]
-
PART B: Curtius Rearrangement and Final Deprotection
-
Rearrangement and Trapping: Dry the toluene solution of the acyl azide from the previous step over anhydrous MgSO₄. Add benzyl alcohol (1.1 eq). Heat the solution to 80-90 °C and stir for 2-4 hours, monitoring the reaction by IR for the disappearance of the azide peak (~2135 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹), which is subsequently consumed.
-
Causality: The thermal rearrangement of the acyl azide to the isocyanate is a concerted process, proceeding through a nitrene-like transition state with loss of N₂ gas.[6] Trapping the highly reactive isocyanate in situ with benzyl alcohol provides a stable, Cbz-protected amine, which is easily purified and deprotected.
-
-
Purification: After cooling, wash the reaction mixture with saturated aqueous NaHCO₃, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate.
-
Deprotection: Dissolve the Cbz-protected amine in ethanol (20 mL/g) and add Palladium on carbon (10 wt%, 0.05 eq). Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon pressure) for 4-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol. Concentrate the filtrate in vacuo to yield the final product, this compound, as a solid or oil. The hydrochloride salt can be prepared by dissolving the free base in ether and adding a solution of HCl in ether.[8]
Applications in Synthesis: Core Protocols
The true value of this building block is realized in its application. The primary amino group and the ethyl ester provide two orthogonal handles for synthetic elaboration.
Protocol 2: High-Efficiency Amide Bond Formation
The formation of an amide bond is a cornerstone reaction. This protocol is optimized for coupling the sterically demanding BCO amine with a carboxylic acid, using HATU, a highly effective uronium-based coupling reagent.[9][10]
Caption: Mechanism of HATU-mediated amide coupling.
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[11][12]
-
Activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisouronium intermediate.
-
Causality: HATU is a superior coupling reagent for hindered amines as it forms a highly reactive azabenzotriazole active ester, which is less prone to racemization and reacts faster than the intermediates formed by carbodiimides like EDC.[9][13] DIPEA is a non-nucleophilic hindered base used to deprotonate the carboxylic acid and the ammonium salt of the amine without competing in the coupling reaction.
-
-
Amine Addition: Add a solution of this compound (or its hydrochloride salt, in which case the amount of DIPEA should be increased to 3.5 eq) (1.2 eq) in DCM or DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 3: Reductive Amination for N-Alkylation
Direct N-alkylation can be challenging due to over-alkylation. Reductive amination provides a clean and high-yielding alternative to introduce alkyl substituents onto the bridgehead nitrogen.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine/enamine formation. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride, reducing the intermediate iminium ion much faster than it reduces the starting aldehyde, thus minimizing side reactions like alcohol formation.
-
-
Reaction: Stir at room temperature for 6-24 hours until the starting amine is consumed (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude N-alkylated product by flash column chromatography.
Conclusion and Future Outlook
This compound is more than just a building block; it is a strategic tool for imparting drug-like properties to lead compounds. Its rigid 3D structure and favorable physicochemical profile make it an invaluable asset for medicinal chemists aiming to overcome common hurdles in drug development. The protocols detailed herein provide a robust foundation for the synthesis and application of this versatile scaffold. Future applications will undoubtedly see its incorporation into more complex architectures, including conformationally restricted peptides, combinatorial libraries for high-throughput screening, and novel materials science applications where precise spatial arrangement is key.
References
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1935-1949. [Link]
-
Mykhailiuk, P. K., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides website. [Link]
-
Singh, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5290-5293. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]
-
Alnajjar, R., et al. (2021). Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. ResearchGate. [Link]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from Wikipedia. [Link]
-
University of Calgary. (n.d.). Spectra Problem #4 Solution. Retrieved from University of Calgary Chemistry Department website. [Link]
-
Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637-640. [Link]
-
Fülöp, F., et al. (2022). Synthesis of ethanoquinazolin-4-ones 15 and 16, and retro Diels-Alder reaction of 16. ResearchGate. [Link]
-
Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information. (n.d.). [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Semantic Scholar. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Retrieved from University of Wisconsin Chemistry Department website. [Link]
-
Kalluraya, B., et al. (2004). Curtius rearrangement reactions of 3-(4-azidocarbonyl) phenylsydnone. Synthesis of 4-(sydnon-3-yl) phenyl carbamates, N-aryl-N′-[4-(sydnon-3-yl) phenyl] ureas and their derivatives. Indian Journal of Chemistry, 43B, 247-253. [Link]
-
Ghosh, A. K., & Brindisi, M. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 11(7), 679-690. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from PubChem. [Link]
-
Fülöp, F., et al. (2013). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 18(12), 15079-15091. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
-
Pál, Z., et al. (2015). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 20(5), 8978-8991. [Link]
-
Sun, X.-F., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274-278. [Link]
-
Sillanpää, R., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated A. JYX Digital Archive. [Link]
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. ResearchGate. [Link]
-
Bakulev, V. A., & Dar'in, D. V. (2023). Di- and polyazides. Synthesis, chemical transformations and practical applications. Russian Chemical Reviews, 92(2), RCR5067. [Link]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Retrieved from PubChem. [Link]
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions. [Link]
-
Pál, Z., et al. (2015). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 20(5), 8978-8991. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive ... RSC Publishing. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. This compound hydrochloride [synhet.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester für die Wirkstoffentdeckung
Erstellt von: Gemini, Senior Application Scientist
Datum: 15. Januar 2026
Zusammenfassung
Diese Application Note beschreibt detaillierte Protokolle für die chemische Derivatisierung von 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester, einem wertvollen Baustein in der medizinischen Chemie. Das starre, dreidimensionale Bicyclo[2.2.2]octan (BCO)-Gerüst dient zunehmend als Bioisoster für Phenylringe, um die physikochemischen und pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu verbessern.[1][2][3] Die hier vorgestellten Methoden umfassen Amid-Kupplungen, Sulfonamid-Synthesen, Harnstoff-Bildungen und reduktive Aminierungen und bieten Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine praktische Anleitung zur Erzeugung diverser Molekülbibliotheken für das Screening.
Einleitung: Die Bedeutung des Bicyclo[2.2.2]octan-Gerüsts
In der modernen Wirkstoffentdeckung besteht ein ständiger Bedarf an Molekülgerüsten, die eine Flucht aus der "chemischen Flachland" (Escape from Flatland) ermöglichen.[2] Aromatische Ringe, insbesondere Phenylringe, sind in vielen Wirkstoffen allgegenwärtig, führen aber oft zu Nachteilen wie geringer Löslichkeit, hoher Lipophilie und Anfälligkeit für den metabolischen Abbau durch Cytochrom-P450-Enzyme.[2]
Das Bicyclo[2.2.2]octan (BCO)-Gerüst hat sich als hervorragendes, gesättigtes dreidimensionales Bioisoster für para-substituierte Phenylringe erwiesen.[2][4] Seine starre Konformation ermöglicht eine präzise räumliche Anordnung von Substituenten, was für die Optimierung von Wirkstoff-Zielprotein-Wechselwirkungen entscheidend ist.[5] Der Austausch eines Phenylrings gegen ein BCO-Gerüst kann zu einer signifikanten Verbesserung der Löslichkeit, einer erhöhten metabolischen Stabilität und einer Verringerung der Lipophilie führen, ohne die pharmakologische Wirksamkeit zu beeinträchtigen.[2][4]
Der hier vorgestellte Ausgangsstoff, 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester, ist ein bifunktioneller Baustein, der an zwei Positionen – der Aminogruppe und der Estergruppe – selektiv modifiziert werden kann. Dies ermöglicht die systematische Erzeugung von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Allgemeine Derivatisierungsstrategien
Die primäre Aminogruppe des 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylesters ist ein vielseitiger Angriffspunkt für eine Reihe von chemischen Transformationen. Dieser Leitfaden konzentriert sich auf vier Schlüsselreaktionen, die in der medizinischen Chemie weit verbreitet sind.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Abbildung 1: Übersicht der Derivatisierungsstrategien.
Detaillierte Protokolle und experimentelle Überlegungen
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach den spezifischen Eigenschaften der Reaktanten (z. B. sterische Hinderung, elektronische Effekte) eine Optimierung erfordern.
Protokoll 1: Amid-Kupplung mittels HATU
Die Amid-Kupplung ist eine der am häufigsten durchgeführten Reaktionen in der medizinischen Chemie. HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein hocheffizientes Kupplungsreagenz, das auch bei sterisch gehinderten Substraten hohe Ausbeuten liefert und die Racemisierung minimiert.[6][7]
Mechanistische Begründung: HATU aktiviert die Carbonsäure durch Bildung eines hochreaktiven OAt-Aktivesters.[3] Die Anwesenheit der tertiären Base, Diisopropylethylamin (DIPEA), deprotoniert die Carbonsäure und neutralisiert das bei der Reaktion entstehende HCl, wodurch die Reaktion vorangetrieben wird.[6]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];
} enddot Abbildung 2: Workflow der HATU-vermittelten Amid-Kupplung.
Materialien:
-
4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester
-
Gewünschte Carbonsäure (R-COOH)
-
HATU
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Ethylacetat (EtOAc)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Lösen Sie die Carbonsäure (1.1 Äquivalente) und HATU (1.2 Äquivalente) in wasserfreiem DMF.
-
Fügen Sie DIPEA (2.5 Äquivalente) zu der Lösung hinzu und rühren Sie für 2 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.
-
Lösen Sie 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester (1.0 Äquivalent) in einer minimalen Menge wasserfreiem DMF und geben Sie diese Lösung zu dem Reaktionsgemisch.
-
Rühren Sie die Reaktion bei Raumtemperatur und verfolgen Sie den Fortschritt mittels Dünnschichtchromatographie (DC). Die Reaktionszeit beträgt typischerweise 1-4 Stunden.
-
Nach Abschluss der Reaktion verdünnen Sie das Gemisch mit Ethylacetat und waschen es nacheinander mit gesättigter NaHCO₃-Lösung (2x) und Sole (1x).
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
| Reagenz | Molare Äquivalente | Funktion |
| Carbonsäure (R-COOH) | 1.1 | Acyl-Donor |
| HATU | 1.2 | Kupplungsreagenz |
| DIPEA | 2.5 | Nicht-nukleophile Base |
| BCO-Amin | 1.0 | Nukleophil |
Protokoll 2: Sulfonamid-Synthese
Sulfonamide sind wichtige Bioisostere für Amide und Carbonsäuren und finden sich in zahlreichen zugelassenen Medikamenten.[8][9] Die Reaktion eines primären Amins mit einem Sulfonylchlorid in Gegenwart einer Base ist die gebräuchlichste Methode zu ihrer Herstellung.[10]
Mechanistische Begründung: Die Reaktion verläuft über einen nukleophilen Angriff des Amins auf das elektrophile Schwefelatom des Sulfonylchlorids.[10] Pyridin agiert als Base, um das entstehende HCl zu neutralisieren und als Katalysator.
Materialien:
-
4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester
-
Gewünschtes Sulfonylchlorid (R-SO₂Cl)
-
Pyridin oder Triethylamin (TEA)
-
Wasserfreies Dichlormethan (DCM)
-
1 M wässrige Salzsäure (HCl)
-
Gesättigte wässrige NaHCO₃-Lösung
-
Sole
-
Wasserfreies Na₂SO₄
Prozedur:
-
Lösen Sie 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester (1.0 Äquivalent) in wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie Pyridin (1.5 Äquivalente) hinzu, gefolgt von der tropfenweisen Zugabe des Sulfonylchlorids (1.1 Äquivalente), gelöst in einer kleinen Menge DCM.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (2x), gesättigter NaHCO₃-Lösung (1x) und Sole (1x).
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um das reine Sulfonamid-Derivat zu erhalten.
| Reagenz | Molare Äquivalente | Funktion |
| Sulfonylchlorid (R-SO₂Cl) | 1.1 | Elektrophil |
| Pyridin / TEA | 1.5 | Base / Katalysator |
| BCO-Amin | 1.0 | Nukleophil |
Protokoll 3: Harnstoff-Synthese
Harnstoff-Einheiten sind wichtige Wasserstoffbrücken-Donoren und -Akzeptoren und spielen eine entscheidende Rolle bei der molekularen Erkennung. Die einfachste Synthesemethode ist die Reaktion eines Amins mit einem Isocyanat.[11][12]
Mechanistische Begründung: Der nukleophile Angriff des Amins auf das elektrophile Carbonyl-Kohlenstoffatom des Isocyanats führt direkt zur Bildung der Harnstoff-Bindung.[12][13] Diese Reaktion ist in der Regel schnell und erfordert keinen Katalysator.
Materialien:
-
4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester
-
Gewünschtes Isocyanat (R-N=C=O)
-
Wasserfreies Tetrahydrofuran (THF) oder DCM
Prozedur:
-
Lösen Sie 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester (1.0 Äquivalent) in wasserfreiem THF.
-
Fügen Sie das Isocyanat (1.05 Äquivalente) tropfenweise bei Raumtemperatur hinzu. Oft ist eine exotherme Reaktion zu beobachten.
-
Rühren Sie das Gemisch für 1-3 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Wenn die Reaktion abgeschlossen ist, entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt ist oft ausreichend rein. Falls erforderlich, kann es durch Umkristallisation oder eine kurze Säulenchromatographie gereinigt werden.
| Reagenz | Molare Äquivalente | Funktion |
| Isocyanat (R-N=C=O) | 1.05 | Elektrophil |
| BCO-Amin | 1.0 | Nukleophil |
Protokoll 4: Reduktive Aminierung
Die reduktive Aminierung ist eine leistungsstarke Methode zur Alkylierung von Aminen. Sie vermeidet die Probleme der Mehrfachalkylierung, die bei der direkten Alkylierung mit Alkylhalogeniden auftreten.[14] Die Reaktion verläuft über die Bildung eines intermediären Imins (oder Enamins), das in situ reduziert wird.[15]
Mechanistische Begründung: Das primäre Amin reagiert mit einem Aldehyd zu einem Imin. Natriumtriacetoxyborhydrid (STAB) ist ein mildes Reduktionsmittel, das selektiv Imine in Gegenwart von Aldehyden reduziert.[16] Die Essigsäure katalysiert die Iminbildung.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Abbildung 3: Allgemeiner Workflow der reduktiven Aminierung.
Materialien:
-
4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester
-
Gewünschter Aldehyd (R-CHO)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Essigsäure (AcOH)
-
Wasserfreies 1,2-Dichlorethan (DCE)
-
Gesättigte wässrige NaHCO₃-Lösung
-
Sole
-
Wasserfreies Na₂SO₄
Prozedur:
-
Lösen Sie 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylester (1.0 Äquivalent) und den Aldehyd (1.2 Äquivalente) in wasserfreiem DCE.
-
Fügen Sie eine katalytische Menge Essigsäure (ca. 0.1 Äquivalente) hinzu und rühren Sie das Gemisch für 30 Minuten bei Raumtemperatur, um die Iminbildung zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise hinzu. Beachten Sie eine mögliche Gasentwicklung.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mit DCM (3x).
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte sekundäre Amin zu erhalten.
| Reagenz | Molare Äquivalente | Funktion |
| Aldehyd (R-CHO) | 1.2 | Elektrophil |
| NaBH(OAc)₃ | 1.5 | Reduktionsmittel |
| Essigsäure | ~0.1 | Katalysator |
| BCO-Amin | 1.0 | Nukleophil |
Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der hergestellten Derivate sollte durch Standard-Analysemethoden bestätigt werden.
-
Dünnschichtchromatographie (DC): Zur Verfolgung des Reaktionsfortschritts und zur Beurteilung der Reinheit.
-
Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR-Spektren sind entscheidend für die Strukturaufklärung. Charakteristische Signale für das BCO-Gerüst sind typischerweise im aliphatischen Bereich zu finden.[2][17] Die chemischen Verschiebungen der Brücken- und Brückenkopfprotonen können je nach Substituenten variieren.[18]
-
Massenspektrometrie (MS): Zur Bestätigung des Molekulargewichts des Zielprodukts.
-
Infrarotspektroskopie (IR): Zur Identifizierung charakteristischer funktioneller Gruppen (z. B. Amid-C=O-Streckschwingung bei ~1650 cm⁻¹, Sulfonamid-S=O-Streckschwingungen bei ~1350 und 1160 cm⁻¹).
Schlussfolgerung
Die hier vorgestellten Protokolle bieten eine robuste Grundlage für die Synthese einer Vielzahl von Derivaten des 4-Aminobicyclo[2.2.2]octan-1-carbonsäureethylesters. Die Vielseitigkeit dieses Bausteins, kombiniert mit den etablierten und zuverlässigen Reaktionsmethoden, macht ihn zu einem wertvollen Werkzeug für die Wirkstoffentdeckung. Durch die systematische Modifikation an der Aminogruppe können Bibliotheken von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und räumlichen Anordnungen erstellt werden, die für das Screening an biologischen Targets und die Optimierung von Leitstrukturen unerlässlich sind.
Referenzen
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central. [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
Wikipedia. HATU. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Seebacher, W., Schlapper, C., Brun, R., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., & Singh, R. K. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. [Link]
-
Common Organic Chemistry. Urea Formation - Common Conditions. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2008). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. [Link]
-
AKJournals. (2000). THERMAL BEHAVIOUR OF SOME DIBENZOBICYCLO[2.2.2]OCTANE DERIVATIVES. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]
-
IJARSCT. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Sources
- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. peptidebridge.com [peptidebridge.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. impactfactor.org [impactfactor.org]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
Application Note & Protocol: A Modular Approach to the Synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional framework that allows for precise spatial orientation of pharmacophoric elements. This document provides a comprehensive guide to the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a versatile building block for the development of novel therapeutics. We will detail a robust and modular synthetic strategy, commencing with the construction of the BCO core and culminating in the introduction of the pivotal bridgehead amino functionality. This application note emphasizes the underlying chemical principles, offering field-proven insights into experimental design and execution.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Drug Discovery
The bicyclo[2.2.2]octane core is a non-planar, sterically defined bioisostere for benzene and other aromatic rings. Its rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of substituents at the bridgehead positions (1 and 4) provides a vectorially precise orientation for functional groups, a critical aspect in rational drug design. This compound, with its orthogonal amino and ester functionalities, is a particularly valuable intermediate, enabling diverse downstream derivatization for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis of this compound is approached in a logical, stepwise manner. The strategy hinges on the initial construction of the bicyclic core as a 1,4-disubstituted diester, followed by selective functional group manipulation to install the amino group at the 4-position. The key transformations include:
-
Formation of the Bicyclo[2.2.2]octane Core: Synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Selective Monofunctionalization: Hydrolysis of the diester to the corresponding mono-acid mono-ester.
-
Amide Formation: Conversion of the carboxylic acid moiety to a primary amide.
-
Amino Group Installation: Hofmann or Curtius rearrangement of the amide to the target primary amine.
This modular approach allows for optimization at each stage and provides access to a range of derivatives.
Diagram of the Synthetic Workflow
Application Notes and Protocols for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in the Development of Antibacterial Agents
Section 1: Introduction and Rationale for the Bicyclo[2.2.2]octane Scaffold
The relentless rise of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical matter.[1][2] One of the most significant challenges in modern drug discovery is the identification of molecular frameworks that combine potent biological activity with favorable pharmacokinetic profiles. The bicyclo[2.2.2]octane ring system, a rigid, three-dimensional scaffold, has emerged as a compelling "privileged structure" in medicinal chemistry.[3] This guide focuses on a key derivative, Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, as a versatile starting point for the generation of new antibacterial agents.
Expertise & Experience: The Strategic Advantage of Rigid Scaffolds
Unlike flexible aliphatic chains or flat aromatic rings, the bicyclo[2.2.2]octane core offers distinct advantages rooted in its conformational rigidity.[4][5] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, this defined three-dimensional structure allows for the precise spatial projection of functional groups into a target's binding pocket, facilitating rational drug design.[3][6]
This scaffold is often employed as a saturated bioisostere for a para-substituted phenyl ring.[7][8] This substitution can significantly improve key drug-like properties:
-
Enhanced Metabolic Stability: By replacing an aromatic ring, a common site of oxidative metabolism by cytochrome P450 enzymes, the bicyclo[2.2.2]octane scaffold can increase the compound's half-life.[8]
-
Improved Solubility: The introduction of this non-planar, saturated core can disrupt crystal packing and increase aqueous solubility compared to its flat aromatic counterparts.[8]
-
Novelty and Patentability: Moving into three-dimensional chemical space provides access to novel molecular architectures, opening new avenues for intellectual property.
Natural products containing the related bicyclo[2.2.2]diazaoctane core have demonstrated a wide range of biological activities, including antibacterial properties, validating the biological relevance of this structural motif.[9][10] This guide provides a strategic workflow and detailed protocols for leveraging this compound in a modern antibacterial discovery campaign.
Section 2: The Core Scaffold: Properties and Handling
This compound serves as an ideal starting material, possessing two orthogonal functional handles for chemical modification: a primary amine and an ethyl ester.
| Property | Value | Source |
| IUPAC Name | This compound | [11][12] |
| CAS Number | 135908-45-1 | [12] |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.27 g/mol | N/A |
| Key Functional Groups | 1° Amine (nucleophilic), Ethyl Ester | N/A |
| Form (Hydrochloride Salt) | White crystalline powder | |
| Storage (Hydrochloride Salt) | 2-8°C, in a tightly sealed container with desiccant |
Note: The compound is often supplied as a hydrochloride salt to improve stability and handling.[11][13]
Section 3: A Strategic Workflow for Antibacterial Discovery
This section outlines a comprehensive, multi-step process for utilizing the core scaffold to identify and characterize novel antibacterial agents. The workflow is designed to be logical and efficient, moving from broad screening to detailed mechanistic studies.
Caption: High-level workflow for antibacterial discovery using the bicyclo[2.2.2]octane scaffold.
Protocol 1: Lead Generation via Amide Library Synthesis
Objective: To generate a chemically diverse library of compounds by modifying the primary amine of the core scaffold. Amide coupling is chosen for its reliability, broad substrate scope, and the prevalence of the amide bond in bioactive molecules.
Expert Rationale: The 4-amino group is a versatile nucleophile. By coupling it with a diverse set of carboxylic acids, we can systematically explore the chemical space around the rigid core. This allows for the investigation of how different substituents (e.g., aromatic, aliphatic, heterocyclic) impact antibacterial activity, which is the foundation of Structure-Activity Relationship (SAR) studies.
Materials:
-
This compound hydrochloride
-
A diverse selection of carboxylic acids (R-COOH)
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Scaffold Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and create the free base in situ. Stir for 10 minutes at room temperature.
-
Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5-10 minutes. This pre-activation step forms the reactive acyl-azabenzotriazole intermediate.
-
Coupling Reaction: Add the activated acid solution from Step 2 to the amine solution from Step 1.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.
-
Trustworthiness Check: Each wash removes specific impurities. The acid wash removes excess base (DIPEA), while the bicarbonate wash removes unreacted carboxylic acid.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Primary Antibacterial Screening (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Expert Rationale: The broth microdilution method is a standardized, high-throughput technique for quantitative assessment of antibacterial activity.[14] It is crucial to test against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as differences in cell wall structure dramatically affect compound penetration.[15]
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader (600 nm)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into MHB II.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh MHB II to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Add 100 µL of MHB II to all wells of a 96-well plate.
-
In the first column, add 2 µL of the 10 mg/mL compound stock to achieve the starting concentration (e.g., 200 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from Step 1) to each well.
-
Controls (Self-Validation):
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) to ensure the assay is working correctly.
-
Negative Control (Growth): A row with bacteria and DMSO (vehicle) but no compound.
-
Sterility Control: A well with uninoculated MHB II.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.
Data Presentation: Hypothetical MIC Data
| Compound ID | R-Group Moiety | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Core-01 | 4-Chlorophenyl | 8 | >128 |
| Core-02 | 3,5-Difluorophenyl | 4 | 64 |
| Core-03 | Thiophen-2-yl | 16 | >128 |
| Core-04 | Cyclohexyl | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 |
Protocol 3: Elucidation of Mechanism of Action (MOA)
Objective: For active "hits," to identify the cellular pathway being inhibited. A common first step is to determine which class of macromolecular synthesis is affected.[1]
Expert Rationale: Antibiotics typically inhibit one of a few key cellular processes: cell wall synthesis, protein synthesis, DNA/RNA synthesis, or membrane function. By measuring the incorporation of radiolabeled precursors into these macromolecules, we can quickly narrow down the potential target.[1] This classic approach provides a broad classification before more advanced techniques like genetic screening or proteomics are employed.
Caption: Common cellular targets for antibacterial agents.
Macromolecular Synthesis Assay Protocol:
-
Grow a bacterial culture to early-log phase as described in the MIC protocol.
-
Aliquot the culture into tubes. To each tube, add the test compound at a concentration of 4x MIC. Include a no-drug control and controls with known inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein).
-
Simultaneously, add a small amount of a specific radiolabeled precursor to each tube:
-
³H-thymidine for DNA synthesis.
-
³H-uridine for RNA synthesis.
-
³H-leucine for protein synthesis.
-
¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis.
-
-
Incubate the tubes at 37°C. At various time points (e.g., 0, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Quench the incorporation by adding the aliquot to ice-cold trichloroacetic acid (TCA). This precipitates the large macromolecules (DNA, RNA, protein) while leaving unincorporated precursors in solution.
-
Filter the precipitate onto a glass fiber filter and wash thoroughly with cold TCA and ethanol.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each condition. A compound that inhibits a specific pathway will cause a rapid plateau in the incorporation of the corresponding precursor compared to the no-drug control.
Structure-Activity Relationship (SAR) Analysis
Objective: To correlate the structural modifications from the synthesized library with their corresponding biological activity (MIC values).
Expert Rationale: SAR is a cornerstone of medicinal chemistry. By analyzing the data from Protocol 2, we can deduce which chemical features are beneficial or detrimental to antibacterial activity. For example, from the hypothetical data table, we can infer that electron-withdrawing groups on the phenyl ring (like fluorine) might be favorable for activity against Gram-negative bacteria, while bulky aliphatic groups are not. This knowledge guides the next round of synthesis to create more potent and selective compounds.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in drug optimization.
Section 4: Conclusion
This compound is a highly valuable and strategically sound starting point for the development of novel antibacterial agents. Its rigid three-dimensional structure offers advantages in target binding and allows for improved physicochemical properties compared to traditional aromatic scaffolds.[4][7][8] The presence of two distinct functional groups provides the chemical versatility needed for the rapid generation of diverse compound libraries. By following a systematic workflow of synthesis, screening, mechanistic elucidation, and SAR-driven optimization, researchers can effectively leverage this scaffold to discover next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
-
Title: Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents Source: ResearchGate URL: [Link]
-
Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: OUCI URL: [Link]
-
Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC Source: PubMed Central (PMC) URL: [Link]
-
Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central Source: PubMed Central (PMC) URL: [Link]
-
Title: Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Mode of Action & Target for Antibacterial Drug Source: Creative Biolabs URL: [Link]
-
Title: Antibiotics with novel mechanism of action discovered Source: Drug Target Review URL: [Link]
-
Title: Current Strategies for Antimicrobial Discovery Source: Lumen Learning - Microbiology URL: [Link]
-
Title: Tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane: Antibacterial activity and reactions with N-containing nucleophiles Source: ResearchGate URL: [Link]
-
Title: Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids Source: ACS Publications URL: [Link]
-
Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS Source: IRIS URL: [Link]
-
Title: Review on Computer-Aided Design and Manufacturing of Drug Delivery Scaffolds for Cell Guidance and Tissue Regeneration Source: Frontiers URL: [Link]
-
Title: Synthesis of ethanoquinazolin-4-ones 15 and 16, and retro Diels-Alder reaction of 16. Source: ResearchGate URL: [Link]
-
Title: Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 1,4-diazabicyclo[2.2.2]octane and pyridinium based cationic polymers via ROMP technique and examination of their antibacterial activity and cytotoxicity Source: ResearchGate URL: [Link]
-
Title: 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis Source: ResearchGate URL: [Link]
-
Title: Discovery and development of new antibacterial drugs: learning from experience? Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Discovery and Synthesis of Antimicrobial Compounds Against Multidrug Resistance Source: MDPI URL: [Link]
-
Title: this compound hydrochloride Source: PubChem URL: [Link]
Sources
- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iris.unife.it [iris.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride [synhet.com]
- 12. This compound [cymitquimica.com]
- 13. This compound hydrochloride | C11H20ClNO2 | CID 66790102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a conformationally rigid, non-planar, and sterically defined scaffold of significant interest in modern medicinal chemistry.[1] Its unique three-dimensional topology serves as a valuable bioisostere for aromatic rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining precise vectoral orientation of substituents.[2] This has led to the incorporation of the BCO core into a variety of therapeutic candidates, from antivirals to oncology agents.[3][4][5]
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, in particular, is a critical bifunctional building block. The bridgehead ester provides a handle for amide coupling or further elaboration, while the bridgehead amine offers a key site for pharmacophore interaction. The development of a safe, efficient, and scalable synthesis for this intermediate is paramount for its application in drug development programs. This guide provides a detailed, field-proven protocol for the multigram-scale synthesis of this compound hydrochloride, designed for reproducibility and safety.
Synthetic Strategy: Rationale for a Curtius Rearrangement Approach
Several synthetic routes can be envisioned for the introduction of the C4-amino group. A common strategy involves the reduction of a corresponding nitro compound.[6][7] However, the synthesis of the nitro-substituted precursor can be challenging, and the use of high-pressure hydrogenation with palladium catalysts can present scalability and safety issues, particularly regarding catalyst handling and potential heavy metal contamination.
Alternative approaches include degradative rearrangements such as the Hofmann and Curtius reactions, which convert carboxylic acid derivatives into primary amines with the loss of one carbon atom.[8] The Hofmann rearrangement transforms a primary amide using bromine and a strong base.[9][10] While effective, the use of stoichiometric bromine on a large scale requires specialized handling and equipment.
The Curtius rearrangement, which proceeds via the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, offers several distinct advantages for scale-up.[11][12][13]
-
Mild Conditions: The rearrangement can be performed under neutral conditions, preserving sensitive functional groups.
-
Stereochemical Retention: The migration of the alkyl group occurs with complete retention of its stereochemical configuration.[11][14]
-
Operational Safety with In Situ Methods: Modern variations of the Curtius rearrangement avoid the need to isolate potentially explosive acyl azides. The use of reagents like diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of a carboxylic acid directly to the corresponding isocyanate, which can be trapped in situ.[14]
For these reasons, a one-pot Curtius rearrangement using DPPA was selected as the core transformation for this scale-up protocol. The isocyanate intermediate is trapped with tert-butanol to form a stable, easily purifiable Boc-protected amine, which is subsequently deprotected under acidic conditions to yield the target compound as its hydrochloride salt.
Process Workflow and Mechanism
The overall synthetic process is a two-step sequence starting from the commercially available Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester.
Caption: High-level workflow for the two-step synthesis.
The key transformation relies on the Curtius rearrangement mechanism. The carboxylic acid is first activated by DPPA, forming a mixed anhydride. This is followed by nucleophilic attack from the azide ion (generated from DPPA) to form the acyl azide. Upon heating, the acyl azide loses dinitrogen gas in a concerted step where the bicyclic alkyl group migrates to the nitrogen, forming the key isocyanate intermediate.
Caption: Simplified mechanism of the one-pot Curtius rearrangement.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Equipment
| Reagent | Supplier | Grade | CAS Number |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester | Commercially available | ≥97% | 72967-97-8 |
| Diphenylphosphoryl azide (DPPA) | Sigma-Aldrich | ≥97% | 26386-88-9 |
| Triethylamine (Et₃N), redistilled | Sigma-Aldrich | ≥99.5% | 121-44-8 |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | Anhydrous, ≥99.5% | 75-65-0 |
| Toluene | Sigma-Aldrich | Anhydrous, ≥99.8% | 108-88-3 |
| Ethyl acetate (EtOAc) | VWR | ACS Grade | 141-78-6 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | In-house prep. | - | - |
| Brine (Saturated NaCl Solution) | In-house prep. | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Reagent Grade | 7487-88-9 |
| Hydrochloric acid solution, 4.0 M in 1,4-Dioxane | Sigma-Aldrich | - | 7647-01-0 |
| Diethyl ether (Et₂O) | VWR | ACS Grade | 60-29-7 |
Equipment:
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a Teflon paddle
-
Heating mantle with a temperature controller and probe
-
Condenser with inert gas (N₂/Ar) inlet
-
Pressure-equalizing addition funnel
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Buchner funnel and filtration flask
Part 1: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester | 226.27 | 150.0 | 0.663 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 73.8 | 0.729 | 1.1 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 191.0 | 0.694 | 1.05 |
| tert-Butanol (t-BuOH) | 74.12 | 295.0 | 3.98 | 6.0 |
| Toluene | - | 1.5 L | - | - |
Procedure:
-
Setup: Assemble the 5 L reaction flask with the overhead stirrer, condenser, temperature probe, and addition funnel under a nitrogen atmosphere.
-
Charge Reagents: Charge the flask with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester (150.0 g, 0.663 mol) and anhydrous toluene (1.5 L). Begin stirring to form a slurry.
-
Base Addition: Add triethylamine (73.8 g, 101.6 mL, 0.729 mol) to the mixture.
-
DPPA Addition: Dissolve diphenylphosphoryl azide (191.0 g, 0.694 mol) in anhydrous toluene (250 mL) and charge it to the addition funnel. Add the DPPA solution dropwise to the stirred reaction mixture over 60-90 minutes, maintaining the internal temperature below 25 °C. An ice bath may be required to control the initial exotherm.
-
Rearrangement: After the addition is complete, add tert-butanol (295.0 g, 376 mL, 3.98 mol) to the reaction mixture. Slowly heat the mixture to 85-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction for the cessation of nitrogen gas evolution.
-
Expert Insight: The slow heating and extended reaction time ensure the complete conversion of the acyl azide to the isocyanate and its subsequent trapping. Rushing this step can lead to incomplete reaction or the formation of urea byproducts.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 4 L separatory funnel containing 1 L of saturated NaHCO₃ solution.
-
Safety Note: The workup is performed with a bicarbonate solution to quench any unreacted DPPA and neutralize acidic byproducts.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 750 mL). Combine the organic layers and wash sequentially with water (1 L) and brine (1 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude solid from a hot heptane/ethyl acetate mixture (approx. 4:1) to yield the pure Boc-protected amine as a white crystalline solid.
-
Expected Yield: 170-185 g (82-89%)
-
Purity (by ¹H NMR, LC-MS): >98%
-
Part 2: Boc Deprotection to Yield the Final Product
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Ethyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 311.42 | 170.0 | 0.546 | 1.0 |
| HCl Solution (4.0 M in Dioxane) | 36.46 | 682 mL | 2.73 | 5.0 |
| Diethyl ether (Et₂O) | - | 2.0 L | - | - |
Procedure:
-
Dissolution: In a 5 L flask, dissolve the Boc-protected amine (170.0 g, 0.546 mol) in diethyl ether (500 mL).
-
Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add the 4.0 M HCl solution in dioxane (682 mL, 2.73 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate will form.
-
Expert Insight: The large excess of HCl ensures rapid and complete deprotection. The use of dioxane as the solvent for HCl is standard for this transformation, and diethyl ether is used as a co-solvent to facilitate precipitation of the hydrochloride salt.
-
-
Stirring: After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 3-4 hours.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 x 500 mL) to remove residual dioxane and any organic impurities.
-
Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.
Conclusion
This application note details a validated, two-step protocol for the scale-up synthesis of this compound hydrochloride. By leveraging a safe and efficient one-pot Curtius rearrangement and a stable Boc-protected intermediate, this process delivers high yields and exceptional purity. The methodology avoids hazardous reagents like stoichiometric bromine and the complexities of high-pressure catalytic hydrogenation, making it well-suited for implementation in drug development and manufacturing environments where safety, reliability, and scalability are critical.
References
- Benchchem. (n.d.). Enantioselective Synthesis of Bicyclo[2.2.2]octane Derivatives: Application Notes and Protocols.
- Enamine. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- PubMed. (2022). Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane....
- PubMed. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease.
- Royal Society of Chemistry. (n.d.). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- OpenStax. (2023). 24.6 Synthesis of Amines.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- ACS Publications. (n.d.). Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene. 2. Kinetics and mechanism.
- Smolecule. (n.d.). Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- ACS Publications. (n.d.). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl....
- Crysdot. (n.d.). Aliphatic Hydrocarbon.
- National Institutes of Health. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones.
- Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
- ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32.
- Arctom. (n.d.). CAS NO. 949153-20-2 | this compound hydrochloride.
- A2B Chem. (n.d.). 949153-20-2 | this compound hydrochloride.
- Google Patents. (n.d.). WO2010016584A1 - Process for production of bicyclo[2.2.2]octylamine derivative.
- ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Organic Syntheses. (2024). 6 - Organic Syntheses Procedure.
- PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions.
- ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- MDPI. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues.
- Googleapis.com. (2007). (12) Patent Application Publication (10) Pub. No.: US 2009/0048454 A1.
- PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate.
- Sigma-Aldrich. (n.d.). 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride.
- PubChem. (n.d.). Ethyl 1,4-diazabicyclo(2.2.2)octane-2-carboxylate.
- Google Patents. (n.d.). WO2016146602A1 - Substituted n-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 3. Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics | Kemiska institutionen [kilu.lu.se]
- 4. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Curtius Rearrangement [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. arctomsci.com [arctomsci.com]
- 16. a2bchem.com [a2bchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, field-proven insights, and answers to frequently encountered challenges in this synthetic sequence. The rigid bicyclo[2.2.2]octane scaffold is a valuable building block in medicinal chemistry, and mastering its synthesis is key to accelerating drug discovery programs.[1][2]
This guide focuses on the most common and practical synthetic routes, primarily involving the conversion of a C1-carboxylic acid or carboxamide to the C4-amino group via rearrangement reactions.
Synthetic Strategies at a Glance
The synthesis of the target amine typically begins with a readily accessible precursor, Bicyclo[2.2.2]octane-1-carboxylic acid. The critical step is the installation of the amino group, which involves a rearrangement reaction that forms an isocyanate intermediate. The two most prominent methods for this transformation are the Hofmann and Curtius rearrangements.
Caption: General synthetic workflows to the target compound via Hofmann and Curtius rearrangements.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for this synthesis: Hofmann or Curtius rearrangement?
Both the Hofmann and Curtius rearrangements are effective for converting the bicyclo[2.2.2]octane-1-carboxylic acid scaffold to the corresponding amine. The choice often depends on factors like scale, safety infrastructure, and substrate compatibility.
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amide | Carboxylic Acid or Acyl Chloride |
| Key Reagents | Br₂ and NaOH (forms NaOBr in situ)[3] | NaN₃ (with acyl chloride) or Diphenylphosphoryl azide (DPPA) (with carboxylic acid)[4][5] |
| Pros | Uses common and inexpensive reagents. Can be a one-pot reaction from the amide. | The DPPA method avoids isolating potentially explosive acyl azides and is often higher yielding.[5] It generally has broader functional group tolerance.[5] |
| Cons | Requires handling of toxic and corrosive bromine. The hypobromite reagent is unstable.[3] Basic conditions can cause hydrolysis of the ester if present. | Sodium azide is highly toxic and acyl azides can be explosive, requiring careful handling and specific safety protocols.[6] DPPA is a more expensive reagent. |
| Key Insight | Best suited for smaller scales where reagent cost is a priority and the substrate is stable to strong base. | The DPPA-mediated Curtius rearrangement is generally preferred for its safety profile, milder conditions, and often superior yield, making it more suitable for larger scale synthesis and complex molecules.[5][7] |
Q2: What are the primary safety concerns I should be aware of?
Safety is paramount. The primary hazards are associated with the rearrangement step:
-
Hofmann Rearrangement : Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizer. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Curtius Rearrangement : Sodium azide (NaN₃) is acutely toxic. More significantly, organic acyl azides are potentially explosive and sensitive to heat and shock.[6] Using diphenylphosphoryl azide (DPPA) is a much safer alternative as it avoids the isolation of the acyl azide intermediate.[5] Isocyanates, the key intermediate in both reactions, are irritants and sensitizers.[6]
Q3: How can I monitor the reaction progress effectively?
-
Thin Layer Chromatography (TLC) : This is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to track the disappearance of the starting material (amide or carboxylic acid) and the appearance of the product. The amine product will likely have a lower Rf and may require staining (e.g., with ninhydrin) to visualize.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : Ideal for confirming the mass of the intermediate isocyanate (if trapped as a carbamate) and the final amine product, providing unambiguous confirmation of reaction success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format.
Caption: Mechanism of symmetric urea byproduct formation from the isocyanate intermediate.
-
Solution & Protocol :
-
Rigorous Anhydrous Conditions : This is the most critical factor. Use freshly dried solvents (e.g., distilled over CaH₂ or passed through a solvent purification system). Oven-dry all glassware and cool it under an inert atmosphere. [6] 2. Use an External Nucleophile (Curtius) : When performing a Curtius rearrangement, conducting the reaction in a dry alcohol solvent (like tert-butanol) will trap the isocyanate as a stable carbamate (e.g., Boc-protected amine). This carbamate can then be isolated and deprotected in a separate, clean step to yield the amine, completely avoiding the urea issue. [3]
-
Key Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1-carboxamide (Hofmann Precursor)
-
Setup : In a round-bottom flask under an inert atmosphere, suspend Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Chloride Formation : Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Amidation : Cool the reaction mixture back to 0 °C. Slowly add a concentrated aqueous solution of ammonium hydroxide (5.0 eq) and stir vigorously for 1 hour.
-
Workup : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be recrystallized from ethyl acetate/hexanes.
Protocol 2: Hofmann Rearrangement to 4-Aminobicyclo[2.2.2]octane
-
Prepare NaOBr Solution : In a separate flask, dissolve sodium hydroxide (4.4 eq) in water and cool to 0 °C. Slowly add bromine (1.1 eq) dropwise with rapid stirring, ensuring the temperature remains below 5 °C. Use this orange solution immediately. [3]2. Reaction Setup : Dissolve Bicyclo[2.2.2]octane-1-carboxamide (1.0 eq) in a suitable solvent (e.g., water or THF/water). Cool the solution to 0 °C.
-
Addition : Add the freshly prepared, cold NaOBr solution dropwise to the amide solution, maintaining the temperature at 0 °C.
-
Rearrangement : After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-70 °C for 1-2 hours until the reaction is complete by TLC. [3]5. Workup : Cool the reaction mixture. Perform an acid-base extraction to isolate the amine product. Acidify the aqueous solution with HCl, wash with ether to remove neutral impurities, then basify with NaOH and extract the amine product into an organic solvent like DCM. Dry the organic extracts and concentrate to yield the crude amine.
Protocol 3: DPPA-Mediated Curtius Rearrangement
-
Reaction Setup : To a solution of Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add triethylamine (1.2 eq).
-
DPPA Addition : Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. [5][8]3. Rearrangement : Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by the evolution of N₂ gas (use a bubbler). Stir at this temperature for 2-4 hours until the acyl azide intermediate is fully converted to the isocyanate.
-
Hydrolysis : Cool the reaction to room temperature. Carefully add aqueous acid (e.g., 2M HCl) and stir for several hours to hydrolyze the isocyanate to the amine.
-
Workup : Perform a standard acid-base extraction as described in Protocol 2 to isolate the final amine product.
References
-
Wiley Online Library. (2025). Safer Conditions for the Curtius Rearrangement of 1,3,5-Benzenetricarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Google Patents. (2009). Patent Application Publication (10) Pub. No.: US 2009/0048454 A1.
-
Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 4947-4951. Retrieved from [Link]
Sources
Purification techniques for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Answering the user's request.## Technical Support Center: Purification of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile bicyclic scaffold. The unique structure, containing a rigid bicyclooctane core, a tertiary amine, and an ethyl ester, presents specific challenges and opportunities in purification. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Section 1: Understanding the Molecule & General FAQs
This section addresses foundational questions about the compound's properties that directly influence purification strategies.
Q1: What are the key chemical properties of this compound that I need to consider during purification?
A1: The purification strategy for this molecule is dictated by the interplay of its three main structural features:
-
Tertiary Amine: The amine at the C4 position is basic (a tertiary amine). It will readily react with acids to form a water-soluble ammonium salt. However, this basicity also causes it to interact strongly with acidic stationary phases like standard silica gel, often leading to poor peak shape (tailing) during column chromatography.[1][2]
-
Ethyl Ester: The ester at the C1 position is relatively stable but can be susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., high concentrations of NaOH or KOH, especially with heating). This is a critical consideration during acid-base extractions.
-
Rigid Bicyclic Core: The bicyclo[2.2.2]octane skeleton is a bulky, non-polar, and rigid structure.[3] This influences the molecule's solubility and its interactions during chromatography and crystallization.
Q2: My crude material is a dark oil/gum. What are the likely impurities from a typical synthesis?
A2: The impurities will depend heavily on the synthetic route. For instance, if the synthesis involves a Diels-Alder reaction followed by functional group manipulations, common impurities could include:[3]
-
Unreacted Starting Materials: Such as derivatives of cyclohexadiene or acrylates.
-
Reaction Intermediates: For example, the corresponding bicyclooctene precursor if a final hydrogenation step was incomplete.[4]
-
Side-Products: From rearrangements or incomplete reactions.
-
Polymerized Material: Often formed under harsh reaction conditions.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.
Identifying the nature of the major impurities (acidic, basic, neutral) is the first step in selecting the best purification strategy. A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended.
Q3: Is it better to purify the compound as a free base or as a salt?
A3: Both approaches have merit and are often used sequentially.
-
Purifying as the Free Base: This is necessary for standard normal-phase chromatography (with a basic modifier) and for many chemical reactions.
-
Purifying as a Salt: Converting the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt is a highly effective purification technique.[5][6][7] Salts are typically crystalline solids with higher melting points and lower solubility in non-polar organic solvents. This makes them excellent candidates for recrystallization or precipitation to remove neutral organic impurities. The pure salt can then be neutralized back to the free base if needed.
Section 2: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate your basic product from neutral and acidic impurities.
Q4: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A4: Low yield in an acid-base extraction can stem from several issues. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in acid-base extraction.
Q5: When I add base to my acidic aqueous layer, the solution turns cloudy, but my product won't extract into the fresh organic layer. Why?
A5: This common issue usually indicates that you have successfully neutralized the amine salt, but the resulting free base is not sufficiently soluble in the extraction solvent you are using. The cloudiness is your precipitated free-base product.
-
The Cause: The bicyclic structure provides some organic character, but the amine and ester groups add polarity. If your extraction solvent (e.g., diethyl ether, hexane) is too non-polar, the free base may have limited solubility.
-
The Solution: Use a more polar organic solvent for the extraction. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent choices. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl twice more to ensure complete recovery. Combine all acidic aqueous extracts.
-
Wash (Optional): Wash the combined aqueous extracts with a small portion of EtOAc or ether to remove any residual neutral impurities. Discard the organic wash.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2 M NaOH, or preferably, solid K₂CO₃ to avoid hydrolysis) while stirring until the pH is >10, confirmed with pH paper.[8]
-
Back-Extraction: Extract the now-basic aqueous layer with a fresh organic solvent (DCM or EtOAc, 3 x volumes).
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Section 3: Troubleshooting Recrystallization
Recrystallization is an ideal method for obtaining high-purity, crystalline material, especially after a preliminary cleanup by extraction.
Q6: I'm trying to recrystallize my purified free base, but it keeps "oiling out." How can I get it to crystallize?
A6: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common for compounds that are not perfectly pure or have awkward solubility profiles.
-
Expert Insight: The free base of this amine ester can be tricky to crystallize directly. A highly reliable alternative is to crystallize it as its hydrochloride salt.[9] Salts have stronger intermolecular interactions (ion-ion forces) and form more stable crystal lattices.
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, diethyl ether) dropwise at room temperature until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask just below the solvent level. The microscopic imperfections in the glass can initiate nucleation. If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to the solution.
-
Switch to Salt Crystallization: Dissolve the free base in a minimal amount of a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane). The hydrochloride salt will often precipitate immediately or upon cooling. This precipitate can then be recrystallized. A mixture of methanol and ether has been reported for crystallizing similar bicyclic compounds.[10]
| Solvent System | Polarity | Typical Use |
| Isopropanol/Hexane | Mid/Low | Good for compounds with intermediate polarity. |
| Ethyl Acetate/Hexane | Mid/Low | A very common and effective general-purpose system. |
| Methanol/Diethyl Ether | High/Low | Excellent for crystallizing polar compounds, especially salts.[10] |
| Acetonitrile | High | Can be a good single solvent for moderately polar compounds. |
Caption: Common solvent systems for recrystallization.
Section 4: Troubleshooting Column Chromatography
Column chromatography offers the highest resolution for separating complex mixtures but requires careful optimization for basic compounds.
Q7: My compound is streaking badly on my silica gel TLC plate and column. I'm getting very broad peaks and poor separation. What is causing this?
A7: This is the classic problem when chromatographing amines on standard silica gel.
-
The Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic tertiary amine on your molecule undergoes an acid-base interaction with these sites, causing it to "stick" to the stationary phase. This leads to a slow, uneven elution process, resulting in severe peak tailing or streaking.[1][2]
-
The Solution: You must neutralize the acidic sites on the silica or ensure your amine remains in its neutral, less-polar free-base form. This is achieved by adding a small amount of a basic modifier to your eluent.
Caption: Mechanism of amine tailing on silica and the role of a basic modifier.
Q8: What eluent system and stationary phase should I use for column chromatography?
A8: The optimal system depends on the polarity of your impurities.
| Stationary Phase | Recommended Eluent System | When to Use |
| Silica Gel | Hexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA) | Standard choice for most neutral and moderately polar compounds. The TEA is essential.[1][2] |
| Silica Gel | Dichloromethane/Methanol + 0.5-1% Ammonia (7N in MeOH) | For more polar compounds where EtOAc/Hexane is too weak. |
| Basic Alumina | Hexane/Ethyl Acetate (often no modifier needed) | A good alternative to silica. Alumina is basic and eliminates the need for a modifier, but can sometimes have lower resolution.[2] |
| Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water | Excellent for separating compounds based on hydrophobicity. May require a pH modifier (like TFA or ammonium acetate) depending on the compound's behavior.[1] |
-
Field-Proven Insight: Start with a TLC analysis using a Hexane/Ethyl Acetate system with ~1% TEA. A patent for a related synthesis used a 1:1 mixture of hexane:ethyl acetate on silica gel, which is an excellent starting point for gradient development.[5] Aim for an Rf value of 0.2-0.3 for the best separation on a column.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop an eluent system, typically Hexane/EtOAc with 1% TEA, that gives your product an Rf of ~0.25.
-
Column Packing: Pack a column with silica gel using your chosen eluent (pre-mixed with 1% TEA). Do not pack the column in the neat solvent and then switch to the amine-containing solvent, as this can cause issues.
-
Sample Loading: Dissolve your crude product in a minimum amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often gives better resolution.
-
Elution: Run the column using your pre-determined eluent system. You can run it isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the proportion of the more polar solvent, e.g., EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile but may require a high-vacuum pump to remove completely.
References
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
- Google Patents. (2009). US 2009/0048454 A1: Process for producing aminoacetyl pyrrolidine carbonitrile derivatives.
-
M.S.R. Enterprises. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (1966). US3228984A: 1, 4-bis-cyclic and aryl-amino-[2.2.2] bicyclooctane derivatives.
-
ACS Publications. (1963). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
University of Helsinki. (2020). Valorization of Platform Chemicals using Photoredox Catalysis. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115). Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2010). WO2010016584A1: Process for production of bicyclo[2.2.2]octylamine derivative.
-
National Center for Biotechnology Information (NCBI). (2010). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules. Retrieved from [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (1968). Bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Beilstein Journals. (2021). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2015). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules. Retrieved from [Link]
- Google Patents. (2020). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
-
National Center for Biotechnology Information (NCBI). (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting protein expression. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2010016584A1 - Process for production of bicyclo[2.2.2]octylamine derivative - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound hydrochloride [synhet.com]
- 7. This compound hydrochloride | C11H20ClNO2 | CID 66790102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. US3228984A - 1, 4-bis-cyclic and aryl-amino-[2.2.2] bicyclooctane derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the Hofmann rearrangement of bicyclo[2.2.2]octane-1-carboxamide, I'm observing a significant amount of an isocyanate intermediate and its subsequent derivatives. What's causing this and how can I minimize it?
A1: Root Cause Analysis and Mitigation
The formation of an isocyanate intermediate is an inherent part of the Hofmann rearrangement mechanism. However, its accumulation and the formation of subsequent byproducts, such as ureas or carbamates, typically point to incomplete hydrolysis or suboptimal reaction conditions.
-
Mechanistic Insight: The Hofmann rearrangement proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed under aqueous basic conditions to the primary amine. If the hydrolysis is slow or incomplete, the highly reactive isocyanate can be trapped by other nucleophiles present in the reaction mixture.
-
Troubleshooting & Protocol Optimization:
-
Temperature Control: Ensure the initial bromination/amidation step is conducted at a low temperature (typically 0-5°C) to prevent side reactions. The subsequent rearrangement and hydrolysis step often requires careful heating. A sudden or excessive increase in temperature can lead to the decomposition of the N-bromoamide intermediate and favor side reactions.
-
Stoichiometry of Base: The amount of sodium hydroxide (or other base) is critical. An insufficient amount will lead to incomplete hydrolysis of the isocyanate. A typical protocol suggests using at least 4 equivalents of base: one for the deprotonation of the amide, one for the rearrangement, and two for the hydrolysis of the resulting isocyanate.
-
Reaction Time: Allow sufficient time for the complete hydrolysis of the isocyanate. Quenching the reaction prematurely is a common cause of isocyanate-derived impurities. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
-
Visualizing the Pathway and Byproduct Formation:
Q2: My final product is contaminated with a diester byproduct. How is this formed and what's the best way to remove it?
A2: Formation and Removal of Diester Impurities
The presence of a diester, specifically diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, is a common issue when the synthesis starts from 1,4-disubstituted bicyclo[2.2.2]octane precursors.
-
Origin of the Byproduct: This impurity often arises from the starting materials used in earlier steps. For example, if the synthesis begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid, incomplete conversion to a mono-functionalized intermediate can carry this impurity through the synthetic sequence.
-
Purification Strategy: Selective Extraction
-
pH Adjustment: The target molecule, this compound, has a basic amino group, while the diester byproduct is neutral. This difference in chemical properties can be exploited for purification.
-
Extraction Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral diester will remain in the organic layer.
-
Separate the layers. The organic layer containing the diester can be discarded.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to deprotonate the amine.
-
Extract the aqueous layer with fresh organic solvent. The purified product will now be in the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Q3: I am observing incomplete reaction during the reduction of the corresponding nitro or azide precursor. What are the key parameters to control?
A3: Optimizing the Reduction Step
The reduction of a nitro or azide group to the primary amine is a critical step. Incomplete reduction is a common hurdle.
-
Catalyst Selection and Activity:
-
Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro and azide groups. Ensure the catalyst is fresh and active. Deactivated catalyst is a primary reason for incomplete reactions.
-
Raney Nickel: Another effective catalyst, particularly for nitro group reduction.
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol%.
-
-
Hydrogen Pressure: The reaction is often sensitive to hydrogen pressure. While some reductions proceed at atmospheric pressure, others may require higher pressures (e.g., 50 psi) to go to completion. Ensure your reaction setup can safely handle the required pressure.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to ensure it has gone to completion before workup. The disappearance of the starting material spot/peak is a key indicator.
-
Summary of Key Reduction Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Fresh Pd/C or Raney Nickel | Ensures high catalytic activity for complete conversion. |
| Hydrogen Pressure | 1 atm to 50 psi | Sufficient pressure is crucial for driving the reaction forward. |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective for this type of reduction. |
| Temperature | Room Temperature to 50°C | Moderate heating can increase the reaction rate if needed. |
Experimental Protocol: Purification of this compound via Acid-Base Extraction
This protocol details the removal of neutral organic impurities, such as the diester byproduct.
-
Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (20 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 15 mL). Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 10M NaOH until the pH is >12.
-
Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Workflow Diagram:
Caption: Acid-base extraction workflow for purification.
References
- Source: Organic Chemistry (5th ed.)
-
Title: Catalytic Hydrogenation Source: ScienceDirect URL: [Link]
-
Title: Synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives as γ-aminobutyric acid analogues Source: Arkivoc URL: [Link]
-
Title: Synthesis of bicyclo[2.2.2]octane-1-carboxylic acid Source: PrepChem URL: [Link]
-
Title: A study of the Hofmann rearrangement of 3-substituted bicyclo[1.1.1]pentane-1-carboxamides Source: Organic & Biomolecular Chemistry URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Synthesis
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this crucial bicyclic scaffold in their synthetic endeavors. The unique rigidity of the bicyclo[2.2.2]octane framework makes it a valuable building block in drug discovery for introducing specific spatial arrangements of functional groups.[1] This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing this compound?
The most established route involves a multi-step synthesis that culminates in a Hofmann rearrangement. This strategy is favored because it reliably installs the amine at the bridgehead C4 position. The general workflow begins with a symmetrically substituted bicyclo[2.2.2]octane precursor, which is converted to a primary amide, followed by the rearrangement to yield the target primary amine with one less carbon atom.[2][3]
The key intermediate for this process is Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate . The overall synthetic pathway is illustrated below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: The Hofmann Rearrangement
The critical step in this synthesis is the Hofmann rearrangement of Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate. This reaction converts a primary amide into a primary amine with the loss of the carbonyl carbon.[4] The mechanism proceeds through an isocyanate intermediate, which is then hydrolyzed.[2][5] Success hinges on careful control of stoichiometry and temperature.
Q2: My Hofmann rearrangement has stalled, resulting in low conversion of the starting amide. What are the likely causes and how can I fix this?
Low conversion is a frequent issue and typically points to problems with the reaction stoichiometry or reagent quality.
-
Insufficient Base: The reaction requires at least three equivalents of base (e.g., NaOH). The first equivalent deprotonates the amide, the second deprotonates the resulting N-bromoamide to trigger the rearrangement, and the third neutralizes the HBr byproduct.[3] An insufficient amount of base will stall the reaction.
-
Solution: Ensure you are using a minimum of 3, and preferably 3.5-4, equivalents of a strong base like NaOH or KOH. The base solution should be freshly prepared.
-
-
Degraded Bromine/Hypobromite: The active reagent is often sodium hypobromite (NaOBr), formed in situ from bromine (Br₂) and sodium hydroxide.[2] This reagent is unstable and decomposes over time, especially when warm.
-
Solution: Use a fresh, unopened bottle of bromine. Prepare the NaOBr solution at low temperatures (0-5 °C) and use it immediately.
-
-
Low Temperature: While the initial formation of the N-bromoamide is fast even at 0 °C, the rearrangement step (migration of the bicyclic cage to the nitrogen) requires thermal energy. If the temperature is kept too low for too long, the reaction may not proceed at a reasonable rate.
-
Solution: After the initial formation of the N-bromoamide at low temperature, allow the reaction to warm gradually. A gentle warming to 40-60 °C is often required to drive the rearrangement to completion. Monitor the reaction by TLC or LCMS to track the disappearance of the starting material.
-
Q3: My reaction produced a significant amount of an apolar byproduct that is difficult to separate from the desired amine. What is it?
This is a classic sign of urea formation. The isocyanate intermediate is highly electrophilic and can be attacked by the desired product amine, which is nucleophilic. This dimerization results in a symmetrical urea byproduct.
Caption: Formation of urea byproduct from the isocyanate intermediate and product amine.
Minimization Strategies:
-
Slow Addition: Add the pre-formed cold hypobromite solution slowly to the amide solution. This keeps the instantaneous concentration of the isocyanate low, favoring its reaction with water (hydrolysis) over the product amine.
-
Temperature Control: Keep the temperature low during the addition phase to control the rate of isocyanate formation.
-
Dilution: Running the reaction at a slightly lower concentration can also disfavor the bimolecular side reaction.
Q4: The ester group in my product was hydrolyzed during the reaction. How can I prevent this?
The use of a strong aqueous base (NaOH or KOH) at elevated temperatures can easily saponify the ethyl ester to a carboxylate.
Solutions:
-
Temperature and Time Management: The most straightforward approach is to minimize the reaction time and temperature. Once the rearrangement is complete (as determined by TLC/LCMS), immediately cool the reaction and proceed with the workup. Avoid prolonged heating.
-
Alternative Reagents: For sensitive substrates, alternative, non-hydrolytic reagents for the Hofmann rearrangement can be used. Phenyliodoso diacetate (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA) in the presence of a non-aqueous base can effect the rearrangement under milder conditions.[6]
-
Choice of Base: While less common, using a base like sodium methoxide in methanol can lead to the formation of a methyl carbamate from the isocyanate, which can then be hydrolyzed under controlled acidic conditions. However, this adds steps to the synthesis.
Reaction Condition Optimization Summary
| Parameter | Standard Condition | Optimized Range | Rationale & Key Insight |
| Base (NaOH) | 3.5 eq | 3.5 - 4.5 eq | Must be in sufficient excess to drive all proton transfers and neutralization.[3] |
| **Bromine (Br₂) ** | 1.05 eq | 1.05 - 1.1 eq | A slight excess ensures complete formation of the N-bromoamide. |
| Temperature | 0 °C then 50 °C | 0-5 °C (addition), then 40-70 °C | Low initial temp controls side reactions; warming is needed for the rearrangement step. |
| Reaction Time | 1-2 hours | 0.5 - 3 hours | Monitor by TLC/LCMS to avoid prolonged heating and ester hydrolysis. |
| Solvent | H₂O | H₂O / Dioxane mix | Aqueous medium is necessary for hydrolysis of the isocyanate to the amine.[2] |
Experimental Protocols
Protocol 1: Hofmann Rearrangement of Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Materials:
-
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice Bath
Procedure:
-
Prepare the Hypobromite Solution: In a flask equipped with a stir bar and cooled in an ice bath to 0-5 °C, prepare a solution of sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.05 eq) to this cold solution with vigorous stirring. Keep this solution cold until use. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Prepare the Amide Solution: In a separate reaction vessel, dissolve Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent like 1,4-dioxane if needed, and then add cold water. Cool this mixture to 0-5 °C in an ice bath.
-
Reaction Execution: Slowly add the cold sodium hypobromite solution from Step 1 to the amide solution from Step 2 via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Rearrangement: After the addition is complete, continue stirring at 0-5 °C for another 30 minutes. Then, remove the ice bath and warm the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS for the disappearance of the starting amide (typically 1-2 hours).
-
Workup: Once the reaction is complete, cool the mixture back to room temperature. Quench any excess bromine by adding a small amount of aqueous sodium thiosulfate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). The basic nature of the amine product means it may have low solubility in the aqueous layer.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography using an eluent system containing a small percentage of triethylamine (e.g., 1-2%) to prevent peak tailing (e.g., 90:9:1 DCM:Methanol:Triethylamine). Alternatively, the product can be isolated as its hydrochloride salt.[7]
Troubleshooting Purification
Q5: My amine product is streaking badly on my silica gel column, leading to poor separation and low recovery. What should I do?
This is a very common issue when purifying amines on silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Basic Modifier: Add a small amount of a volatile tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-2%). This will neutralize the acidic sites on the silica and allow your product to elute cleanly.
-
Solution 2: Use Neutral or Basic Alumina: For very basic compounds, switching the stationary phase from silica gel to neutral or basic alumina can be an effective strategy.
-
Solution 3: Salt Formation and Filtration: If the product is clean apart from non-basic impurities, you can dissolve the crude material in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether/dioxane. The amine hydrochloride salt will often precipitate as a solid, which can be collected by filtration.[8] This is an excellent method for purification and for obtaining a stable, solid form of the product.
References
-
Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637–640. [Link]
-
Songis, O., Didierjean, C., Laurent, C., Martinez, J., & Calmès, M. (2007). Asymmetric Diels–Alder Cycloaddition of 1‐Aminocyclohexadiene to Chiral Acrylate: Synthesis of Enantiopure Bridgehead‐Aminobicyclo[2.2.2]octane‐2‐carboxylic Acid Derivatives. European Journal of Organic Chemistry, 2007(19), 3166-3172. [Link]
-
Li, Y.-Z., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274–278. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Botica, J. R., & Mirrington, R. N. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 262-269. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- Google Patents. (2009).
-
Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7428-7443. [Link]
-
Gonda, J., & Martinková, M. (2009). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 5, 29. [Link]
Sources
- 1. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
- 7. This compound hydrochloride [synhet.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: A Troubleshooting Guide for Reactions of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this unique, rigid scaffold in their synthetic workflows. The bicyclo[2.2.2]octane framework offers exceptional conformational rigidity, a valuable trait for designing potent and selective ligands. However, the sterically hindered bridgehead primary amine and the presence of an ester moiety can present specific synthetic challenges.
This document provides in-depth, question-and-answer-based troubleshooting for the most common reactions: amide coupling, N-alkylation, and ester hydrolysis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction protocols.
Section 1: Amide Coupling Reactions
The formation of an amide bond by coupling the primary amine of this compound with a carboxylic acid is one of its most frequent applications.[1] However, the low reactivity of the sterically encumbered bridgehead amine often leads to sluggish or incomplete reactions.
FAQ 1.1: My amide coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
Core Issue Analysis:
Low conversion in amide coupling reactions with this substrate typically stems from three primary factors: insufficient activation of the carboxylic acid, poor nucleophilicity of the bridgehead amine, or improper reaction conditions (e.g., pH, solvent). The most common method for amide bond formation involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2] The bridgehead position of the amine in the bicyclo[2.2.2]octane system presents significant steric hindrance, which can dramatically slow the rate of this nucleophilic attack compared to a simple primary amine.
Troubleshooting Workflow:
The following decision tree can help diagnose the root cause of low conversion.
Caption: Troubleshooting flowchart for low conversion in amide coupling.
Detailed Solutions:
-
Ensure Amine Availability (Freebasing): this compound is often supplied as a hydrochloride salt.[3][4][5] The protonated ammonium salt is not nucleophilic. You must use at least one equivalent of a non-nucleophilic base to generate the free amine in situ. For sluggish reactions, using a slight excess of base is recommended.
-
Recommended Bases: Diisopropylethylamine (DIPEA or Hünig's base), triethylamine (TEA), or N-methylmorpholine (NMM). DIPEA is often preferred due to its steric bulk, which prevents it from competing in side reactions.[6]
-
-
Select a High-Potency Coupling Reagent: Standard carbodiimide reagents like EDC may not be sufficient for this hindered amine. More potent uronium or phosphonium salt-based reagents are often required.[2]
-
Mechanism Insight: Reagents like HATU react with the carboxylic acid to form a highly reactive HOBt-ester intermediate, which is more susceptible to attack by a hindered amine.[7]
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective.
-
Temperature: While many couplings are run at room temperature, heating the reaction to 40-60 °C can provide the necessary activation energy to overcome the steric barrier.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point.
-
Optimized Protocol for a Challenging Amide Coupling:
| Parameter | Recommended Condition | Rationale |
| Amine Substrate | This compound HCl | Starting material. |
| Carboxylic Acid | 1.0 equivalent | Limiting reagent. |
| Coupling Reagent | HATU (1.1 - 1.2 equiv.) | High-potency uronium salt for activating the acid.[7] |
| Base | DIPEA (3.0 - 4.0 equiv.) | Neutralizes the HCl salt (1 equiv.) and facilitates the coupling (2-3 equiv.). |
| Solvent | Anhydrous DMF | Good solubility for reactants and intermediates. |
| Temperature | Room Temperature, then heat to 50 °C if needed | Start mild, increase temperature only if reaction is sluggish. |
| Reaction Time | 12 - 24 hours | Hindered nature requires longer reaction times. |
Step-by-Step Methodology:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF.
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound HCl (1.1 equiv.) in DMF and add DIPEA (3.0 equiv.).
-
Add the amine/base solution to the pre-activated acid mixture.
-
Stir at room temperature and monitor the reaction by LC-MS or TLC.
-
If conversion is below 50% after 4 hours, heat the reaction to 50 °C and continue monitoring.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent like Ethyl Acetate.
Section 2: N-Alkylation Reactions
Direct N-alkylation of the amine with alkyl halides can be a straightforward method for functionalization, but it is notoriously prone to over-alkylation, yielding a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[6][8]
FAQ 2.1: My N-alkylation reaction gives a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
Core Issue Analysis:
The root of this problem is that the mono-alkylated secondary amine product is often as nucleophilic, or even more so, than the starting primary amine. This allows it to compete for the remaining alkyl halide, leading to the di-alkylated tertiary amine.[8]
Caption: Reaction pathways for N-alkylation showing competition.
Detailed Solutions:
-
Manipulate Stoichiometry (Le Châtelier's Principle): The most effective and common strategy is to use a large excess of the amine relative to the alkyl halide (e.g., 5-10 equivalents). This ensures that the alkyl halide is statistically much more likely to encounter a molecule of the starting primary amine than the mono-alkylated product, thus favoring the initial reaction.
-
Slow Addition: Adding the alkyl halide slowly (e.g., via syringe pump) to a solution of the excess amine can help maintain a low instantaneous concentration of the electrophile, further reducing the chance of double addition.
-
Choice of Base and Solvent: A mild base like K₂CO₃ or NaHCO₃ is often sufficient to scavenge the HX acid produced. A polar aprotic solvent like Acetonitrile or DMF is typically used.
Recommended Protocol for Selective Mono-N-Alkylation:
| Parameter | Recommended Condition | Rationale |
| Amine Substrate | 5.0 - 10.0 equivalents | Statistical control to minimize over-alkylation.[8] |
| Alkyl Halide | 1.0 equivalent | Limiting reagent. |
| Base | K₂CO₃ (2.0 - 3.0 equiv.) | Mild, inexpensive base to neutralize the acid byproduct. |
| Solvent | Acetonitrile (MeCN) | Good solvent for Sₙ2 reactions, easy to remove. |
| Temperature | Room Temp to 60 °C | Dependent on the reactivity of the alkyl halide. |
| Additive | NaI or KI (catalytic) | For alkyl chlorides or bromides, iodide acts as a catalyst via the Finkelstein reaction. |
Step-by-Step Methodology:
-
Combine this compound (5.0 equiv., ensure it is the free base), K₂CO₃ (2.0 equiv.), and catalytic KI in Acetonitrile.
-
Heat the mixture if necessary (e.g., to 60 °C).
-
Add the alkyl halide (1.0 equiv.) dropwise or via syringe pump over several hours.
-
Monitor the reaction by LC-MS, paying close attention to the disappearance of the alkyl halide and the ratio of mono- to di-alkylated product.
-
After the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate. The crude product will contain a large amount of unreacted starting amine, which will need to be removed during purification (e.g., by acid-base extraction or chromatography).
Section 3: Ester Hydrolysis (Saponification)
Converting the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often necessary to enable subsequent amide couplings at the C1 position or to generate the final active pharmaceutical ingredient.
FAQ 3.1: My ester hydrolysis is incomplete. How can I drive the reaction to completion?
Core Issue Analysis:
Saponification is the hydrolysis of an ester under basic conditions.[9] It is generally a robust reaction, but incomplete conversion can occur due to insufficient base, low temperature, or phase separation issues if the substrate has poor aqueous solubility.
Detailed Solutions:
-
Increase Equivalents of Base: At least one equivalent of a strong base (e.g., LiOH, NaOH) is required stoichiometrically. Using a moderate excess (1.5-3.0 equivalents) can help drive the equilibrium towards the carboxylate salt. LiOH is often preferred due to the high aqueous solubility of lithium carboxylates.
-
Use a Co-solvent: The bicyclic ester may have limited solubility in pure water. Using a mixture of water and a water-miscible organic solvent like Tetrahydrofuran (THF), Methanol (MeOH), or Dioxane ensures the reaction mixture remains homogeneous.[10]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) will increase the reaction rate.
Optimized Protocol for Ester Hydrolysis:
| Parameter | Recommended Condition | Rationale |
| Ester Substrate | 1.0 equivalent | Starting material. |
| Base | LiOH·H₂O (2.0 - 3.0 equiv.) | Strong base for saponification. |
| Solvent System | THF:H₂O (e.g., 3:1 or 2:1 v/v) | Co-solvent system to ensure homogeneity.[10] |
| Temperature | Room Temperature to 40 °C | Mild heating can accelerate the reaction. |
| Reaction Time | 4 - 16 hours | Monitor by TLC/LC-MS until starting material is consumed. |
Step-by-Step Methodology:
-
Dissolve the ethyl ester substrate (1.0 equiv.) in a mixture of THF and water.
-
Add LiOH·H₂O (2.0 equiv.) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, warm the mixture to 40 °C.
-
Once the starting material is consumed, cool the reaction to 0 °C.
-
Carefully acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~3-4 to protonate the carboxylate.
-
Extract the resulting carboxylic acid product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
References
-
Fülöp, F., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues . Molecules, 18(12), 15080-15093. Available at: [Link]
-
Roberts, J. D., & Moreland, W. T. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids . Journal of the American Chemical Society, 75(9), 2167–2173. Available at: [Link]
-
Reactions of Amines . (2020). Chemistry LibreTexts. Available at: [Link]
-
Reactions of Amines . (2021). Chemistry LibreTexts. Available at: [Link]
-
Fülöp, F., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues . JYU FİNLAND. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry . (n.d.). HepatoChem. Available at: [Link]
-
Jasperse, C. P. (n.d.). Chapter 19 Notes: Amines . NDSU Virtual Cell. Available at: [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems . (n.d.). NC State University Libraries. Available at: [Link]
-
Reactions of Amines Practice Problems . (n.d.). Chemistry Steps. Available at: [Link]
-
amide coupling help . (2022). Reddit. Available at: [Link]
-
This compound hydrochloride . (n.d.). PubChem. Available at: [Link]
-
Forgách, L. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives . Molecules, 16(9), 7479–7494. Available at: [Link]
-
Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones . Molecules, 10(3), 521–533. Available at: [Link]
-
Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-2449), a Novel, Potent, and Orally Bioavailable MDM2-p53 and FAK Inhibitor for the Treatment of Cancer . Journal of Medicinal Chemistry, 60(13), 5581–5603. Available at: [Link]
- Process for production of bicyclo[2.2.2]octylamine derivative. (2010). Google Patents.
-
Synthesis of carboxylic acids by hydrolysis or deprotection . (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reddy, K. L., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Tetrahedron Letters, 50(26), 3468–3471. Available at: [Link]
-
Amide Synthesis . (n.d.). Fisher Scientific. Available at: [Link]
-
US 2009/0048454 A1 . (2009). Google Patents. Available at: [Link]
-
This compound hydrochloride CAS#: 949153-20-2 . (n.d.). ChemWhat. Available at: [Link]
- Substituted n-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof. (2016). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hepatochem.com [hepatochem.com]
- 3. This compound hydrochloride [synhet.com]
- 4. This compound hydrochloride | C11H20ClNO2 | CID 66790102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 10. WO2016146602A1 - Substituted n-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof - Google Patents [patents.google.com]
Stability issues of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and its derivatives
Introduction
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and its derivatives are invaluable building blocks in modern drug discovery, prized for the rigid, three-dimensional scaffold they provide.[1] This bicyclo[2.2.2]octane (BCO) core is a saturated bioisostere for a para-substituted phenyl ring, often used to improve physicochemical properties such as solubility and metabolic stability while escaping the "flatland" of aromatic compounds.[1][2] However, the very functional groups that make this molecule a versatile synthon—a primary amine and an ethyl ester—are also its primary sources of instability.
This guide serves as a technical support resource for researchers encountering stability issues during the handling, reaction, purification, or storage of these compounds. We will explore the common degradation pathways and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability-related queries.
Category 1: Hydrolytic Instability (Ester Degradation)
Question 1: I'm observing a new, more polar impurity in my HPLC analysis when using aqueous or protic solvents. What is it?
Answer: You are most likely observing the product of ester hydrolysis. The ethyl ester functional group is susceptible to cleavage by water, a reaction known as hydrolysis, which yields the parent carboxylic acid (4-aminobicyclo[2.2.2]octane-1-carboxylic acid) and ethanol.[3] This reaction can be catalyzed by either acidic or basic conditions.[4] The resulting carboxylic acid is significantly more polar than the starting ester, causing it to elute earlier on a reverse-phase HPLC column.
Question 2: How does pH influence the rate of this hydrolysis?
Answer: The pH of your medium is the most critical factor governing the rate of ester hydrolysis.[5]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is a reversible reaction.[6] While it occurs, the rate is often slower than base-catalyzed hydrolysis. To minimize this, ensure your solutions are not unnecessarily acidic.
-
Neutral Conditions (pH ~7): The reaction with pure water is typically very slow.[4]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is generally much faster and is an irreversible reaction that goes to completion.[3][6] Even trace amounts of a basic substance (e.g., residual triethylamine from a previous step) can significantly accelerate degradation in the presence of water.
Question 3: My compound is for a biological assay in an aqueous buffer. How can I prevent hydrolysis?
Answer: This is a common challenge. While complete prevention may be impossible, you can mitigate the rate of degradation:
-
pH Control: Buffer your solution to a pH between 6.0 and 7.5, where ester stability is generally maximal. Avoid highly acidic or alkaline buffers.[7]
-
Temperature: Perform assays at the lowest practical temperature. Hydrolysis, like most chemical reactions, is accelerated by heat.[8]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent (e.g., DMSO) and perform the final dilution into the aqueous buffer immediately before the experiment. Do not store the compound in aqueous solutions for extended periods.
-
Run Controls: Always include a time-zero and a final-time-point control of your compound in the assay buffer alone (a stability control) to quantify the extent of degradation during the experiment.
Category 2: Oxidative Instability (Amine Degradation)
Question 1: My solid sample is developing a yellow or brown tint over time, and I'm seeing several new, minor peaks in my analysis. What's happening?
Answer: This is a classic sign of oxidation of the primary amine group.[9] Amines, particularly primary amines, can be susceptible to aerobic oxidation when exposed to atmospheric oxygen.[10][11] This process can be accelerated by light and the presence of trace metal ions.[12] The resulting products can be complex and may include imines or other colored species, leading to the observed discoloration.
Question 2: What are the best practices for preventing amine oxidation?
Answer: Preventing oxidation requires diligent handling and storage protocols:
-
Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere like nitrogen or argon. When weighing or handling the solid, do so quickly to minimize air exposure.
-
Light Protection: Store the material in amber vials or protect it from light by wrapping the container in aluminum foil. Light, especially UV light, can promote the formation of radical species that initiate oxidation.[8]
-
Temperature Control: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) as recommended. This slows the rate of oxidation.[13]
-
Solvent Purity: Use high-purity, peroxide-free solvents for making solutions, as peroxides can be potent oxidizing agents.
Category 3: General Analysis & Handling
Question 1: I see multiple unexpected peaks in my chromatogram. How can I confirm they are from degradation and not from another source?
Answer: The most definitive way to identify degradation products is to perform a forced degradation study .[14][15] This involves intentionally exposing your compound to harsh conditions to generate the likely degradants. By comparing the peaks from the stressed samples to those in your test sample, you can confirm their identity.[16] This is a critical step in developing a stability-indicating analytical method.[17]
Question 2: What are the recommended general storage conditions for this compound?
Answer: Based on its structure, the ideal storage conditions are:
-
Temperature: 2-8 °C (refrigerated).
-
Atmosphere: Under a dry, inert gas (Nitrogen or Argon).
-
Light: Protected from light (amber vial).
-
Moisture: Tightly sealed container. The hydrochloride salt form, for instance, can be hygroscopic.
Troubleshooting Workflows & Protocols
Logical Flow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and solving stability problems.
Caption: A troubleshooting decision tree for stability issues.
Key Degradation Pathways
This diagram illustrates the two primary degradation reactions for the core molecule.
Caption: Primary degradation pathways of the title compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include a control sample (1 mL stock + 1 mL 50:50 ACN/H₂O).
| Stress Condition | Procedure | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60 °C. | 2 - 24 hours | Ester Hydrolysis[18] |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temp. | 30 mins - 4 hours | Ester Hydrolysis (rapid)[6] |
| Oxidation | Add 3% H₂O₂. Keep at room temp. | 2 - 8 hours | Amine Oxidation[12] |
| Thermal | Store the vial of stock solution at 80 °C. | 24 - 72 hours | General decomposition[18] |
| Photolytic | Expose the stock solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[20] | As per guideline | Photolytic oxidation/rearrangement |
-
Sampling & Analysis: At appropriate time points, withdraw an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC-UV or LC-MS method.[17][21]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the peaks corresponding to the degradation products. The goal is to develop an analytical method that can resolve the parent peak from all major degradation peaks.[14]
References
- Tsunoyama, H., et al. (2011). Aerobic Oxidation of Cyclic Amines to Lactams Catalyzed by PVP-Stabilized Nanogold. SYNLETT, 2011(8), 1121–1124.
- Tummatorn, J., et al. (2014). Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. Organic Letters.
- Gunanathan, C., & Milstein, D. (2011). Developments in the Aerobic Oxidation of Amines.
- Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- Waterman, K. C. (n.d.).
- Stahl, S. S., et al. (2014).
- Sharma, M., & Kothiyal, P. (2016).
- Clark, J. (n.d.). Hydrolysis of Esters. Chemguide.
- Scitegrity. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Tunek, A., & Vodicnik, M. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
- LibreTexts Chemistry. (2021). 23.
- Pharmaguideline. (2025).
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- LibreTexts Chemistry. (2023). The Hydrolysis of Esters.
- BioPharm International. (n.d.).
- Hylsová, M., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central.
- Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research.
- BenchChem. (2025).
- ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
- CymitQuimica. (n.d.). Ethyl 4-aminobicyclo[2.2.
- ResearchGate. (2024).
- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ChemShuttle. (n.d.). ethyl (2S,3S)-3-aminobicyclo[2.2.
- Al-kassas, R. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
- Li, W., & Jia, H. (n.d.).
- International Journal of Creative Research Thoughts. (n.d.).
- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- ManTech Publications. (2025).
- PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
- Wikipedia. (n.d.). Bicyclic molecule.
- PubChemLite. (n.d.). Ethyl 4-amino-2-oxabicyclo[2.2.
- Enamine. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery.
- TU/e. (n.d.).
- PubChem. (n.d.). Ethyl 4-aminobicyclo[2.2.
- Bower, J. F., et al. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.
- ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Krygowski, T. M., et al. (2017). Inductive or Field Substituent Effect?
- Dong, M., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane - the NIST WebBook.
- ResearchGate. (2025).
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Google Patents. (n.d.). WO2010016584A1 - Process for production of bicyclo[2.2.
- Fülöp, F., et al. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
- Dubois, M., et al. (2008).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scitechnol.com [scitechnol.com]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. scispace.com [scispace.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Derivatization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the derivatization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This bicyclic scaffold is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure that allows for precise vectoral orientation of substituents, often serving as a bioisostere for aromatic rings to improve physicochemical properties.[1][2] However, its unique structure, featuring a sterically hindered bridgehead amine and a base/acid-labile ester, presents specific challenges during chemical modification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a mechanistic understanding of why side reactions occur and how to prevent them, ensuring the integrity of your experiments and the quality of your results.
Core Derivatization Pathways
The primary reactive site for derivatization is the secondary amine at the C4 position. The most common transformations are N-acylation, N-alkylation, and N-sulfonylation. This guide will address the key side reactions associated with each pathway.
Caption: Common derivatization pathways for the core scaffold.
Section 1: Troubleshooting N-Acylation Reactions
N-acylation to form a robust amide bond is one of the most frequent derivatizations. While seemingly straightforward, the interplay between the amine's reactivity and the ester's stability is critical.
FAQ 1.1: My acylation with an acyl chloride is sluggish, and when I heat the reaction or use a stronger base, I see significant hydrolysis of the ethyl ester. What is the underlying issue and how can I improve my yield?
Answer:
-
Causality: This is a classic case of competing kinetics. The bridgehead amine on the bicyclo[2.2.2]octane scaffold is sterically hindered, which significantly reduces its nucleophilicity compared to a simple secondary amine. Forcing conditions, such as high heat or the use of strong, nucleophilic bases (e.g., NaOH, KOH), will accelerate the desired acylation but will disproportionately accelerate the undesired saponification (hydrolysis) of the ethyl ester.
-
Troubleshooting Strategy: The key is to enhance the electrophilicity of the carboxylic acid partner under mild conditions that preserve the ester.
-
Switch to Peptide Coupling Reagents: Instead of using an acyl chloride, which generates HCl and requires a strong base for neutralization, use your carboxylic acid with a modern peptide coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA), are highly effective.[1] This combination works at room temperature and maintains a near-neutral pH, protecting the ester.
-
Use a Non-Nucleophilic Base: If you must use an acyl chloride, replace inorganic bases with DIEA or 2,4,6-Collidine. These bases are sterically hindered and will scavenge the generated acid without attacking the ester.
-
Optimize Solvent and Temperature: Run the reaction in an aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at room temperature or 0 °C to minimize hydrolysis.
-
-
Experimental Protocol: Optimized N-Acylation using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (approx. 0.1 M).
-
Add HATU (1.1 eq.) and DIEA (2.5 eq.). Stir at room temperature for 10-15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.2 eq.) to the activated mixture.
-
Stir the reaction at room temperature and monitor by LC-MS or TLC. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation can be performed via direct alkylation with halides or through reductive amination. Both methods have distinct side reaction profiles.
FAQ 2.1: I am trying to mono-alkylate the amine with an alkyl bromide, but I am getting a significant amount of the di-alkylated quaternary ammonium salt as a byproduct. How can I improve selectivity?
Answer:
-
Causality: This is a common problem in the N-alkylation of primary and secondary amines. The mono-alkylated product, a tertiary amine in this case, is often more nucleophilic than the starting secondary amine. It can therefore compete for the alkyl bromide, leading to over-alkylation.
-
Troubleshooting Strategy:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the reaction of the alkyl halide with the more abundant starting material. However, this is not atom-economical and requires a difficult separation.
-
Slow Addition: Add the alkyl bromide slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting a second time.
-
Switch to Reductive Amination: The most robust solution is to switch from direct alkylation to reductive amination. This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and an aldehyde/ketone, followed by selective reduction. Since the tertiary amine product cannot form an iminium ion, over-alkylation is impossible.[3][4]
-
Caption: Comparison of direct alkylation vs. reductive amination pathways.
-
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add acetic acid (1-2 eq.) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise. This reagent is selective for imines over esters and aldehydes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.
-
Section 3: Troubleshooting N-Sulfonylation Reactions
Sulfonamide formation is a key transformation in medicinal chemistry. While similar to acylation, it has its own set of challenges.
FAQ 3.1: My sulfonylation reaction with tosyl chloride is incomplete even with triethylamine as a base. Why is the reaction stalling?
Answer:
-
Causality: Sulfonyl chlorides are generally less electrophilic than acyl chlorides. Combined with the steric hindrance of the bridgehead amine, the reaction rate can be very slow. Triethylamine may not be a strong enough base to sufficiently facilitate the reaction. In some cases, the formation of a charge-transfer complex between a tertiary amine base (like DABCO) and the sulfonyl chloride can lead to unexpected side reactions, though this is less common for substrate-based reactions.[5]
-
Troubleshooting Strategy:
-
Use a Stronger, Non-Nucleophilic Base: Switch to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or use sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.
-
Add a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can help overcome the activation energy barrier. This should be done cautiously, with concurrent monitoring for any signs of ester hydrolysis if aqueous or alcoholic contaminants are present. A patent example shows a related reaction being performed at 40 °C in DMF with potassium carbonate as the base.[6][7]
-
| Parameter | N-Acylation (Acyl Chloride) | N-Alkylation (Alkyl Halide) | N-Sulfonylation (Sulfonyl Chloride) |
| Electrophile Reactivity | High | Moderate | Low to Moderate |
| Amine Nucleophilicity | Sufficient | Sufficient | May be insufficient |
| Common Base | DIEA, Pyridine | K₂CO₃, DIEA | Pyridine, DMAP, DBU |
| Key Side Reaction | Ester Hydrolysis | Over-alkylation | Incomplete Reaction |
| Primary Solution | Use coupling agents | Switch to reductive amination | Use catalyst (DMAP), stronger base |
Caption: Summary of common challenges and solutions in derivatization.
Section 4: General & Cross-Cutting Issues
FAQ 4.1: Across all my derivatization attempts, I consistently see a byproduct corresponding to the hydrolyzed carboxylic acid. What are the universal precautions I should take to protect the ethyl ester?
Answer:
-
Causality: The ethyl ester is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. Contamination of reagents with water, use of aqueous workups with incorrect pH, or reaction conditions that generate acid/base can all lead to this side reaction.
-
Universal Precautions:
-
Strictly Anhydrous Conditions: Always use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Avoid Strong Inorganic Bases: Never use bases like NaOH, KOH, or LiOH unless ester hydrolysis is the intended goal. Opt for organic bases like DIEA, triethylamine, or pyridine.
-
Careful Workup: During aqueous workups, avoid prolonged exposure to strong acids or bases. When washing with an acidic solution (e.g., 1 M HCl or citric acid), perform the extraction quickly. When washing with a basic solution (e.g., NaHCO₃), ensure it is not excessively concentrated and do not let the layers sit for extended periods.
-
Chromatography Considerations: If using silica gel chromatography, be aware that standard silica is slightly acidic. For highly acid-sensitive compounds, you can neutralize the silica by preparing a slurry with 1-2% triethylamine in the eluent system.
-
References
-
Initial study revealed that amino acid esters behave differently from unprotected amino acids, since the lack of free carboxylic acid moiety may influence the imine formation or reduction rates and transesterification may also occur at higher temperatures... - Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ([Link])
-
Amino Acid-Protecting Groups - Chemical Reviews. ([Link])
- Patent Application Publication: US 2009/0048454 A1 - Google P
-
Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. - ResearchGate. ([Link])
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. ([Link])
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC - NIH. ([Link])
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... - ACS Publications. ([Link])
-
N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing - ResearchGate. ([Link])
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. ([Link])
-
4-Aminobicyclo[2.2.2]Octane-1-Carboxylic Acid - Aaron Chemicals. ([Link])
-
Protecting Group Strategies in Carbohydrate Chemistry - SciSpace. ([Link])
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - MDPI. ([Link])
-
Syntheses and transformations of alicyclic y0-amino acid derivatives - University of Szeged. ([Link])
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. ([Link])
- EP0226346A1 - Bicyclic sulfonamide derivatives - Google P
-
Rapid and scalable halosulfonylation of strain-release reagents - ChemRxiv. ([Link])
- CN111499580A - Substituted diaminocarboxamides and diaminocarbonitrile pyrimidines...
-
Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage - PubMed. ([Link])
-
Process for producing aminoacetyl pyrrolidine carbonitrile derivative and intermediate for production thereof - Justia Patents. ([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13595-17-0 | MFCD20640191 | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid [aaronchem.com]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
Technical Support Center: Catalyst Selection for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the catalytic reduction of the nitro-group precursor. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the synthesis of this compound from its nitro precursor?
The synthesis of this compound typically involves the reduction of a nitro group on the bicyclic framework.[1] The most prevalent and effective method for this transformation is catalytic hydrogenation.[2][3] The catalysts of choice are primarily noble metals on a high-surface-area support.
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[3][4] It typically provides clean reactions with high yields.[5] Pd/C is effective for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines.[3]
-
Raney Nickel (Raney Ni): A cost-effective and highly active alternative to palladium-based catalysts.[6][7] It is particularly useful when the substrate contains functionalities that might be sensitive to hydrogenolysis under Pd/C catalysis, such as certain halogen substituents.[3]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile and powerful hydrogenation catalyst that is effective for the reduction of a wide variety of functional groups, including nitro groups.[2]
Q2: How does the choice of catalyst affect the chemoselectivity of the reaction?
Chemoselectivity is a critical consideration, especially in complex molecules with multiple reducible functional groups. The choice of catalyst can significantly influence which functional groups are reduced.
-
Pd/C is a highly active catalyst but can sometimes lead to the reduction of other sensitive groups.[3]
-
Raney Nickel is often preferred for substrates where dehalogenation of aromatic halides is a concern.[3]
-
Iron (Fe) or Zinc (Zn) in acidic media offer milder conditions and can be used when other reducible groups are present that might not be compatible with catalytic hydrogenation.[3][8]
Q3: What is the role of the solvent in this catalytic hydrogenation, and how should it be chosen?
The solvent plays a multifaceted role in catalytic hydrogenation, influencing reactant solubility, mass transfer of hydrogen, and even the catalyst's intrinsic activity.[9][10]
-
Solubility: The primary function of the solvent is to dissolve the starting material, Ethyl 4-nitrobicyclo[2.2.2]octane-1-carboxylate, to ensure efficient contact with the solid catalyst and gaseous hydrogen.[11]
-
Common Solvents: Protic solvents like methanol and ethanol are frequently used and have been shown to enhance the reaction rate.[12][13] Other common solvents include ethyl acetate and tetrahydrofuran (THF).[11]
-
Solvent Effects on Rate: The nature of the solvent can significantly impact the reaction rate.[14][15] For instance, polar protic solvents can stabilize transition states and facilitate the reaction.[10] Studies have shown that for nitrobenzene hydrogenation, protic solvents generally lead to higher conversion rates than aprotic ones.[15]
Q4: Can catalyst poisoning occur during this synthesis, and how can it be prevented?
Catalyst poisoning is a common issue in catalytic hydrogenation where impurities in the reaction mixture deactivate the catalyst by blocking its active sites.[16][17]
-
Common Poisons: Sulfur compounds are notorious poisons for noble metal catalysts.[18][19] Other potential poisons include certain nitrogen-containing heterocycles, heavy metal ions, and sometimes even by-products of the reaction.[11][16][17]
-
Prevention: To prevent catalyst poisoning, it is crucial to use high-purity starting materials and solvents.[11] Ensuring all glassware is meticulously cleaned is also essential. If poisoning is suspected, using a fresh batch of catalyst is recommended.[11] In some industrial processes, "poison traps" or sacrificial catalysts are used to remove impurities before they reach the main catalytic bed.[16]
Troubleshooting Guide
Problem 1: My yield of this compound is unexpectedly low.
Low yield is a frequent challenge in synthesis. A systematic approach to troubleshooting is key to identifying the root cause.
Catalyst-Related Issues
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for 10% Pd/C is around 10% by weight of the substrate.[5]
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage, handling, or poisoning.[11] Raney Nickel, for instance, is pyrophoric and requires careful handling under an inert atmosphere.[11] It's advisable to test a fresh batch of catalyst to rule out deactivation.
-
Poor Catalyst Quality: The quality of the catalyst can vary between suppliers. Ensure you are using a reputable source.
Reaction Condition Issues
-
Inadequate Hydrogen Pressure: For many reductions, a hydrogen-filled balloon is sufficient.[5] However, for more challenging substrates or larger scales, higher pressures using an apparatus like a Parr hydrogenator may be necessary.[11]
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to increase the rate.[11] Conversely, excessive heat can lead to side reactions or catalyst sintering.
-
Inefficient Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is crucial to ensure good mass transfer and maximize contact between the reactants.[11]
Substrate and Solvent Issues
-
Poor Substrate Solubility: If the nitro-precursor is not fully dissolved, the reaction will be slow and incomplete.[11] Choose a solvent in which the starting material is highly soluble.
-
Impure Solvents or Reagents: Impurities can act as catalyst poisons.[16][17] Always use high-purity, dry solvents.
Problem 2: I am observing significant side product formation.
The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step to mitigating them.
Potential Side Reactions
-
Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[20] If the reaction is stopped prematurely or the conditions are not optimal, these intermediates may be present in the final product mixture.
-
Over-reduction: While the bicyclo[2.2.2]octane core is generally stable to hydrogenation, aggressive conditions (high pressure, high temperature, highly active catalyst) could potentially lead to ring opening, though this is less common.
-
Condensation Reactions: Under certain conditions, the intermediate nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo compounds.[20]
Strategies to Minimize Side Products
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of incomplete reduction products.
-
Fine-tune Reaction Conditions: Milder conditions (lower temperature and pressure) can often improve selectivity.
-
Catalyst Choice: As discussed in the FAQs, the choice of catalyst can influence selectivity. If side reactions are a persistent issue with Pd/C, consider switching to Raney Nickel or using chemical reductants like iron in acetic acid.[3]
Visualizing the Process
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate catalyst for the reduction of Ethyl 4-nitrobicyclo[2.2.2]octane-1-carboxylate.
Caption: A workflow diagram for catalyst selection.
General Reaction Pathway
This diagram illustrates the general pathway for the catalytic hydrogenation of a nitro compound to an amine.
Caption: The stepwise reduction of the nitro group.
Experimental Protocols
General Procedure for Catalytic Hydrogenation using 10% Pd/C
-
Reaction Setup: To a solution of Ethyl 4-nitrobicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, approx. 0.1-0.5 M concentration) in a round-bottom flask or a Parr shaker vessel, add 10% Palladium on Carbon (approx. 10 wt% of the substrate).[5]
-
Inerting the Atmosphere: Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Introducing Hydrogen: Evacuate the nitrogen atmosphere and introduce hydrogen gas. For a lab-scale reaction, a hydrogen-filled balloon is often sufficient.[5] For larger scales or if higher pressure is needed, use a Parr hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography if necessary.
Data Summary
| Catalyst | Typical Loading | Advantages | Disadvantages |
| 10% Pd/C | 5-10 wt%[5] | High activity, good for general purpose nitro reductions.[3] | Can catalyze hydrogenolysis of sensitive groups, more expensive.[3] |
| Raney Nickel | Varies | Cost-effective, good for substrates with halogens.[3] | Pyrophoric, requires careful handling.[11] |
| PtO₂ | Varies | Highly active for a broad range of functional groups.[2] | Can be less selective, expensive. |
| Fe in Acid | Stoichiometric | Mild conditions, good chemoselectivity.[3] | Requires stoichiometric amounts of metal, acidic workup.[8] |
References
-
Wikipedia. Reduction of nitro compounds. [Link]
- Gowda, D. C., & Mahesh, B. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- Klyuev, M. V., & Abdullaev, M. G. (2005). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel.
-
Thermax. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
AOCS. (2022, February 16). Hydrogenation in Practice. [Link]
- Stradiotto, M., & Lundgren, R. J. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Dalton Transactions, 45(7), 2335-2347.
- Zhukova, Y. N., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1234-1244.
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]
- Royal Society of Chemistry. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Reaction Chemistry & Engineering.
- Nishi, K., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Advances, 10(58), 35359-35363.
- Wang, Y., et al. (2015). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Chemistry For Everyone. (2023, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
- G. A. Cisneros, et al. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
- Boulanger, W.
- Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 56(15), 4481-4486.
- Zhang, H., et al. (2017). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Scientific Reports, 7(1), 1-9.
-
Wikipedia. Palladium on carbon. [Link]
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Zhang, Q., et al. (2018). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
- G. A. Cisneros, et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103472.
- Liu, Z., et al. (2012). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 2(6), 1332-1338.
- Google Patents. (2010). Process for production of bicyclo[2.2.
- Royal Society of Chemistry. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Fülöp, F., & Pihlaja, K. (1993). Synthesis of ethanoquinazolin-4-ones 15 and 16, and retro Diels-Alder reaction of 16. Tetrahedron, 49(23), 5239-5246.
- Schmalz, H.-G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2639-2644.
-
Common Organic Chemistry. Palladium on Carbon (Pd/C). [Link]
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Adcock, W., & Abeywickrema, A. N. (1982). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl derivatives. The Journal of Organic Chemistry, 47(15), 2957-2964.
- National Institutes of Health. (2010). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. PMC.
- LibreTexts.
- Royal Society of Chemistry. (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- ResearchGate. (2019).
- Abdullaev, M. G., & Klyuev, M. V. (2017). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Organic Chemistry: An Indian Journal, 13(2).
- Reddit. (2023, February 17).
- Google Patents. (2020). Synthesis of bicyclo[2.2.2]octanes.
-
PubChem. Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. m.youtube.com [m.youtube.com]
- 18. aocs.org [aocs.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) focusing on the critical role of solvent selection in the pivotal Hofmann rearrangement step.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry due to its rigid, three-dimensional scaffold. Its synthesis typically involves the Hofmann rearrangement of a primary amide, specifically Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate. The Hofmann rearrangement is a classic organic transformation that converts a primary amide into a primary amine with one less carbon atom.[1][2] While robust, the success of this reaction, particularly in terms of yield and purity, is highly dependent on the reaction conditions, with the choice of solvent playing a paramount role.
This guide will dissect the nuances of solvent effects on this synthesis, providing you with the expertise to optimize your experimental outcomes.
Proposed Synthetic Pathway
The overall synthesis can be envisioned as a two-step process starting from the commercially available Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Caption: Proposed synthetic route to the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
FAQ 1: Synthesis of the Amide Precursor
Question: How can I selectively synthesize the mono-amide, Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate, from the corresponding diethyl ester?
Answer: Selective mono-functionalization of symmetric diesters can be challenging. A common strategy involves a large excess of the aminating agent to favor the mono-substituted product statistically, followed by careful purification. Alternatively, a more controlled approach is a two-step process involving selective mono-hydrolysis to the mono-acid mono-ester, followed by amide coupling.
Recommended Protocol (Amide Formation):
-
Selective Mono-hydrolysis:
-
Dissolve Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a suitable solvent mixture (e.g., ethanol/water).
-
Add one equivalent of a base (e.g., potassium hydroxide) and stir at room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to protonate the carboxylate and extract the mono-acid mono-ester.
-
-
Amide Coupling:
-
Dissolve the isolated mono-acid mono-ester in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid using a coupling agent (e.g., HATU, HOBt/EDC).
-
Add an ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) and stir until the reaction is complete.
-
Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.
-
FAQ 2: Low Yield in the Hofmann Rearrangement
Question: I am getting a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the Hofmann rearrangement are often traced back to several key factors, many of which are solvent-dependent.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the hypohalite reagent and allowing adequate reaction time. The rigid bicyclic structure might lead to slower reaction kinetics compared to more flexible acyclic amides.
-
Side Reactions: The primary cause of low yield is often the formation of byproducts. The most common is a symmetrically substituted urea, formed when the newly generated amine product attacks the isocyanate intermediate.[3]
-
Hydrolysis of the Ester: The basic conditions required for the Hofmann rearrangement can also lead to the hydrolysis of your ethyl ester functionality.
Troubleshooting Strategies:
-
Optimize Reagent Stoichiometry: Use a slight excess of the bromine and a larger excess of the base (e.g., 3-4 equivalents of NaOH or KOH).
-
Temperature Control: Prepare the sodium hypobromite solution at low temperatures (0-5 °C) to prevent its disproportionation. The rearrangement step itself may require gentle warming, but prolonged heating should be avoided to minimize ester hydrolysis.
-
Solvent Choice to Minimize Urea Formation: The key is to favor the hydrolysis of the isocyanate over its reaction with the product amine. Using a solvent system with a high concentration of water and a strong base will accelerate the desired hydrolysis. A mixed solvent system, such as methanol/water or ethanol/water, can be beneficial. The alcohol can initially help with the solubility of the amide, and the water is present for the hydrolysis of the isocyanate.
FAQ 3: The Role of Protic vs. Aprotic Solvents
Question: Should I use a protic or an aprotic solvent for the Hofmann rearrangement, and what are the consequences of this choice?
Answer: The choice between a protic and an aprotic solvent is critical and dictates the reaction's outcome.
-
Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Essential for Amine Formation: To obtain the primary amine, a protic solvent, specifically water, is required to hydrolyze the isocyanate intermediate to a carbamic acid, which then decarboxylates to the amine.[1][2]
-
Carbamate Formation as a Side Reaction: If an alcohol (like methanol or ethanol) is used as the primary solvent, it can act as a nucleophile and trap the isocyanate intermediate to form a stable carbamate.[1][4] This can be a useful protecting group strategy but is an undesired side reaction if the primary amine is the target.
-
Solubility: The starting amide may have limited solubility in purely aqueous solutions. A co-solvent like methanol or ethanol can improve solubility.
-
-
Aprotic Solvents (e.g., DMF, DMSO, THF):
-
Not Suitable for Amine Synthesis: Aprotic solvents cannot provide the necessary protons for the hydrolysis of the isocyanate to the amine. Running the reaction in a strictly aprotic solvent will likely lead to a complex mixture of products or failure to produce the desired amine.
-
Potential for Polymerization: In the absence of a nucleophile to trap the isocyanate, it may polymerize.
-
Recommendation: A mixed protic solvent system is generally optimal. For instance, dissolving the amide in methanol or ethanol and then adding this solution to a freshly prepared aqueous solution of sodium hypobromite provides a good balance of solubility and reactivity for the desired pathway.
FAQ 4: Identification and Minimization of a White Precipitate
Question: A white precipitate forms during my reaction. What is it and how can I prevent its formation?
Answer: The white precipitate is most likely the symmetrically substituted urea byproduct (R-NH-CO-NH-R, where R is the bicyclooctane core). This forms when the product amine outcompetes water in reacting with the isocyanate intermediate.
Prevention Strategies:
-
Maintain High Base Concentration: A higher concentration of hydroxide ions will increase the rate of isocyanate hydrolysis, kinetically favoring the formation of the amine over the urea.
-
Control Reaction Temperature: While gentle heating might be needed to drive the rearrangement, excessive temperatures can increase the rate of the bimolecular reaction leading to urea formation.
-
Efficient Mixing: Ensure vigorous stirring to maintain a homogeneous solution and promote the rapid interaction of the isocyanate with the aqueous base.
In-Depth Mechanistic Look: The Role of Solvent
The mechanism of the Hofmann rearrangement proceeds through several distinct steps, with the solvent playing a crucial role in the final stages.
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Analytical methods for monitoring Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate reactions
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the analytical methods used to monitor the synthesis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. As a key pharmaceutical intermediate, ensuring the purity, yield, and safety of this compound through precise reaction monitoring is paramount. This guide offers expert, field-proven insights to navigate common experimental challenges.
Section 1: The Critical Role of In-Process Analytical Monitoring
The synthesis of complex molecules like this compound involves multiple steps where side reactions can occur, or conversions may be incomplete. Real-time or frequent analytical monitoring allows chemists to make informed decisions, such as determining the optimal reaction endpoint, identifying the formation of impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). Without robust analytical controls, batches can fail, leading to significant time and resource loss. The validation of these analytical methods is a regulatory requirement to ensure that the data generated is reliable and accurate.[1][2][3]
Typical Synthetic & Analytical Workflow
The synthesis of bicyclo[2.2.2]octane derivatives often involves cyclization reactions.[4][5] Monitoring such a reaction requires a systematic workflow where samples are taken at key intervals and analyzed to track the consumption of reactants and the formation of products and byproducts.
Caption: A systematic workflow for reaction monitoring.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for monitoring the purity and conversion of non-volatile organic molecules. For amine-containing compounds, specific challenges often arise.
Frequently Asked Questions (HPLC)
Q1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A1: This is the most common issue when analyzing basic compounds like amines on silica-based columns.[6][7]
-
Causality: The primary cause is a secondary interaction between the protonated amine (a Lewis base) and ionized residual silanol groups (Si-OH → SiO⁻) on the surface of the stationary phase.[6][8] This strong ionic interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail."
-
Solutions:
-
Operate at a Lower pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like trifluoroacetic acid (TFA) or formic acid, you fully protonate the silanol groups (SiO⁻ + H⁺ → SiOH). This eliminates the ionic interaction, leading to a much more symmetrical peak shape.[6]
-
Use a Base-Deactivated Column: Modern columns, often labeled "BDS" (Base-Deactivated Silica) or having other proprietary end-capping technologies, have a much lower concentration of accessible silanol groups. These are highly recommended for amine analysis.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9]
-
Work at High pH: An alternative is to use a high pH (e.g., pH > 10) with a hybrid or polymer-based column that is stable under these conditions. At high pH, the amine is deprotonated and neutral, minimizing ionic interactions.
-
Q2: I'm not getting good separation between my starting material and the final product. What adjustments can I make?
A2: Poor resolution can be addressed by modifying the mobile phase, stationary phase, or other method parameters.
-
Solutions:
-
Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention time and provide more opportunity for separation.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile (or vice-versa) can alter the selectivity of your separation, potentially resolving co-eluting peaks.
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column length to increase the number of theoretical plates and improve resolution.[6]
-
Check for Co-eluting Impurities: A tailing peak might sometimes mask a closely eluting impurity. Changing the detection wavelength can sometimes help confirm if an interferent is present.[6]
-
Q3: All my peaks, not just the amine, are broad or splitting. What's the problem?
A3: When all peaks are affected, the issue is likely systemic rather than chemical.
-
Solutions:
-
Check for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak distortion.[7] This can be confirmed by substituting the column with a new one.[7] Sometimes, reversing and flushing the column (if the manufacturer allows) can dislodge particulates from the inlet frit.[6]
-
Sample Overload: Injecting too concentrated a sample can lead to broad, triangular peaks.[7][9] Dilute your sample and re-inject to see if the peak shape improves.
-
Sample Solvent Incompatibility: The sample should ideally be dissolved in the mobile phase.[9] If a stronger solvent is used for the sample, it can cause peak distortion, especially for early-eluting peaks.
-
Typical HPLC Protocol & Parameters
This protocol is a starting point and should be optimized and validated for your specific reaction mixture.
Step-by-Step Methodology:
-
Sample Preparation: Withdraw ~50 µL of the reaction mixture. Quench immediately in 950 µL of mobile phase to stop the reaction and achieve a 1:20 dilution.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 5-10 µL of the filtered sample into the HPLC system.
-
Analysis: Run the HPLC method as described in the table below.
-
Quantification: Determine the relative amounts of starting material, intermediates, and product by comparing their peak areas (Area % method).
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Base-Deactivated, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention and minimizes amine tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate silanols and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient is useful for separating components with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 210 nm or 220 nm | Wavelength where the ester carbonyl may have some absorbance. |
| Injection Vol. | 5 µL | A small volume helps prevent peak overload. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for identifying volatile impurities and reaction byproducts.[4][5][10]
Frequently Asked Questions (GC-MS)
Q1: Is my compound, this compound, suitable for GC-MS analysis?
A1: Direct analysis can be challenging. The primary amine is polar and can interact with active sites in the GC liner and column, leading to poor peak shape. Also, its volatility might be limited. Derivatization is often recommended to convert the polar -NH₂ group into a less polar, more thermally stable group (e.g., by silylation or acylation).
Q2: I'm seeing many small peaks in my chromatogram. How do I know if they are actual byproducts?
A2: The mass spectrometer is key here.
-
Mass Spectral Analysis: Examine the mass spectrum of each peak. The fragmentation pattern is a fingerprint of the molecule. You can compare it to libraries (like NIST) or interpret the fragmentation to propose a structure. For example, the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da) from the parent ion would be characteristic of your product.
-
Run a Blank: Inject a solvent blank to ensure the peaks are not coming from solvent impurities or system contamination.
Q3: My peak is broad and shows significant tailing, similar to my HPLC problem. What can I do in GC?
A3: This again points to active sites.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector port liner.
-
Column Choice: Use a column specifically designed for amine analysis (a "WAX" or wax-type column, or a base-deactivated silica column).
-
Derivatization: As mentioned in Q1, derivatizing the amine will block the active hydrogen, drastically improving peak shape.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure confirmation of the final product and key intermediates.[11]
Frequently Asked Questions (NMR)
Q1: What are the key ¹H and ¹³C NMR signals that confirm the formation of this compound?
A1: The bicyclo[2.2.2]octane (BCO) skeleton imparts high symmetry.[12][13]
-
¹H NMR: You should expect to see signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the BCO cage will appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm). The absence of signals corresponding to the starting material is a key indicator of reaction completion.
-
¹³C NMR: The BCO core will show distinct signals.[12] Key signals include the quaternary carbons of the bridgehead (one bearing the ester, one bearing the amine), the methylene carbons of the cage, the ester carbonyl (~175 ppm), and the ethyl group carbons (~60 ppm and ~14 ppm).
Q2: Can I use NMR to determine the purity of my sample?
A2: Yes, this is known as quantitative NMR (qNMR). By adding a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone), you can integrate the signals of your product and the standard to calculate an exact concentration and purity. This is a very powerful technique that does not require a calibration curve.
Section 5: Analytical Method Validation
For any analytical method used in pharmaceutical development, validation is a mandatory process to ensure its suitability for the intended purpose.[1][2][3][14][15] It provides documented evidence that the method is accurate, precise, and reliable.[1]
Caption: Key parameters for analytical method validation.
Frequently Asked Questions (Method Validation)
Q1: Why is method validation necessary for in-process controls?
A1: Validation ensures that the decisions you make based on your analytical data are sound.[2] For example, it proves that your HPLC method can accurately quantify a decrease in starting material and an increase in product, and that it can specifically detect critical impurities without interference from other components.[3] This is a core requirement of Good Manufacturing Practice (GMP).[2]
Q2: What are the most critical validation parameters for an HPLC purity method?
A2: According to ICH guidelines, the most critical parameters are:
-
Specificity: The ability to distinguish the analyte from potential impurities, degradants, and matrix components.
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.[3]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Canadian Science Publishing. (n.d.). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
- ResearchGate. (n.d.). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives.
- (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SynHet. (n.d.). This compound hydrochloride.
- SpectraBase. (n.d.). Bicyclo(2.2.2)octane.
- (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- (n.d.). Nuclear magnetic resonance and mass spectra of bicyclo[2.2.2]oct-2.
- SciSpace. (n.d.). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster.
- National Institutes of Health. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy.
- (n.d.). Synthesis of ethanoquinazolin-4-ones 15 and 16, and retro Diels-Alder reaction of 16.
- National Institutes of Health. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones.
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 949153-20-2|this compound hydrochloride.
- PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
- PubMed. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones.
- (n.d.). Cas 444344-90-5,Ethyl4-(benzyloxycarbonylaMino)bicyclo[2.2.2. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BpOrwGtX3NuprWS2jceZe-GxgbYmGD44v9a3sqk-tr-NvSRWMQP9d5Qih6ybIlX8a3JP1yYaNb1YAG42VVn1m7nK9bHQ8X0GXVFFlCzY3uEwXM1w-MCZlfcO-En7HWHwPhgHGCIEG28BYE2jYtA=
- Journal of the American Chemical Society. (n.d.). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1.
- The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
- The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
- Universal Biologicals. (n.d.). This compound.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. (2025). Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives.
- PubMed. (n.d.). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense.
- Research Journal of Experimental Sciences. (2013). Synthesis and identification of mono and bicyclic compounds containing dinitrogen atoms as anesthetic.
- Justia Patents. (2020). Synthesis of bicyclo[2.2.2]octanes.
- Sigma-Aldrich. (n.d.). 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | 854214-59-8.
- PubChemLite. (n.d.). Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride.
- A2B Chem. (n.d.). 949153-20-2 | this compound hydrochloride.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. scispace.com [scispace.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Definitive Characterization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block in the synthesis of various therapeutic agents, presents a unique structural characterization challenge due to its rigid, three-dimensional bicyclic framework. This guide provides an in-depth comparison of analytical techniques for the definitive characterization of this compound, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. We will explore the causality behind experimental choices and contrast the performance of X-ray crystallography with other widely used spectroscopic methods, providing researchers, scientists, and drug development professionals with a comprehensive framework for making informed analytical decisions.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, and the precise spatial arrangement of atoms, which is often unattainable with other techniques. For a molecule like this compound, where stereochemistry and conformational rigidity are critical to its function, X-ray crystallography offers the ultimate structural confirmation.
The process, in essence, involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically decoded to generate a detailed electron density map, from which the atomic positions can be determined with exceptional precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed, step-by-step methodology for the crystallographic analysis of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.
-
Procedure:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, vapor diffusion can be used, where a vial containing the sample solution is placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the sample solution will gradually decrease the solubility, promoting crystal growth.
-
Monitor for crystal formation over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be carefully mounted on the diffractometer to ensure it remains stationary during data collection.
-
Procedure:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
-
Mount the loop on the goniometer head of the single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The structure is then "solved" by determining the initial positions of the atoms and "refined" to improve the agreement between the calculated and observed diffraction data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and space group using software like APEX or CrysAlisPro.
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, and thermal parameters.
-
Validate the final structure using tools like PLATON or CheckCIF.
-
-
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary and often more accessible information about the molecule's identity and behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | Soluble sample (mg quantities) | Small amount of sample (µg to ng) | Solid or liquid sample (mg quantities) |
| Strengths | Unambiguous structural determination | Provides detailed information about the molecule in solution | High sensitivity and accuracy in mass determination | Rapid and non-destructive functional group analysis |
| Limitations | Crystal growth can be challenging and time-consuming | Does not provide absolute 3D structure directly | Does not provide stereochemical information | Limited structural information beyond functional groups |
| Application to Topic | Definitive confirmation of the bicyclo[2.2.2]octane core's stereochemistry and the relative orientation of the amino and carboxylate groups. | Confirmation of the bicyclic framework and the connectivity of the ethyl ester and amino groups through ¹H and ¹³C NMR.[1][2] 2D NMR techniques (COSY, HSQC, HMBC) can further elucidate the proton-carbon framework.[3][4] | Determination of the exact molecular weight and confirmation of the elemental formula. Fragmentation patterns can provide clues about the structure.[5][6][7] | Identification of key functional groups such as the N-H stretch of the amine, the C=O stretch of the ester, and C-N and C-O stretches.[8][9][10][11] |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would be indispensable.
-
¹H NMR: Would show distinct signals for the protons on the bicyclic ring, the ethyl group of the ester, and the amine protons. The coupling patterns and chemical shifts would provide valuable information about the connectivity and the local electronic environment of the protons.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the bicyclic core, the ester carbonyl, and the ethyl group carbons.[1] The chemical shifts would be characteristic of the different carbon types.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[12] For our target molecule, ESI-TOF (Electrospray Ionization - Time of Flight) would be a suitable technique to obtain the accurate mass of the protonated molecule, confirming its elemental composition.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine.
-
C=O stretching of the ester group.
-
C-H stretching of the aliphatic bicyclic framework and the ethyl group.
-
C-N and C-O stretching vibrations.
Visualizing the Workflow and Comparisons
To better illustrate the experimental workflow and the logical relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship and complementarity of analytical techniques for structural elucidation.
Conclusion
For the unambiguous characterization of this compound, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of structural detail. However, a comprehensive characterization package should integrate data from complementary techniques. NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, mass spectrometry confirms the molecular formula with high accuracy, and FTIR spectroscopy offers a rapid means of identifying key functional groups. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to confidently elucidate and validate the structure of this and other complex bicyclic molecules, thereby accelerating the drug discovery and development process.
References
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(1), 917-925. [Link]
-
Garcia-Garibay, M. A., et al. (2014). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Journal of the American Chemical Society, 136(29), 10426–10434. [Link]
-
Woll, K. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
Singh, U. P., et al. (2010). Ultrasonic synthesis and crystal structure analysis of two trimethylsilyloxy-substituted bicyclo[2.2.2]octene derivatives. Journal of Chemical Sciences, 122(5), 737-742. [Link]
-
Stănescu, M. D., et al. (2007). DIBENZOBICYCLO[2.2.2]OCTANE DERIVATIVES. II. STRUCTURE OF A NEW DERIVATIVE OF 9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11,12-DICARBOXIMIDE. Revue Roumaine de Chimie, 52(1), 59-63. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1699–1711. [Link]
-
SpectraBase. (n.d.). Bicyclo(2.2.2)octane. [Link]
-
NIST. (n.d.). Bicyclo[2.2.2]octane. In NIST Chemistry WebBook. [Link]
-
Banwell, M. G., et al. (2021). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. Australian Journal of Chemistry, 74(9), 640-651. [Link]
-
Fischer, R., et al. (2000). 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics, 19(20), 4056–4059. [Link]
-
Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140. [Link]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-2-carbonitrile. [Link]
-
Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]
-
Allen, D. W., et al. (1980). Mass spectral studies of some derivatives of 7‐azanorbornane and 2‐azabicyclo‐[2.2.2]octane. Organic Mass Spectrometry, 15(9), 487-489. [Link]
-
Stănescu, M. D., et al. (2007). DIBENZOBICYCLO[2.2.2]OCTANE DERIVATIVES. II.1 STRUCTURE. Revue Roumaine de Chimie, 52(1), 59-63. [Link]
-
Reddy, G. S., et al. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(26), 14505-14515. [Link]
-
Poulos, T. L. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Rodríguez-Molina, B., et al. (2014). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster. Journal of the American Chemical Society, 136(29), 10426–10434. [Link]
-
Stănescu, M. D., et al. (2005). Thermal behaviour of some dibenzobicyclo[2.2.2]octane derivatives. Journal of Thermal Analysis and Calorimetry, 81(3), 603-607. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Bicyclo[2.2.2]octane-2-carbonitrile | C9H13N | CID 243828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
The Versatile Bicyclo[2.2.2]octane Scaffold: A Comparative Guide to the Biological Activity of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) framework, a rigid, three-dimensional scaffold, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for aromatic rings make it a valuable component in the design of novel therapeutics. By replacing planar aromatic moieties, the BCO scaffold can enhance physicochemical properties such as solubility and metabolic stability, crucial for improving a drug candidate's pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of analogs based on the ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate template, with a focus on their anticancer and antiprotozoal potential. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols to support further research and development.
The Bicyclo[2.2.2]octane Core: A Foundation for Diverse Biological Activities
The inherent rigidity of the BCO scaffold allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. This structural feature has been exploited to develop compounds with a range of biological activities, including neuroprotective, antimicrobial, anticancer, and antiprotozoal effects. The this compound core provides key functional groups—an ester and an amine—that can be readily modified to explore a wide chemical space and modulate biological activity.
Anticancer Activity: Targeting the MDM2-p53 Interaction
A promising avenue for anticancer therapy is the inhibition of the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor p53. Overexpression of MDM2 leads to the degradation of p53, thereby promoting tumor cell survival. Small molecules that can block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Analogs of bicyclo[2.2.2]octane-1-carboxylic acid have been investigated as potent inhibitors of the MDM2-p53 interaction. The BCO scaffold in these inhibitors serves as a rigid core to present key pharmacophoric groups that mimic the binding of p53 to MDM2.
Comparative Analysis of MDM2 Inhibitors
| Compound ID | Target | IC50 (nM) | Ki (nM) | Cell Line |
| 55 | MDM2 | 6.4 | < 1 | SJSA-1 |
| 56 | MDM2 | 3.7 | < 1 | SJSA-1 |
Table 1: Inhibition of the MDM2-p53 interaction by bicyclo[2.2.2]octane-1-carboxylic acid analogs. Data sourced from a 2024 study on MDM2 inhibitors.[1]
The data indicates that subtle modifications to the substituents on the bicyclo[2.2.2]octane core can significantly impact the inhibitory potency. Compound 56 , for instance, demonstrates a higher binding affinity to MDM2 compared to compound 55 . This highlights the importance of the precise positioning of interacting moieties, a key advantage offered by the rigid BCO scaffold.
Signaling Pathway of MDM2-p53 Interaction and its Inhibition
Figure 1: The MDM2-p53 signaling pathway and its disruption by a bicyclo[2.2.2]octane analog. Under normal conditions, MDM2 targets p53 for degradation. BCO analogs can inhibit this interaction, leading to p53 stabilization and the induction of apoptosis.
Experimental Protocol: Fluorescence Polarization Assay for MDM2-p53 Interaction
This protocol outlines a fluorescence polarization (FP) assay to identify and characterize small molecule inhibitors of the MDM2-p53 interaction.[2]
Objective: To measure the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and to screen for compounds that inhibit this interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
-
Test compounds (BCO analogs) dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer.
-
Prepare a stock solution of MDM2 protein in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add 2 µL of the test compound solution or DMSO (for control wells).
-
Add 18 µL of a solution containing the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer to each well. The final concentrations should be optimized, but a starting point could be 10 nM for the peptide and 50 nM for the protein.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of unbound fluorescent peptide.
-
Calculate the percent inhibition for each test compound concentration relative to the controls (no inhibitor and no protein).
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Figure 2: Workflow for the Fluorescence Polarization Assay.
Antiprotozoal Activity: Combating Tropical Diseases
Derivatives of 4-aminobicyclo[2.2.2]octane have demonstrated significant potential as antiprotozoal agents, particularly against the causative agents of malaria (Plasmodium falciparum) and African trypanosomiasis (Trypanosoma brucei rhodesiense).[3][4] The rigid BCO scaffold allows for the exploration of structure-activity relationships by modifying substituents at various positions.
Comparative Analysis of Antiprotozoal Activity
| Compound Type | R Group | IC50 vs. P. falciparum (µM) | IC50 vs. T. b. rhodesiense (µM) |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Phenyl | 0.23 - 0.72 | < 0.3 |
| Bicyclo[2.2.2]octanone oximes | - | 0.08 - 0.15 | - |
| Bicyclo[2.2.2]octan-2-yl benzoate | Benzoyl | - | ~0.7 |
| Chloroquine (control) | - | 0.12 (sensitive strains) | - |
| Suramin (control) | - | - | 0.0075 |
Table 2: Antiprotozoal activity of various bicyclo[2.2.2]octane derivatives. Data sourced from studies on antiprotozoal agents.[3][5]
The results indicate that derivatization of the bicyclo[2.2.2]octane core can lead to potent antiprotozoal compounds. For instance, the bicyclooctanone oximes exhibit antiplasmodial activity comparable to the standard drug chloroquine. The 4'-phenylthiosemicarbazone derivatives show strong activity against both P. falciparum and T. b. rhodesiense. These findings underscore the potential of the BCO scaffold in developing novel treatments for these devastating diseases.
Experimental Protocol: In Vitro Antiprotozoal Assay
This protocol provides a general framework for the in vitro assessment of the antiprotozoal activity of BCO analogs against P. falciparum and T. b. rhodesiense.[3][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against parasitic protozoa.
Materials:
-
Cultures of P. falciparum (e.g., K1 strain, chloroquine-resistant)
-
Cultures of T. b. rhodesiense (e.g., STIB 900)
-
Appropriate culture media and supplements
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control drugs (e.g., chloroquine for P. falciparum, suramin for T. b. rhodesiense)
-
Reagents for assessing parasite viability (e.g., SYBR Green for P. falciparum, Alamar Blue for T. b. rhodesiense)
-
Fluorescence or absorbance plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and control drugs in the culture medium.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted compounds.
-
Add the parasite suspension to each well.
-
Include control wells with parasites only (negative control) and parasites with the control drug (positive control).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for P. falciparum; 37°C for T. b. rhodesiense) for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., SYBR Green or Alamar Blue) to each well and incubate for a further period.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control.
-
Plot the inhibition percentage against the compound concentration and determine the IC50 value using a suitable regression model.
-
Figure 3: General Workflow for In Vitro Antiprotozoal Assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The rigid three-dimensional nature of the BCO core provides a unique platform for the design of potent and selective inhibitors of various biological targets. The data presented in this guide highlights the potential of these compounds as anticancer and antiprotozoal agents.
Future research should focus on the systematic exploration of the structure-activity relationships of these analogs. This includes the synthesis of a broader range of derivatives with modifications at the ester, amino, and bicyclic core positions. Furthermore, expanding the scope of biological screening to other relevant targets, such as nicotinic acetylcholine receptors and other CNS targets, could unveil new therapeutic applications for this versatile scaffold. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field to further investigate and optimize the therapeutic potential of this compound analogs.
References
- Fry, D. C., et al. (2005). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. Methods in Enzymology, 399, 622-633.
- Seebacher, W., et al. (2013). Antiprotozoal Activity of Bicyclic Diamines With a N-methylpiperazinyl Group at the Bridgehead Atom. European Journal of Medicinal Chemistry, 69, 544-551.
- Seebacher, W., et al. (2005). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. European Journal of Medicinal Chemistry, 40(9), 920-928.
- BenchChem. (2025). Mdm2-IN-21 Immunoprecipitation with p53.
- Seebacher, W., et al. (2005). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. Request PDF.
- Revvity. (n.d.). Development of an AlphaLISA assay to measure and screen inhibitors of the p53-MDM2 interaction.
- Berger, H., et al. (2006). Antiprotozoal Activities of New Bis-Chlorophenyl Derivatives of Bicyclic Octanes and Aza-Nonanes. Bioorganic & Medicinal Chemistry Letters, 16(20), 5457-5461.
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 26(3-4), 269-277.
- Meso Scale Diagnostics. (n.d.).
- Smolecule. (n.d.). Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate.
- MDPI. (2013). Molecules, Volume 18, Issue 12. Journal Issue.
- Wang, S., et al. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery (pp. 313-333). Royal Society of Chemistry.
- Universal Biologicals. (n.d.). This compound.
- Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1454-1472.
- Roberts, H. D., & Cason, J. (1951). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 73(8), 3665-3668.
- Zhang, Y., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules, 28(11), 4386.
- CymitQuimica. (n.d.). This compound.
- Fülöp, F., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 18(12), 15489-15504.
- Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977.
- Weis, R., et al. (2006). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 11(4), 263-270.
- MDPI. (2013). Molecules, Volume 18, Issue 12. Journal Issue.
- ResearchGate. (2005). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities.
- ResearchGate. (2007). ChemInform Abstract: Epimers of Bicyclo[2.2.2]octan-2-ol Derivatives with Antiprotozoal Activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Derivatives as Nicotinic Acetylcholine Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives, a class of compounds with significant potential for modulating nicotinic acetylcholine receptors (nAChRs). We will explore the synthesis of this rigid scaffold, dissect the anticipated impact of structural modifications on receptor affinity and functional activity, and compare these derivatives with established nAChR modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the cholinergic system.
The Bicyclo[2.2.2]octane Scaffold: A Privileged Element in CNS Drug Discovery
The bicyclo[2.2.2]octane core is a highly valued scaffold in medicinal chemistry due to its rigid, three-dimensional structure. This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Unlike flexible aliphatic chains, the bicyclo[2.2.2]octane framework presents substituents in well-defined spatial orientations, which is crucial for optimizing interactions with the intricate binding pockets of receptors such as nAChRs. Furthermore, this saturated bicyclic system can serve as a bioisostere for aromatic rings, offering improved metabolic stability and pharmacokinetic properties.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound and its derivatives typically commences with a Diels-Alder reaction to construct the bicyclo[2.2.2]octene ring system, followed by functional group manipulations. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Exploration
While comprehensive SAR data for a broad series of this compound derivatives is not extensively published, we can infer the likely SAR based on studies of related bicyclic nAChR modulators. The key points for modification are the 4-amino group and the 1-carboxylate ester.
Modifications at the 4-Amino Position
The 4-amino group is a critical determinant of activity and selectivity. Its basicity and the nature of its substituents will dictate interactions with the receptor.
Caption: Relationship between 4-amino group modifications and biological activity.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen will influence its pKa and hydrogen bonding capacity. For many nAChR ligands, a protonated nitrogen is crucial for a key cation-π interaction with aromatic residues in the binding site.
-
Alkyl Substituents: Small alkyl groups (e.g., methyl, ethyl) may be well-tolerated, while bulkier groups could introduce steric hindrance, potentially leading to reduced affinity or a shift from agonism to antagonism.
-
Aryl and Heteroaryl Substituents: Introduction of aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrophobic interactions within the binding pocket, significantly enhancing affinity. The nature and substitution pattern of these rings will be critical for subtype selectivity.
Modifications of the 1-Carboxylate Ester
The ethyl carboxylate at the 1-position offers another handle for modification.
-
Ester Homologation: Varying the alcohol portion of the ester (e.g., methyl, propyl, benzyl) can probe the size and nature of the corresponding pocket in the receptor.
-
Conversion to Amides: Amide derivatives introduce a hydrogen bond donor and can alter the electronic properties and metabolic stability of the molecule.
-
Bioisosteric Replacements: The ester could be replaced with other functional groups like oxadiazoles or tetrazoles to modulate physicochemical properties and receptor interactions.
Comparative Analysis with Known nAChR Modulators
To contextualize the potential of this compound derivatives, it is instructive to compare their core structure with that of established nAChR modulators.
| Compound | Structure | Receptor Subtype(s) | Activity |
| Nicotine | α4β2, α7, etc. | Agonist | |
| Varenicline | α4β2, α7 | Partial Agonist (α4β2), Full Agonist (α7) | |
| Epibatidine | Non-selective | Potent Agonist | |
| PNU-120596 | α7 | Positive Allosteric Modulator (PAM) | |
| AR-R17779 | α7 | Selective Full Agonist |
The bicyclo[2.2.2]octane scaffold of our topic compounds shares the rigid, nitrogen-containing core present in many potent nAChR ligands like epibatidine and varenicline. The strategic placement of functional groups at the 1 and 4 positions allows for the exploration of key interaction points within the nAChR binding sites.
Experimental Protocols
General Synthesis of this compound Derivatives
Caption: Experimental workflow for the derivatization of the 4-amino group.
Radioligand Binding Assay for nAChR Affinity
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cultured cells expressing the desired nAChR subtype in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay (Calcium Flux) for nAChR Activity
-
Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: For antagonist or PAM assays, add a known agonist (e.g., acetylcholine) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. Its rigid three-dimensional structure provides a solid foundation for the rational design of potent and selective ligands. By systematically modifying the 4-amino and 1-carboxylate moieties, it is anticipated that compounds with a range of activities, from potent agonists to selective antagonists and potentially allosteric modulators, can be discovered. Further experimental validation of the SAR hypotheses presented in this guide will be crucial for advancing this chemical series toward clinical development.
References
-
Seebacher, W., Schlapper, C., Brun, R., Kaiser, M., Saf, R., & Weis, R. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. [Link]
-
Carroll, F. I., Lee, J. R., Navarro, H. A., Brieaddy, L. E., Abraham, P., Damaj, M. I., & Martin, B. R. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of Medicinal Chemistry, 44(24), 4039-4041. [Link]
-
Mullen, G., Napier, J., Balestra, M., DeCory, T., Hale, G., Macor, J., ... & Gordon, J. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]
-
Fülöp, F., Szatmári, I., & Lázár, L. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(12), 14386-14401. [Link]
- Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptor modulators. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
-
Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic acetylcholine receptors as therapeutic targets in CNS disorders. Trends in Pharmacological Sciences, 36(2), 96-108. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
Pharmacokinetic properties of compounds derived from Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
A Comparative Pharmacokinetic Guide to Bicyclo[2.2.2]octane-Based Scaffolds in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Drug Design
In modern medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional (3D) scaffolds is a well-established principle for improving pharmacological properties. The over-reliance on aromatic rings can lead to metabolic liabilities, poor solubility, and off-target effects.[1] Saturated bioisosteres—non-aromatic structural mimics—offer a compelling solution. Among these, the bicyclo[2.2.2]octane (BCO) core, the central scaffold of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, has emerged as a valuable building block.[1][2]
The BCO scaffold provides a rigid, cage-like framework that allows for the precise spatial orientation of functional groups, mimicking the vectorality of a para-substituted phenyl ring while significantly increasing the fraction of sp³-hybridized carbons (Fsp³).[1] This increased 3D character is often correlated with improved clinical success.[1] However, the introduction of such a lipophilic and rigid structure profoundly impacts a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of BCO-derived compounds, offering experimental insights and protocols for researchers in drug development.
Section 1: BCO vs. Alternative Scaffolds: A Physicochemical & Pharmacokinetic Comparison
The decision to incorporate a BCO scaffold is often a trade-off. While it can enhance target binding and introduce desirable 3D characteristics, its inherent lipophilicity can negatively affect solubility and metabolic stability.[3][4] A key strategy in drug design is to weigh these properties against alternative scaffolds, such as the more flexible piperidine ring or the related bridged system, quinuclidine.[5][6]
A study involving analogs of the anticancer drug Imatinib provides a direct comparison. Replacing a para-substituted phenyl ring with a BCO scaffold (compound 86 ) resulted in a more than three-fold decrease in aqueous solubility.[3] Conversely, a novel 2-oxabicyclo[2.2.2]octane bioisostere (compound 85 ), where a methylene bridge is replaced by oxygen, restored solubility to levels comparable to the original drug, highlighting the significant impact of subtle structural changes.[3][4]
| Compound | Core Scaffold | Aqueous Solubility (µM) | cLogP (Calculated) | Metabolic Stability (% remaining after 1h in HLM) |
| Imatinib (Control) | p-phenyl | 351 | 4.51 | 45% |
| Analog 86 | Bicyclo[2.2.2]octane | 113 | 5.23 | 68% |
| Analog 85 | 2-Oxabicyclo[2.2.2]octane | 389 | 3.87 | 75% |
| (Data synthesized from Mykhailiuk, et al., Nat. Commun., 2023)[3][4] |
Expert Interpretation: The data clearly illustrates the classic trade-off. The standard BCO scaffold in Analog 86 improved metabolic stability, likely by removing an aromatic site of metabolism, but at the cost of significantly reduced solubility due to increased lipophilicity.[3] The 2-oxa-BCO analog, however, offers the "best of both worlds": improved metabolic stability and enhanced solubility, driven by the introduction of a polar ether linkage that lowers cLogP.[3][4] This underscores a critical principle: the BCO scaffold is not a simple "drop-in" replacement for a phenyl ring but requires careful analoging to optimize ADME properties.
Section 2: In Vivo Pharmacokinetic Profiles: A Case Study
While in vitro data is crucial for screening, in vivo studies provide the definitive assessment of a compound's behavior. A pharmacokinetic study of BMABO, a radio-sensitizing agent with a complex azabicyclo[2.2.2]octane core, reveals key challenges associated with this scaffold.[7]
Following a 20 mg/kg oral dose in Sprague-Dawley rats, BMABO exhibited an average maximum plasma concentration (Cmax) of 1,710 ± 503 ng/mL.[7] However, when compared to intravenous administration, the absolute oral bioavailability was only 6.2%.[7]
In Vivo PK Parameters for BMABO in Rats [7]
| Parameter | Value | Route |
| Dose | 20 mg/kg | Oral |
| Cmax | 1,710 ± 503 ng/mL | Oral |
| AUC | 3,561 ± 670 ng·min· kg/mL ·mg | Oral |
| Oral Bioavailability (%F) | 6.2% | Oral vs. IV |
Expert Interpretation: The low oral bioavailability of BMABO is a common hurdle for rigid, lipophilic scaffolds.[7] This can be attributed to several factors, including poor aqueous solubility limiting dissolution in the gastrointestinal tract, high first-pass metabolism in the liver, or action of efflux transporters like P-glycoprotein (P-gp).[8] For BCO-containing compounds, improving bioavailability often requires medicinal chemistry efforts to modulate physicochemical properties, such as reducing lipophilicity or blocking sites of metabolism.
Section 3: Key Experimental Protocols for PK Assessment
To generate reliable and comparable pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are methodologies for two fundamental in vitro ADME assays.
Protocol 3.1: Human Liver Microsomal (HLM) Metabolic Stability Assay
This assay is the workhorse for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
Objective: To determine the rate at which a test compound is metabolized by human liver microsomes, typically expressed as half-life (t½) and intrinsic clearance (CLint).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).
-
Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be run in parallel to ensure the HLM and cofactor system are active and performing as expected. A control incubation without NADPH should also be included to check for non-enzymatic degradation.
Workflow Visualization: In Vitro ADME Screening Cascade
The following diagram illustrates a typical workflow for screening compounds, starting with fundamental physicochemical properties and progressing to more complex biological assays.
Caption: A typical in vitro ADME screening cascade for drug candidates.
Section 4: Conclusion and Future Directions
The bicyclo[2.2.2]octane scaffold, including derivatives of this compound, is a powerful tool in the medicinal chemist's arsenal for creating potent, 3D-rich drug candidates.[1][2] However, its successful implementation requires a keen awareness of the associated pharmacokinetic challenges, namely the potential for poor solubility and low oral bioavailability.[3][7]
Comparative studies demonstrate that while the BCO core can enhance metabolic stability, this often comes at the expense of aqueous solubility.[3][4] The path forward lies in intelligent scaffold decoration and modification. The development of heteroatom-containing analogs, such as the 2-oxabicyclo[2.2.2]octane system, provides a promising strategy to mitigate the lipophilicity of the carbocyclic core while retaining its advantageous rigidity and metabolic resilience.[3][4] Ultimately, a multi-parameter optimization approach, guided by robust in vitro and in vivo pharmacokinetic data, is essential to unlock the full therapeutic potential of this valuable chemical scaffold.
References
- A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.
- Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias.
- (PDF) Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
- Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8. Benchchem.
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Bicyclic Piperidines via [2 + 2] Photocycloaddition | Request PDF.
- (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Introduction
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a crucial bridged carbocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic scaffold provides a well-defined three-dimensional orientation of substituents, making it an attractive motif for the design of novel therapeutics and functional materials. The presence of both an amino group and an ester at the bridgehead positions offers versatile handles for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the strategic advantages and experimental considerations of each pathway.
The core challenge in synthesizing this molecule lies in the construction of the bicyclo[2.2.2]octane framework and the stereocontrolled installation of functional groups at the 1- and 4-positions. This analysis will focus on the most prevalent and practical strategies, including those leveraging the Hofmann and Curtius rearrangements, and multi-step sequences starting from pre-formed bicyclic precursors.
Route 1: Synthesis via Hofmann Rearrangement
The Hofmann rearrangement provides a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2] This route typically commences with the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Overall Synthetic Scheme
Caption: Synthetic pathway via Hofmann Rearrangement.
Mechanistic Insights
The key transformation is the Hofmann rearrangement of the mono-amide derivative.[2][3] The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate.[1][4] The isocyanate is then trapped with ethanol to yield the corresponding ethyl carbamate, which can be hydrolyzed to the final amine product. Alternatively, if the rearrangement is conducted in a non-nucleophilic solvent, the isocyanate can be isolated and subsequently reacted with ethanol.[1]
Experimental Protocol
Step 1: Mono-amidation of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is treated with thionyl chloride to form the diacid chloride.
-
The diacid chloride is then reacted with a controlled amount of ammonia to selectively form the mono-amide mono-acid.
Step 2: Esterification
-
The mono-amide mono-acid is esterified using ethanol under acidic conditions (e.g., sulfuric acid catalyst) to yield the mono-amide mono-ester.
Step 3: Hofmann Rearrangement
-
The mono-amide mono-ester is treated with bromine and sodium hydroxide in a suitable solvent.
-
The reaction mixture is heated to facilitate the rearrangement to the isocyanate.
-
The isocyanate is trapped in situ with ethanol to form the ethyl carbamate.
Step 4: Hydrolysis (if necessary)
-
The resulting carbamate can be hydrolyzed under acidic or basic conditions to afford the target primary amine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable methodology. | Multi-step synthesis can lead to lower overall yield. |
| Readily available starting materials. | Use of bromine requires careful handling. |
| Good for small to medium scale synthesis. | The reaction may require careful control of stoichiometry to achieve mono-amidation. |
Route 2: Synthesis via Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid derivative, in this case, an acyl azide, into an isocyanate, which can then be converted to an amine or a carbamate.[5][6][7] This route also typically begins with a derivative of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Overall Synthetic Scheme
Caption: Synthetic pathway via Curtius Rearrangement.
Mechanistic Insights
The cornerstone of this route is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[6][8] The rearrangement is a concerted process, which helps to retain the stereochemistry of the migrating group.[5][6] The resulting isocyanate is a versatile intermediate that can be trapped with ethanol to form a carbamate, which is then hydrolyzed to the desired amine.[9]
Experimental Protocol
Step 1: Preparation of the Mono-ester Mono-acid Chloride
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is first converted to its mono-ethyl ester by reacting it with one equivalent of ethanol under acidic conditions.
-
The remaining carboxylic acid is then converted to the acid chloride using a reagent such as thionyl chloride or oxalyl chloride.
Step 2: Formation of the Acyl Azide
-
The acid chloride is reacted with an azide source, typically sodium azide (NaN₃), to form the acyl azide. This step must be performed with caution due to the potentially explosive nature of acyl azides.
Step 3: Curtius Rearrangement and Trapping
-
The acyl azide is carefully heated in an inert solvent, leading to the rearrangement and formation of the isocyanate.
-
The isocyanate is then reacted with ethanol to form the ethyl carbamate derivative.
Step 4: Hydrolysis
-
The carbamate is hydrolyzed using acidic or basic conditions to yield this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Generally provides good yields. | Involves the use of potentially explosive acyl azides. |
| The isocyanate intermediate can be isolated. | Requires careful temperature control during the rearrangement. |
| Milder conditions may be possible compared to the Hofmann rearrangement. | Multi-step process. |
Route 3: Multi-step Synthesis from 1,4-Cyclohexanedione
An alternative approach involves the construction of the bicyclo[2.2.2]octane core from acyclic or monocyclic precursors. A common starting material for such a strategy is 1,4-cyclohexanedione.
Overall Synthetic Scheme
Caption: De novo synthesis of the bicyclic core.
Mechanistic Insights
This route is more varied and can involve a range of different reactions to build the bicyclic system, such as Diels-Alder reactions or tandem Michael addition-aldol condensation sequences (Robinson annulation).[10][11] Once the bicyclo[2.2.2]octane skeleton is in place, a series of functional group interconversions are required to install the desired amino and ester groups at the bridgehead positions. This often involves the conversion of a hydroxyl group to an amine, for instance, via a Mitsunobu reaction with an azide source followed by reduction.
Experimental Protocol (Illustrative Example)
Step 1: Bicyclic Core Formation
-
A Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the bicyclo[2.2.2]octene framework. For example, the reaction of 1,3-cyclohexadiene with a suitable acrylate.[12]
-
Alternatively, an intramolecular aldol condensation can be used to form the bicyclic system.[11]
Step 2: Functional Group Installation
-
The resulting bicyclic intermediate is then functionalized. For example, a ketone can be reduced to an alcohol.
-
The alcohol can be converted to a good leaving group (e.g., mesylate or tosylate) and then displaced with an azide.
-
The ester group is introduced, often through oxidation of a primary alcohol to a carboxylic acid followed by esterification.
Step 3: Final Reduction
-
The azide is reduced to the primary amine, commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the final product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Offers flexibility in the introduction of various substituents. | Typically involves a longer synthetic sequence. |
| Can be adapted for asymmetric synthesis. | May require more complex purification procedures. |
| Avoids the use of highly toxic or explosive reagents in the key amine-forming step. | Overall yields can be lower due to the number of steps. |
Comparative Summary
| Feature | Route 1: Hofmann Rearrangement | Route 2: Curtius Rearrangement | Route 3: De Novo Synthesis |
| Starting Material | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 1,4-Cyclohexanedione or other simple cyclic/acyclic precursors |
| Key Reaction | Hofmann Rearrangement | Curtius Rearrangement | Diels-Alder, Robinson Annulation, etc. |
| Overall Yield | Moderate | Moderate to Good | Variable (often lower) |
| Scalability | Good | Moderate (caution with azides) | Potentially challenging |
| Safety Concerns | Use of Bromine | Use of potentially explosive acyl azides | Dependent on specific reagents used |
| Versatility | Limited to amine formation | Broader utility of isocyanate intermediate | High, allows for diverse functionalization |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research, including the desired scale, available starting materials, and safety considerations.
-
The Hofmann rearrangement represents a robust and well-trodden path, particularly suitable for laboratory-scale synthesis where the starting dicarboxylic acid is readily accessible.
-
The Curtius rearrangement offers a slightly more versatile alternative, though it necessitates stringent safety protocols due to the handling of acyl azides. The potential to isolate the isocyanate intermediate can be advantageous for certain applications.
-
De novo synthesis provides the greatest flexibility for creating analogues with diverse substitution patterns. However, this versatility often comes at the cost of a longer, more complex synthetic sequence with potentially lower overall yields.
For researchers primarily needing access to the title compound itself on a moderate scale, the Hofmann and Curtius rearrangements from bicyclo[2.2.2]octane-1,4-dicarboxylic acid are likely the most efficient choices. For those engaged in extensive structure-activity relationship studies requiring a variety of analogues, a de novo approach, despite its complexities, may be the more strategic long-term investment.
References
-
A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Synfacts, 2011(10), 1098-1098. [Link]
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919. [Link]
-
The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by Li and co‐workers, and its coordination chemistry in the presence of cobalt(II) ions. ResearchGate. [Link]
-
Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide. National Institutes of Health. [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 265-276. [Link]
-
Synthesis of dibarrelane, a dibicyclo[2.2.2]octane hydrocarbon. Journal of the American Chemical Society, 92(24), 7109-7113. [Link]
-
Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 83(18), 3904-3907. [Link]
-
Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures. SciSpace. [Link]
-
Synthesis of bicyclo[2.2.2]octanes. Justia Patents. [Link]
-
The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. Australian Journal of Chemistry, 74(9), 640-651. [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Science Publishing. [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives.
-
The intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes: a useful tool in the synthesis of natural products. Arkat USA. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Synthesis of ethanoquinazolin-4-ones 15 and 16, and retro Diels-Alder reaction of 16. ResearchGate. [Link]
-
Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as ke. RSC Publishing. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
Synthesis of New Esters and Oximes with 4-Aminobicyclo[2.2.2]octane Structure and Evaluation of Their Antitrypanosomal and Antiplasmodial Activities. ResearchGate. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI. [Link]
-
Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. PubMed. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. National Institutes of Health. [Link]
-
Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic. pubs.acs.org. [Link]
- Synthesis of bicyclo[2.2.2]octanes.
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Based MDM2 Inhibitors Against Established Clinical Standards
In the landscape of oncology drug discovery, the reactivation of the p53 tumor suppressor pathway stands as a cornerstone of targeted therapy. A key strategy to achieve this is the inhibition of the p53-MDM2 protein-protein interaction, a critical cellular checkpoint that is frequently dysregulated in various cancers.[1][2][3] This guide provides a technical comparison of an emerging class of inhibitors, those based on the Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate scaffold, against established clinical standards for MDM2 inhibition. We will delve into the rationale for this novel scaffold, present comparative efficacy data, and provide detailed protocols for the key assays used in their evaluation.
The Rationale: Moving Beyond "Flatland" in Drug Design
Traditional drug discovery has often been dominated by aromatic, planar molecules. However, there is a growing appreciation for the advantages of incorporating three-dimensional (3D) scaffolds into drug candidates. The bicyclo[2.2.2]octane (BCO) core is a prime example of a 3D bioisostere for the commonly used para-phenyl ring.[4] The geometric constraints of the BCO scaffold offer a rigid framework that can position substituents in precise spatial orientations, potentially leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the increased fraction of sp3-hybridized carbon atoms in the BCO scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are often challenges with flat, aromatic compounds.[4]
In the context of MDM2 inhibitors, the goal is to mimic the binding of three key p53 amino acid residues—Phenylalanine-19, Tryptophan-23, and Leucine-26—into a deep hydrophobic pocket on the surface of MDM2.[5][6] The rigid BCO scaffold provides an excellent platform to project the necessary pharmacophoric groups into these pockets, potentially offering a superior alternative to more flexible or planar scaffolds.
The Target: The p53-MDM2 Signaling Axis
The p53 protein, often called the "guardian of the genome," is a critical transcription factor that responds to cellular stress signals, such as DNA damage or oncogene activation.[7][8][9] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death).[10][11] The activity of p53 is tightly controlled by its principal negative regulator, MDM2, an E3 ubiquitin ligase.[3][12] MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.[3][12] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for unchecked cell proliferation.[13][14] Therefore, small-molecule inhibitors that disrupt the p53-MDM2 interaction can liberate p53, restoring its tumor-suppressive functions.[1][14]
Below is a diagram illustrating the core p53-MDM2 signaling pathway.
Caption: The p53-MDM2 signaling pathway and points of therapeutic intervention.
Comparative Efficacy: In Vitro Data
The efficacy of novel inhibitors is initially assessed through in vitro biochemical and cell-based assays. A key metric is the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which quantifies the inhibitor's potency in disrupting the p53-MDM2 interaction. This is often followed by cell viability assays to determine the compound's ability to kill cancer cells that are dependent on MDM2 overexpression.
The following table summarizes the reported in vitro efficacy data for a representative this compound based inhibitor (Compound 56 from PMID: 28436283) and compares it with several standard MDM2 inhibitors that have entered clinical trials.[11]
| Compound Class | Specific Compound | MDM2 Binding Assay (IC50/Ki) | Cell Growth Inhibition (SJSA-1 Osteosarcoma Cells, IC50) | Reference |
| Bicyclo[2.2.2]octane-based | Compound 56 | IC50 = 3.7 nM; Ki < 1 nM | ~50 nM (estimated from graphical data) | [11] |
| Nutlin-class | Nutlin-3a | IC50 = 90 nM | ~300 nM | [12] |
| Pyrrolidine-based | RG7388 (Idasanutlin) | IC50 = 6 nM | Not directly reported for SJSA-1 in this reference, but potent in other p53 WT cells | [6] |
| Piperidinone-based | AMG 232 (KRT-232) | Ki = 0.044 nM | IC50 = 9.1 nM | [14] |
| Spirooxindole-based | MI-77301 (SAR405838) | Ki = 0.88 nM | IC50 = 96 nM | [14] |
Note: Assay conditions and cell lines can vary between studies, so direct comparisons should be interpreted with caution. The data presented here are for illustrative purposes.
As the data indicates, the representative bicyclo[2.2.2]octane-based inhibitor demonstrates high potency in both biochemical and cell-based assays, comparable to or exceeding that of some clinical standards.[11] This provides a strong rationale for the further development of this chemical series.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to evaluate the efficacy of MDM2 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for p53-MDM2 Interaction
This biochemical assay quantifies the ability of a test compound to inhibit the binding of p53 to MDM2.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[15] Recombinant MDM2 protein is tagged with a donor (e.g., Europium-labeled streptavidin that binds to a biotinylated MDM2), and a synthetic peptide derived from the p53 transactivation domain is labeled with an acceptor (e.g., Cy5).[15] When MDM2 and the p53 peptide interact, excitation of the donor results in a FRET signal from the acceptor. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the test compound in the assay buffer.
-
Prepare solutions of biotinylated human MDM2 protein, Europium-labeled streptavidin, and Cy5-labeled p53 peptide (e.g., Cy5-TFSDLWKLL) in the assay buffer at their optimal concentrations (determined through titration experiments).
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no MDM2 or p53 peptide).
-
Add the biotinylated MDM2 protein and the Europium-labeled streptavidin and incubate for 15-30 minutes to allow for binding.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for Cy5).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effect of the inhibitor.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a p53 wild-type cancer cell line known for MDM2 overexpression (e.g., SJSA-1 osteosarcoma or RS4;11 acute leukemia cells) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This preclinical animal model assesses the anti-tumor activity of the inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors.[20][21] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[20]
Step-by-Step Protocol:
-
Xenograft Establishment:
-
Culture the chosen human cancer cell line (e.g., SJSA-1) in vitro.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of ~5 x 10^7 cells/mL.[22]
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).[22]
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the compound and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily for 21 days).
-
Measure the tumor volume (typically using calipers) and the body weight of the mice 2-3 times per week.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p53 and its target proteins) to confirm the mechanism of action in vivo.
-
Below is a diagram outlining the general workflow for evaluating MDM2 inhibitors.
Caption: General experimental workflow for the evaluation of MDM2 inhibitors.
Conclusion
The exploration of novel, 3D-rich scaffolds like bicyclo[2.2.2]octane represents a promising frontier in the development of MDM2 inhibitors. The preliminary data for this compound based inhibitors demonstrate that these compounds can achieve high potency, rivaling that of established clinical candidates. Their rigid structure allows for precise positioning of key functional groups to effectively disrupt the p53-MDM2 interaction, while their improved physicochemical properties may translate to better pharmacokinetic profiles.
The rigorous application of the standardized biochemical, cell-based, and in vivo protocols detailed in this guide is crucial for the continued evaluation and optimization of this and other emerging classes of cancer therapeutics. Through such systematic and comparative studies, the field can continue to advance towards more effective and safer treatments for patients with p53 wild-type cancers.
References
- Levine, A. J. (1997). p53, the cellular gatekeeper for growth and division. Cell, 88(3), 323-331.
-
CUSABIO. (n.d.). p53 signaling pathway. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using MDM2 Inhibitors. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using MDM2 Inhibitor SA53-OS. Retrieved from [Link]
-
Creative Biolabs. (n.d.). p53 Signaling Pathway. Retrieved from [Link]
- Sun, D., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(5), 1454-1472.
-
Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved from [Link]
- Wang, G., et al. (2024). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Pharmacological Research, 107, 107085.
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
- Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8.
-
Patsnap. (2024). What are MDM2-p53 interaction inhibitor and how do they work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]
-
SpringerLink. (n.d.). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay. Retrieved from [Link]
-
Biomedical Research Network. (2021). Drugs that Target p53-Mdm2 Interaction. Retrieved from [Link]
- Zhao, Y., et al. (2013). Small-Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery, 8, e9.
- Shangary, S., & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241.
- Marine, J. C., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences, 21(24), 9549.
-
ResearchGate. (n.d.). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. Retrieved from [Link]
- Zondlo, M. A., et al. (2006). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Biochemistry, 45(41), 12628-12637.
- Bua, S., et al. (2017). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Molecules, 22(8), 1268.
Sources
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 4. Small-molecule MDM2 inhibitors in clinical trials for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massivebio.com [massivebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assay: Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-Hdm2 and p53-Hdm4 interactions is measured by time resolved ... - ChEMBL [ebi.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. xenograft.org [xenograft.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Isomers
In the landscape of modern medicinal chemistry, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical bioisostere for the phenyl ring. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, offering a pathway to improved metabolic stability and solubility of drug candidates.[1] The 1,4-disubstituted BCO core, in particular, provides a non-planar exit vector for functional groups, a desirable trait in scaffold-based drug design. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, two key building blocks in pharmaceutical research.
While direct, side-by-side comparative literature is sparse, this guide synthesizes foundational spectroscopic principles with data from closely related analogs to provide a robust, predictive framework for the identification and characterization of these isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to elucidate the key structural differences.
The Structural Landscape: cis vs. trans Isomers
The core of our investigation lies in the spatial relationship between the amino group at the C4 position and the ethyl carboxylate group at the C1 bridgehead.
Figure 2: Generalized synthetic workflow for producing the target isomers.
A common precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, can be selectively mono-esterified and the remaining carboxylic acid converted to an amide. Subsequent Hofmann rearrangement will yield a mixture of the cis and trans amino esters, which can then be separated chromatographically. Alternatively, stereocontrolled synthetic routes can be designed to favor one isomer over the other.
Spectroscopic Deep Dive: A Comparative Analysis
¹H NMR Spectroscopy: The Power of Proximity
¹H NMR is arguably the most powerful tool for differentiating these isomers. The rigid BCO framework means that the spatial proximity of the substituents in the cis isomer will induce noticeable changes in chemical shifts compared to the trans isomer, where the functional groups are on opposite faces of the molecule.
The most significant predicted differences arise from:
-
Through-space shielding of the ethoxy protons: In the cis isomer, the lone pair of electrons on the amino group is positioned close to the protons of the ethyl ester (-OCH₂CH₃). This proximity is expected to cause a shielding effect, resulting in an upfield shift (lower ppm) for these protons compared to the trans isomer. [2][3]2. Anisotropic effect of the carbonyl group: The magnetic anisotropy of the C=O bond in the ester creates shielding and deshielding cones. [4][5][6][7][8]While this effect is present in both isomers, its influence on the bicyclic protons will differ slightly due to the overall change in the electronic environment induced by the orientation of the amino group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) - cis-Isomer | Predicted δ (ppm) - trans-Isomer | Key Differentiator |
|---|---|---|---|
| -OCH₂ CH₃ (quartet) | ~3.95 | ~4.10 | Shielded in cis isomer |
| -OCH₂CH₃ (triplet) | ~1.15 | ~1.25 | Shielded in cis isomer |
| Bicyclic CH₂ (multiplet) | ~1.70-1.90 | ~1.75-1.95 | Minimal difference |
| -NH₂ (broad singlet) | ~1.5 (variable) | ~1.5 (variable) | Not a reliable differentiator |
¹³C NMR Spectroscopy: Unveiling Steric Interactions
In ¹³C NMR, the stereochemical relationship between substituents in rigid cyclic systems gives rise to predictable chemical shift variations, primarily through the γ-gauche and δ-effects. [9][10][11][12]
-
The γ-gauche Effect: This effect describes the shielding (upfield shift) of a carbon atom that has a gauche (60° dihedral angle) relationship with a substituent three bonds away. In the cis-isomer, the C4-nitrogen is in a γ-gauche position relative to the methylene carbon of the ethyl ester (-OCH₂-), and the carbonyl oxygen is gauche to the C2 and C6 carbons of the bicyclic frame. This should result in a noticeable upfield shift for these carbons compared to the trans isomer, where these interactions are absent. [10][12][13]2. The δ-Effect: Interactions between substituents separated by four bonds can cause either shielding or deshielding. In the cis isomer, a through-space interaction between the C4-nitrogen and the ester's carbonyl carbon (C=O) is likely to cause a deshielding effect (downfield shift) on the carbonyl carbon. [9][11] Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) - cis-Isomer Predicted δ (ppm) - trans-Isomer Key Differentiator C =O ~177.5 ~176.0 Deshielded in cis isomer (δ-effect) -OCH₂ CH₃ ~59.0 ~60.5 Shielded in cis isomer (γ-gauche) C1 (bridgehead) ~40.0 ~40.5 Minimal difference C4 (bridgehead) ~48.0 ~48.5 Minimal difference C2, C3, C5, C6 (CH₂) ~30.0 ~31.5 Shielded in cis isomer (γ-gauche) | -OCH₂CH₃ | ~14.0 | ~14.2 | Minimal difference |
FT-IR Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy is excellent for confirming the presence of functional groups but is generally less effective for distinguishing between these types of stereoisomers. Both the cis and trans isomers will exhibit characteristic absorptions for the primary amine and the ester group.
Expected FT-IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Primary Amine |
| C=O stretch | ~1730 | Ester |
| C-N stretch | 1020 - 1250 | Aliphatic Amine |
| C-O stretch | 1150 - 1250 | Ester |
| N-H bend (scissoring) | 1580 - 1650 | Primary Amine |
The subtle differences in bond angles and electronic environments between the two isomers are unlikely to produce shifts in these broad absorption bands that are significant enough for unambiguous assignment without reference spectra.
Mass Spectrometry: Fragmentation and Ion Stability
In electron ionization mass spectrometry (EI-MS), both isomers are expected to show a similar molecular ion peak (M⁺) at m/z 197. The fragmentation patterns are also predicted to be very similar, as they are primarily dictated by the functional groups and the stable bicyclic core, rather than the stereochemistry.
Predicted Fragmentation Pathways
-
Loss of the ethoxy group (-•OCH₂CH₃): A prominent peak at m/z 152.
-
Loss of the carboxylate group (-•COOCH₂CH₃): A peak at m/z 124.
-
Alpha-cleavage adjacent to the amine: Cleavage of a C-C bond adjacent to the C-N bond.
-
Fragmentation of the bicyclic core: A complex series of peaks corresponding to the breakdown of the alkane scaffold.
While subtle differences in the relative abundances of fragment ions might exist due to minor differences in the stability of the intermediate radical cations, MS is not the primary technique for distinguishing these isomers.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized, self-validating protocols for the characterization of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Instrument: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans co-added.
-
-
Data Processing: Perform a background subtraction using a scan of the empty sample compartment.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300.
-
Data Interpretation: Identify the molecular ion and characteristic fragment ions.
Figure 3: Logical workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of the cis and trans isomers of this compound is most definitively achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. The rigid nature of the bicyclic scaffold translates the distinct spatial arrangements of the amino and ester functionalities into predictable and measurable differences in nuclear shielding. Specifically, the upfield shift of the ethoxy protons in the ¹H NMR spectrum and the characteristic shifts of the ester and bicyclic carbons in the ¹³C NMR spectrum serve as reliable diagnostic markers for the cis isomer. While FT-IR and Mass Spectrometry are essential for confirming functional group identity and molecular weight, they offer limited utility in stereoisomer differentiation for this particular pair of molecules. This guide provides the foundational principles and predictive data necessary for researchers to confidently assign the stereochemistry of these valuable synthetic building blocks.
References
-
Computation of through-space NMR shielding effects by functional groups common to peptides. Journal of Molecular Graphics and Modelling. Available at: [Link]
-
Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]
-
Abraham, R. J., et al. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. Available at: [Link]
-
An NMR shielding model for protons above the plane of a carbonyl group. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Frelek, J., et al. The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkat USA. Available at: [Link]
-
Abraham, R. J., et al. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]
-
Gerwick, W. H., et al. (2014). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH. Available at: [Link]
-
MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Available at: [Link]
-
Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
The ring inversion in cis-cisoid-cis-transoid-cis-perhydronaphthacene. ResearchGate. Available at: [Link]
-
Palkó, M., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. MDPI. Available at: [Link]
-
The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. ResearchGate. Available at: [Link]
-
Synthesis and antifolate evaluation of the aminopterin analogue N-(4-Aminobicyclo[2.2.2]octane-1-carbonyl-L-glutamic acid). Synapse. Available at: [Link]
-
Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of bicyclic amino acid derivatives 2-5. ResearchGate. Available at: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. Available at: [Link]
-
Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. PubMed. Available at: [Link]
-
Analysis of the Origin of Through-Space Proton NMR Deshielding by Selected Organic Functional Groups. ResearchGate. Available at: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]
-
Nuclear magnetic resonance studies. XVIII. The proton parameters of some bicyclo[2 2 -2loctane derivatives. Canadian Science Publishing. Available at: [Link]
-
Palkó, M., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. PMC - NIH. Available at: [Link]
-
Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. PMC - PubMed Central. Available at: [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]
-
13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Science Publishing. Available at: [Link]
-
Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] via Domino Reaction of 1,3-Indanedione and 3-Methyleneoxindoles. Organic Letters. Available at: [Link]
-
1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Modgraph. Available at: [Link]
-
Gauche effect. Wikipedia. Available at: [Link]
-
13 Carbon NMR. University of Arizona. Available at: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central. Available at: [Link]
-
Bicyclo(2.2.2)octane. SpectraBase. Available at: [Link]
-
AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Chemical shifts. University of Florida. Available at: [Link]
-
Bicycloaromaticity. Stability and rearrangement of the bicyclo[3.2.2]nonatrienyl cation. ACS Publications. Available at: [Link]
-
Shielding and Deshielding - H NMR Spectroscopy. YouTube. Available at: [Link]
-
H-NMR: Why do Amines deshield the alpha C's protons (CONCEPTUAL QUESTION). Reddit. Available at: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Computation of through-space NMR shielding effects by functional groups common to peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. scispace.com [scispace.com]
- 6. An NMR shielding model for protons above the plane of a carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Computational Perspective
In the landscape of medicinal chemistry and drug development, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling structural motif. Its inherent rigidity provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing molecules with specific pharmacological profiles.[1] Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key building block, presents a fascinating case for conformational analysis. The spatial arrangement of its amino and ethyl carboxylate substituents is critical in dictating its interaction with biological targets. This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational preferences of this molecule, offering insights for researchers in structural biology and computer-aided drug design.
The BCO core is known for its conformationally rigid, chair-like geometry, a consequence of its three ethano bridges.[2] However, the rotational freedom of the substituent groups at the C1 and C4 positions introduces the possibility of multiple stable conformers. Understanding the relative energies and interconversion barriers of these conformers is paramount for predicting the molecule's bioactive conformation.
The Conformational Landscape: Defining the Rotamers
The primary sources of conformational isomerism in this compound arise from the rotation around the C1-C(O)O and C(O)-O-CH2 bonds of the ethyl ester group, and the orientation of the lone pair of the amino group. For the purpose of this guide, we will focus on the rotation of the entire ethyl carboxylate group and the amino group. We can postulate the existence of several key conformers based on the relative orientations of these groups.
Computational Methodologies: A Head-to-Head Comparison
The in-silico prediction of conformational preferences relies on a hierarchy of computational methods, each with its own balance of accuracy and computational cost. Here, we compare two widely employed approaches: Molecular Mechanics (MM) and Density Functional Theory (DFT).
Workflow for Conformational Analysis
The general workflow for a comprehensive conformational analysis is depicted below. This process ensures a thorough exploration of the potential energy surface to identify all low-energy conformers.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
As researchers and drug development professionals, our work extends beyond the benchtop; it encompasses a cradle-to-grave responsibility for the chemicals we handle. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a unique bicyclic amino ester, is a valuable building block in medicinal chemistry. However, its proper disposal is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its safe management, grounded in scientific principles and established safety protocols.
Foundational Knowledge: Hazard Assessment
Based on these analogs, the compound should be treated as possessing the following potential hazards:
-
Skin and Eye Irritation: Like many amines and esters, it is likely to be irritating upon contact with skin and eyes.
-
Skin Sensitization: Some amino compounds can cause an allergic skin reaction after repeated contact.[1]
-
Aquatic Toxicity: Aromatic amines like Ethyl 4-aminobenzoate are classified as harmful to aquatic life, a characteristic that should be assumed for this compound in the absence of specific data.[1]
Due to its amine functional group, it is chemically basic and will react exothermically with acids. It is also incompatible with strong oxidizing agents.[2][3]
| Hazard Class | Anticipated Classification (Based on Analogs) | Rationale and Implication for Disposal |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Requires handling with appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Mandates the use of safety goggles. Spills pose a significant risk to vision. |
| Skin Sensitization | Category 1 (Potential Sensitizer) | Repeated exposure may lead to an allergic reaction. Minimizing contact is crucial. |
| Hazardous to the Aquatic Environment | Acute Category 3 (Harmful) | Crucial for Disposal: This compound must not be drain-disposed. It must be collected as chemical waste to prevent environmental release.[1] |
Operational Plan: Segregation and Collection
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams is not only a compliance violation but a significant safety hazard. The US Environmental Protection Agency (EPA) mandates the "cradle-to-grave" management of hazardous waste under the Resource Conservation and Recovery Act (RCRA), which governs how this compound must be handled from the moment it is declared waste.[4][5]
Step 1: Designate a Satellite Accumulation Area (SAA)
In your laboratory, identify a specific location, typically within a fume hood, as your SAA for this waste stream.[6] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Select the Correct Waste Container
Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The container must have a secure, screw-top cap.[7]
-
Causality: The amine functionality makes the compound basic. Using a metal container is ill-advised as it could lead to corrosion over time. Plastic is the preferred choice.
Step 3: Label the Waste Container Immediately
The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear statement of the hazards (e.g., "Irritant," "Environmental Hazard")
Step 4: Waste Stream Segregation
This compound and any materials contaminated with it should be collected in a "Non-halogenated Organic Waste " container.
-
DO NOT mix with:
-
Acids (risk of violent reaction)
-
Strong Oxidizers (risk of fire or explosion)
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Aqueous waste or heavy metal waste
-
The following diagram illustrates the decision-making process for proper waste segregation.
Final Disposal Protocol
-
Container Management: Keep the hazardous waste container securely capped at all times, except when adding waste. [8]Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the container in your designated SAA, away from acids and oxidizers. Ensure it is in a secondary containment bin to catch any potential leaks.
-
Request Pickup: Once the container is full, or if the waste has been accumulated for more than one year, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department. [9]4. Hand-off to EHS: Your responsibility is to ensure the waste is correctly characterized, segregated, and labeled. The final disposal, which typically involves high-temperature incineration at a licensed facility, will be managed by EHS professionals. [10]Never dispose of this chemical down the drain or in the regular trash. [10] By adhering to these procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, upholding your commitment to scientific integrity and environmental stewardship.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet for Ethyl N-benzyl-β-alaninate.
- Aurum Pharmatech. (n.d.). This compound.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate.
- Fisher Scientific. (2021, December 24). Safety Data Sheet for Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- CymitQuimica. (n.d.). This compound.
- Inside EPA. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- BC Fertilis Panama. (n.d.). SAFETY DATA SHEET 1325-AMINO ACID 40%.
- U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Ethyl 4-aminobenzoate.
- Merck Millipore. (n.d.). Collection of Laboratory Waste.
- University of Pennsylvania EHRS. (2019, November 25). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Lab Waste. (2025). Laboratory Waste Guide 2025.
- Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
- EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties.
- LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties [ehsleaders.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. carlroth.com [carlroth.com]
A Researcher's Guide to the Safe Handling of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and data from structurally similar molecules.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a bifunctional organic molecule featuring a rigid bicyclic core, a primary amine, and an ethyl ester. While comprehensive toxicological data for this specific molecule is limited, the chemical functionalities present suggest potential hazards that must be proactively managed. Based on data from similar compounds, we can anticipate the following:
-
Skin and Eye Irritation: Primary amines and some ester compounds can be irritating to the skin and eyes upon direct contact.[1] Prolonged exposure may lead to redness, itching, or more severe reactions.
-
Respiratory Tract Irritation: If inhaled as a dust or aerosol, this compound may cause irritation to the respiratory system.[2]
-
Potential for Sensitization: Some amino compounds can be skin sensitizers, meaning that repeated exposure may lead to an allergic reaction.
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes or airborne particles of the compound. Standard prescription glasses are not a substitute. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method for preventing inhalation exposure. A respirator may be required for large spills or in situations with inadequate ventilation. |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and step-by-step guide outline the safe handling process for this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. All work should be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[3]
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. An anti-static weigh boat or paper can be beneficial.
-
Dissolving: Add the solid to your chosen solvent in a flask or beaker. If sonication is required, ensure the vessel is securely capped.
-
Running the Reaction: Conduct your experiment within the fume hood. Be mindful of any potential incompatibilities with other reagents. Based on similar compounds, avoid strong oxidizing agents, acids, and bases.[4][5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Decontamination: Clean any glassware that has come into contact with the compound with an appropriate solvent. Wipe down the work surface in the fume hood after you have finished your work.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables like gloves and weigh paper, must be disposed of as chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this compound down the drain or in regular trash.
By adhering to these protocols, you can effectively manage the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
